molecular formula C14H14N2O2S B1417276 N-phenylindoline-5-sulfonamide CAS No. 92245-85-7

N-phenylindoline-5-sulfonamide

Cat. No.: B1417276
CAS No.: 92245-85-7
M. Wt: 274.34 g/mol
InChI Key: BBVBRPHQRCHBEH-UHFFFAOYSA-N
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Description

N-Phenylindoline-5-sulfonamide is a high-value chemical scaffold in medicinal chemistry, recognized for its role as a potent and selective inhibitor of Acyl CoA:Monoacylglycerol Acyltransferase-2 (MGAT2) . MGAT2 is a novel therapeutic target for the treatment of obesity and related metabolic diseases . This compound series was developed to restrict substituent orientation, resulting in significantly enhanced MGAT2 inhibitory activity, with certain derivatives demonstrating IC50 values in the low nanomolar range (e.g., 1.0 nM) . These optimized inhibitors exhibit excellent selectivity, showing greater than 30,000-fold selectivity against related acyltransferases like MGAT3, DGAT1, DGAT2, and ACAT1 . Furthermore, derivatives of this compound have been engineered to possess high oral bioavailability in preclinical models . In vivo studies, such as oral fat tolerance tests in mice, have shown that these compounds effectively suppress the elevation of plasma triacylglycerol levels, underscoring their potential as oral therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenyl-2,3-dihydro-1H-indole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c17-19(18,16-12-4-2-1-3-5-12)13-6-7-14-11(10-13)8-9-15-14/h1-7,10,15-16H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVBRPHQRCHBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-phenylindoline-5-sulfonamide: Core Properties and Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenylindoline-5-sulfonamide is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the field of medicinal chemistry. Its structural motif, combining an indoline core with a phenylsulfonamide moiety, serves as a versatile scaffold for the design and synthesis of potent and selective enzyme inhibitors. This guide provides a comprehensive overview of the fundamental properties of this compound, offering insights into its synthesis, physicochemical characteristics, and analytical methodologies. The exploration of its derivatives has revealed promising therapeutic potential, primarily as inhibitors of Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2) and various carbonic anhydrase (CA) isoforms, highlighting the importance of understanding the core structure's basic properties.[1][2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and drug development, influencing factors such as solubility, absorption, and interaction with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂O₂S-
Molecular Weight 274.34 g/mol -
CAS Number 92245-85-7-
Appearance White to off-white crystalline powderVendor Information
Solubility Soluble in N,N-Dimethylformamide (DMF)Vendor Information
pKa (predicted) The sulfonamide moiety imparts acidic properties. The pKa of sulfonamides can vary widely based on the substituents. For N-arylsulfonamides, the pKa is influenced by the electronic nature of both the aryl group attached to the sulfur and the aryl group on the nitrogen. Generally, electron-withdrawing groups decrease the pKa, making the sulfonamide more acidic.[3]Theoretical
Stability Sulfonamides can be susceptible to hydrolysis under strong acidic or basic conditions, although they are generally stable under neutral conditions. Stability is also influenced by temperature and light exposure.General Chemical Knowledge

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with the formation of the key intermediate, indoline-5-sulfonamide. This is followed by an N-arylation reaction to introduce the phenyl group.

Synthesis of Indoline-5-sulfonamide (Precursor)

A common route to indoline-5-sulfonamide begins with N-acetylindoline. This protecting group strategy is employed to control reactivity during the sulfonation step.

Experimental Protocol: Synthesis of Indoline-5-sulfonamide [2]

  • Chlorosulfonation of N-acetylindoline: N-acetylindoline is reacted with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the indoline ring, primarily at the 5-position due to the directing effects of the acetylamino group.

  • Amination: The resulting 1-acetylindoline-5-sulfonyl chloride is then treated with an ammonia source, such as ammonium hydroxide, to form 1-acetylindoline-5-sulfonamide.

  • Deprotection: The acetyl protecting group is removed by acid-catalyzed hydrolysis (e.g., using hydrochloric acid in methanol) to yield the desired indoline-5-sulfonamide.[2]

Synthesis_of_Indoline_5_sulfonamide N_acetylindoline N-Acetylindoline sulfonyl_chloride 1-Acetylindoline-5-sulfonyl chloride N_acetylindoline->sulfonyl_chloride Chlorosulfonic Acid acetyl_sulfonamide 1-Acetylindoline-5-sulfonamide sulfonyl_chloride->acetyl_sulfonamide Ammonium Hydroxide indoline_sulfonamide Indoline-5-sulfonamide acetyl_sulfonamide->indoline_sulfonamide HCl, MeOH

Caption: Synthetic pathway to indoline-5-sulfonamide.

N-Arylation of Indoline-5-sulfonamide

The final step involves the formation of the N-phenyl bond. Two common and effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of indoline-5-sulfonamide with an aryl halide (e.g., iodobenzene or bromobenzene) in the presence of a base and often a ligand at elevated temperatures.

  • Buchwald-Hartwig Amination: A more modern and often milder alternative, this palladium-catalyzed cross-coupling reaction also couples the sulfonamide with an aryl halide. It typically offers a broader substrate scope and higher functional group tolerance.

Experimental Protocol: General N-Arylation of a Sulfonamide (Illustrative)

  • Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine indoline-5-sulfonamide, the aryl halide (e.g., iodobenzene), a palladium or copper catalyst, a suitable ligand (e.g., a phosphine ligand for Buchwald-Hartwig or a diamine for Ullmann), and a base (e.g., potassium carbonate or sodium tert-butoxide) in an appropriate anhydrous solvent (e.g., toluene, dioxane, or DMF).

  • Reaction Execution: Heat the reaction mixture to the required temperature (typically ranging from 80 to 150 °C) and monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up to remove inorganic salts. The crude product is then purified by column chromatography on silica gel to afford this compound.

N_Arylation_of_Indoline_5_sulfonamide cluster_ullmann Ullmann Condensation indoline_sulfonamide Indoline-5-sulfonamide N_phenylindoline_sulfonamide This compound indoline_sulfonamide->N_phenylindoline_sulfonamide Aryl Halide, Cu Catalyst, Base, Ligand (optional) indoline_sulfonamide->N_phenylindoline_sulfonamide Aryl Halide, Pd Catalyst, Ligand, Base

Caption: N-Arylation methods for synthesizing this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound are critical for its use in research. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the molecule.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons of the indoline ring, the phenyl group, and the sulfonamide N-H proton. The aromatic protons of the indoline and phenyl rings would appear in the downfield region (typically 6.5-8.0 ppm). The methylene protons of the indoline ring would likely appear as triplets in the upfield region. The sulfonamide proton (SO₂NH) typically appears as a singlet in the downfield region, and its chemical shift can be solvent-dependent.[4]

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule, including the aromatic carbons of both rings and the aliphatic carbons of the indoline core.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electrospray ionization (ESI) is a common technique for sulfonamides. The fragmentation of aromatic sulfonamides in the gas phase can involve complex rearrangements, including the characteristic loss of SO₂.[5]

Table 2: General Analytical Methods for Sulfonamide Characterization

TechniquePurposeExpected Observations for this compound
HPLC Purity assessment and quantificationA single major peak under optimized conditions (e.g., reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with an acid modifier).[6]
¹H NMR Structural elucidationSignals corresponding to aromatic, aliphatic (indoline CH₂ groups), and sulfonamide N-H protons.
¹³C NMR Structural elucidationSignals for all unique carbon atoms in the molecule.
Mass Spectrometry (ESI-MS) Molecular weight determination and structural confirmationA molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragment ions.
Infrared (IR) Spectroscopy Identification of functional groupsCharacteristic absorption bands for N-H stretching (sulfonamide and indoline), S=O stretching (asymmetric and symmetric), and aromatic C-H stretching. The S=O stretching vibrations are typically strong and appear in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).[4]

Biological Activity and Applications

While specific biological activity data for the parent this compound is not extensively reported in the public domain, the core structure is a key component of various biologically active derivatives.

As an MGAT2 Inhibitor Scaffold

Derivatives of this compound have been identified as potent and selective inhibitors of Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2), an enzyme involved in the absorption of dietary fat.[1] Inhibition of MGAT2 is a promising therapeutic strategy for the treatment of obesity and related metabolic disorders. A derivative of this compound demonstrated a high potency with an IC₅₀ value of 1.0 nM and excellent selectivity against other related acyltransferases.[1] Further optimization of this scaffold led to the discovery of orally bioavailable compounds that effectively suppressed the elevation of plasma triacylglycerol levels in animal models.[1]

As a Carbonic Anhydrase Inhibitor Scaffold

The sulfonamide group is a well-established zinc-binding group in the active site of carbonic anhydrases (CAs). The indoline-5-sulfonamide scaffold has been utilized to develop inhibitors of various CA isoforms, some of which are associated with diseases such as cancer.[2] Derivatives of indoline-5-sulfonamide have shown inhibitory activity against tumor-associated CA IX and CA XII.[2] The N-phenyl group in this compound can be further functionalized to explore structure-activity relationships and enhance inhibitory potency and selectivity.

Biological_Applications core This compound Scaffold mgat2 MGAT2 Inhibition core->mgat2 Derivative Development ca Carbonic Anhydrase Inhibition core->ca Derivative Development obesity Obesity & Metabolic Disorders mgat2->obesity Therapeutic Target cancer Cancer ca->cancer Therapeutic Target

Caption: Biological applications of the this compound scaffold.

Conclusion

This compound is a foundational molecule with significant potential in medicinal chemistry. Its synthesis, while requiring a multi-step approach, utilizes well-established synthetic methodologies. A comprehensive understanding of its physicochemical and analytical properties is essential for its effective use in the design and development of novel therapeutic agents. The demonstrated success of its derivatives as potent enzyme inhibitors underscores the importance of this core scaffold in the ongoing quest for new and effective treatments for a range of diseases. Further research into the specific biological activities of the parent compound and the continued exploration of its derivatives are warranted.

References

  • Discovery of a Novel Series of this compound Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. Journal of Medicinal Chemistry, 2015. [URL not available]
  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Advances, 2020. [URL not available]
  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service, 2009. [URL not available]
  • Synthesis of New Sulfonamide Derivatives-Phenyl. Scholars Research Library, 2013. [URL not available]
  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 2022. [URL not available]
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 2021. [URL not available]
  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 2020. [URL not available]
  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.
  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of the Iranian Chemical Society, 2023. [URL not available]
  • The pK a values of the sulfonamides investigated.
  • Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 2023. [URL not available]
  • Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap-MS).
  • Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent.
  • Rapid determination of sulfonamides in milk samples using fluorescence spectroscopy and class modeling with n-way partial least squares. Analytica Chimica Acta, 2007. [URL not available]
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 2022. [URL not available]
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 2022. [URL not available]
  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress, 2020. [URL not available]
  • Investigation of disulfonamide ligands derived from o-phenylenediamine and their Pb(II) complexes by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 2005. [URL not available]
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 2022. [URL not available]
  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 2003. [URL not available]
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 2008. [URL not available]
  • benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [URL not available]
  • Sulfanilamide(63-74-1) 1H NMR spectrum. ChemicalBook. [URL not available]
  • P-TOLUENESULFONANILIDE(68-34-8) 1H NMR spectrum. ChemicalBook. [URL not available]
  • 2-Phenylindole(948-65-2) 1H NMR spectrum. ChemicalBook. [URL not available]

Sources

An In-depth Technical Guide to N-phenylindoline-5-sulfonamide: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of N-phenylindoline-5-sulfonamide, a molecule of significant interest in medicinal chemistry. We will delve into its chemical architecture, explore detailed synthetic protocols, and discuss the scientific rationale behind the methodological choices. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of this compound.

Introduction: The Significance of the this compound Scaffold

The this compound core structure is a key pharmacophore found in a variety of biologically active molecules. Its derivatives have shown promise in diverse therapeutic areas, including metabolic diseases and oncology.[1][2] A notable application of this scaffold is in the development of potent and selective inhibitors of Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2), an enzyme considered a target for treating obesity and related metabolic disorders.[1][3] The rigid indoline core, combined with the sulfonamide linkage to a phenyl group, provides a versatile platform for designing molecules with specific binding properties and favorable pharmacokinetic profiles.[1][3]

Understanding the synthesis and structure of the parent compound, this compound, is fundamental for the exploration of its derivatives in drug discovery programs. This guide aims to provide that foundational knowledge with scientific rigor and practical insight.

Chemical Structure and Properties

The chemical structure of this compound consists of an indoline ring system where a sulfonamide group is attached at the 5-position. The nitrogen atom of the sulfonamide is, in turn, bonded to a phenyl group.

IUPAC Name: N-phenyl-2,3-dihydro-1H-indole-5-sulfonamide[4]

Chemical Formula: C₁₄H₁₄N₂O₂S

Molecular Weight: 274.34 g/mol

Below is a 2D representation of the this compound chemical structure.

Caption: 2D Chemical Structure of this compound.

Spectroscopic Data Interpretation

While specific experimental data for the parent this compound is not extensively published, the characteristic spectroscopic features can be predicted based on its functional groups and related structures.

Spectroscopic TechniqueExpected Features
¹H NMR - Aromatic protons of the indoline and phenyl rings (multiple signals in the range of ~6.5-8.0 ppm).- Signals for the -CH₂-CH₂- protons of the indoline ring (triplets, ~3.0-4.0 ppm).- A broad singlet for the N-H proton of the sulfonamide (~9-11 ppm).- A signal for the N-H proton of the indoline ring (~4-6 ppm).
¹³C NMR - Aromatic carbons (~110-150 ppm).- Aliphatic carbons of the indoline ring (~25-55 ppm).
IR Spectroscopy - N-H stretching vibrations for the sulfonamide and indoline amine (~3200-3400 cm⁻¹).- Asymmetric and symmetric S=O stretching of the sulfonamide group (~1330-1370 cm⁻¹ and 1140-1180 cm⁻¹).- C-N and C-S stretching vibrations in the fingerprint region.[5]
Mass Spectrometry - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and logical synthetic route involves the preparation of a key intermediate, indoline-5-sulfonyl chloride, followed by its reaction with aniline.

Synthetic Strategy Overview

The overall synthetic pathway can be visualized as a two-stage process:

  • Stage 1: Synthesis of Indoline-5-sulfonyl Chloride. This stage focuses on introducing the sulfonyl chloride group onto the indoline scaffold.

  • Stage 2: Sulfonamide Bond Formation. This involves the coupling of the sulfonyl chloride intermediate with aniline to form the final product.

Synthesis_Workflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Coupling and Deprotection Indoline Indoline Acetylindoline 1-Acetylindoline Indoline->Acetylindoline Protection Acetylindoline_Sulfonyl_Chloride 1-Acetylindoline-5-sulfonyl Chloride Acetylindoline->Acetylindoline_Sulfonyl_Chloride Chlorosulfonation Indoline_Sulfonamide_Protected N-Protected Indoline-5-sulfonamide Acetylindoline_Sulfonyl_Chloride->Indoline_Sulfonamide_Protected Amination Indoline_Sulfonamide Indoline-5-sulfonamide Indoline_Sulfonamide_Protected->Indoline_Sulfonamide Deprotection Final_Product This compound Indoline_Sulfonamide->Final_Product Aniline Aniline Aniline->Final_Product Coupling Reaction

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

A crucial intermediate for the synthesis is indoline-5-sulfonyl chloride. Its preparation typically starts with indoline, which is first protected to prevent side reactions at the nitrogen atom of the indoline ring.[2]

Step 1a: N-Acetylation of Indoline

  • Rationale: The nitrogen of the indoline ring is nucleophilic and can react with chlorosulfonic acid. To direct the sulfonation to the 5-position of the benzene ring, the indoline nitrogen is protected, often as an amide (e.g., acetyl). This deactivates the nitrogen and directs the electrophilic substitution to the desired position.

  • Protocol:

    • To a solution of indoline in a suitable solvent (e.g., dichloromethane or neat), add acetic anhydride.

    • The reaction is typically carried out at room temperature and is often exothermic.

    • Stir the mixture until the reaction is complete (monitored by TLC).

    • Work-up involves quenching with water and extracting the product, 1-acetylindoline.[2]

Step 1b: Chlorosulfonation of 1-Acetylindoline

  • Rationale: Chlorosulfonic acid is a powerful electrophilic reagent used to introduce the -SO₂Cl group onto aromatic rings. The acetyl group on the indoline nitrogen directs the substitution to the para-position (the 5-position of the indoline ring).[2]

  • Protocol:

    • Cool chlorosulfonic acid in an ice bath.

    • Slowly add 1-acetylindoline to the cooled chlorosulfonic acid with vigorous stirring. The reaction is highly exothermic and requires careful temperature control.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) to ensure complete reaction.[6]

    • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product, 1-acetylindoline-5-sulfonyl chloride.

    • Filter the solid, wash with cold water, and dry under vacuum.[2]

Step 1c: Hydrolysis of 1-Acetylindoline-5-sulfonyl Chloride (if proceeding via indoline-5-sulfonamide)

  • Rationale: For some synthetic routes, it is advantageous to first form the sulfonamide and then deprotect the indoline nitrogen. In this case, the sulfonyl chloride is reacted with ammonia, followed by hydrolysis of the acetyl group.

  • Protocol for Hydrolysis:

    • Reflux 1-acetylindoline-5-sulfonamide in the presence of an acid (e.g., HCl in methanol).[2]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction mixture to precipitate indoline-5-sulfonamide.

    • Purify by filtration or chromatography.[2]

The final step involves the formation of the sulfonamide bond between indoline-5-sulfonyl chloride (or its N-protected precursor) and aniline. Modern cross-coupling reactions are often employed for this transformation to achieve high yields and good functional group tolerance.

Method A: Classical Nucleophilic Substitution

  • Rationale: This is a direct approach where the nucleophilic nitrogen of aniline attacks the electrophilic sulfur of the sulfonyl chloride. A base is required to neutralize the HCl byproduct.

  • Protocol:

    • Dissolve indoline-5-sulfonyl chloride (or its N-protected form) in a suitable aprotic solvent (e.g., dichloromethane, THF).

    • Add aniline and a non-nucleophilic base (e.g., pyridine, triethylamine).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work-up involves washing with dilute acid to remove excess aniline and base, followed by extraction and purification of the product.

Method B: Buchwald-Hartwig Cross-Coupling Reaction

  • Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[7][8] It is particularly useful for coupling sulfonamides with aryl halides or triflates, offering milder conditions and broader substrate scope compared to classical methods.[7][9][10] While the direct coupling of a sulfonyl chloride is less common, a related approach would involve coupling indoline-5-sulfonamide with an aryl halide (e.g., iodobenzene or bromobenzene).

  • Key Components:

    • Palladium Catalyst: A source of Pd(0), such as Pd₂(dba)₃ or Pd(OAc)₂.

    • Ligand: A bulky, electron-rich phosphine ligand is crucial for catalytic activity (e.g., Xantphos, BINAP).[7]

    • Base: A strong, non-nucleophilic base is required (e.g., Cs₂CO₃, K₃PO₄).

    • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

  • Protocol (for coupling indoline-5-sulfonamide with an aryl halide):

    • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add indoline-5-sulfonamide, the aryl halide (e.g., iodobenzene), the palladium catalyst, the phosphine ligand, and the base.

    • Add the anhydrous solvent and heat the mixture (typically 80-110°C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, filter off the solids, and purify the product by column chromatography.

Method C: Ullmann Condensation

  • Rationale: The Ullmann condensation is a copper-catalyzed reaction for forming C-N bonds, often requiring higher temperatures than palladium-catalyzed methods.[11] It is an alternative to the Buchwald-Hartwig reaction.[11]

  • Key Components:

    • Copper Catalyst: Typically CuI or other Cu(I) salts.

    • Ligand: Often a diamine or phenanthroline derivative.

    • Base: A base such as K₂CO₃ or Cs₂CO₃ is used.

    • Solvent: High-boiling polar solvents like DMF or NMP are common.

  • Protocol (for coupling indoline-5-sulfonamide with an aryl halide):

    • Combine indoline-5-sulfonamide, the aryl halide, the copper catalyst, the ligand, and the base in a reaction vessel.

    • Add the solvent and heat the mixture to a high temperature (often >150°C).

    • Monitor the reaction until the starting materials are consumed.

    • After cooling, the work-up typically involves dilution with water, extraction with an organic solvent, and purification by chromatography.

Purification and Characterization

After synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and catalyst residues.

  • Purification:

    • Column Chromatography: This is the most common method for purifying organic compounds. A silica gel stationary phase is typically used with a gradient of ethyl acetate and hexanes as the mobile phase.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

  • Characterization:

    • The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry: To confirm the molecular weight.

    • IR Spectroscopy: To identify the key functional groups.

    • Melting Point: To assess the purity of a solid product.

Conclusion and Future Directions

The synthesis of this compound provides a foundational platform for the development of a wide range of derivatives with potential therapeutic applications. The choice of synthetic route, particularly for the crucial C-N bond formation, depends on the specific requirements of the desired molecule, including functional group compatibility and desired scale. Modern catalytic methods like the Buchwald-Hartwig amination offer significant advantages in terms of efficiency and scope.

Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, as well as the exploration of novel derivatives with enhanced biological activity and improved pharmacokinetic properties. The insights provided in this guide are intended to support these endeavors by offering a solid understanding of the chemical principles and practical considerations involved in the synthesis of this important molecular scaffold.

References

  • Busujima, T., et al. (2015). Discovery of a Novel Series of this compound Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2015). Discovery of a Novel Series of this compound Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • National Institutes of Health. (n.d.). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Available at: [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Available at: [Link]

  • PubMed. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Available at: [Link]

  • Semantic Scholar. (2010). A highly active catalyst for Pd-catalyzed amination reactions: cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Available at: [Link]

  • ResearchGate. (2025). Sulfonamide Synthesis: Unlocking New Pathways with Aryl Triflates via Photocatalytic Coupling. Available at: [Link]

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Discovery and history of N-phenylindoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Discovery and Development of N-phenylindoline-5-sulfonamide Derivatives as MGAT2 Inhibitors

Abstract

The sulfonamide functional group, historically renowned for its role in pioneering antibacterial therapy, has evolved into a versatile pharmacophore for targeting a diverse array of physiological processes.[1][2][3] This guide chronicles the discovery and development of a novel class of this compound derivatives, which represent a significant departure from the classic antibacterial sulfonamides. These compounds were engineered as potent and selective inhibitors of Acyl CoA:Monoacylglycerol Acyltransferase-2 (MGAT2), a key enzyme in lipid metabolism.[4][5] This work details the rational drug design process, from a low-potency initial hit to a highly optimized, orally bioavailable clinical candidate for the potential treatment of obesity and metabolic diseases.[4] We will explore the strategic chemical modifications, the resulting structure-activity relationships, detailed synthetic protocols, and the mechanism of action that defines this promising class of therapeutic agents.

The Evolving Landscape of Sulfonamides: From Antibacterials to Metabolic Modulators

The history of sulfonamides in medicine began with the landmark discovery of their antibacterial properties in the 1930s.[2][6] Compounds like sulfanilamide were found to act as competitive inhibitors of dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway.[][8][9] This mechanism, which selectively targets microbial metabolism, established sulfonamides as the first class of effective systemic antibacterial agents.[6]

However, the therapeutic utility of the sulfonamide moiety extends far beyond infectious diseases.[2] By modifying the core structure, particularly by removing the aniline-like aromatic amine, medicinal chemists have developed non-antibacterial sulfonamides with a wide range of pharmacological activities, including diuretics, antidiabetic agents, and anti-inflammatory drugs.[2][3] The this compound class is a prime example of this modern application, targeting a critical enzyme in human metabolic pathways rather than a bacterial one.

The Scientific Imperative: Targeting MGAT2 for Metabolic Diseases

Acyl CoA:Monoacylglycerol Acyltransferase-2 (MGAT2) has emerged as a compelling therapeutic target for managing obesity and associated metabolic disorders.[4] This enzyme plays a crucial role in the resynthesis of triacylglycerols (TGs) in the enterocytes of the small intestine. Following the digestion of dietary fats, monoacylglycerols and free fatty acids are absorbed. MGAT2 catalyzes the acylation of monoacylglycerol to form diacylglycerol, a rate-limiting step in the pathway that ultimately leads to the formation of TGs, which are then packaged into chylomicrons and released into circulation.

Inhibition of MGAT2 is hypothesized to reduce the absorption of dietary fat, thereby lowering post-prandial plasma TG levels and potentially leading to weight loss. The discovery of potent and selective MGAT2 inhibitors was therefore identified as a high-priority goal in metabolic disease research.

The MGAT2 Catalytic Pathway

The diagram below illustrates the central role of MGAT2 in triacylglycerol synthesis and the point of intervention for this compound inhibitors.

MGAT2_Pathway cluster_enterocyte Intestinal Enterocyte MAG Monoacylglycerol (MAG) MGAT2 MGAT2 Enzyme MAG->MGAT2 AcylCoA Acyl-CoA AcylCoA->MGAT2 DAG Diacylglycerol (DAG) MGAT2->DAG Acylation DGAT DGAT Enzymes DAG->DGAT TAG Triacylglycerol (TAG) DGAT->TAG Acylation Chylomicron Chylomicrons -> Circulation TAG->Chylomicron AcylCoA2 Acyl-CoA AcylCoA2->DGAT Inhibitor N-phenylindoline- 5-sulfonamide Inhibitor->MGAT2 Inhibition

Caption: Mechanism of MGAT2 inhibition in triacylglycerol synthesis.

The Discovery Pathway: From a Modest Lead to a Potent Inhibitor

The development of the this compound series began with a high-throughput screening hit, an N-phenylbenzenesulfonamide derivative (Compound 1), which exhibited only moderate potency for MGAT2 inhibition.[4][5] The central challenge was to enhance this activity while ensuring high selectivity against related acyltransferase enzymes to minimize off-target effects.

The Core Innovation: Conformational Restriction via a Bicyclic Core

Researchers hypothesized that the initial lead compound's moderate potency was due to excessive conformational flexibility.[5] By allowing free rotation, the key pharmacophoric groups were not consistently held in the optimal orientation for binding to the MGAT2 active site.

The pivotal insight was to introduce a bicyclic core to restrict the orientation of the substituents.[5] This "conformational restriction" strategy led to the synthesis of this compound derivative 10b . This structural modification locked the phenyl and sulfonamide groups into a more rigid framework, leading to a dramatic improvement in potency.[4][5]

Discovery_Workflow Start Lead Compound (N-phenylbenzenesulfonamide) Hypothesis Hypothesis: Excessive conformational flexibility limits potency. Start->Hypothesis Strategy Strategy: Introduce a bicyclic core to restrict substituent orientation. Hypothesis->Strategy NewCore New Core Structure: N-phenylindoline- 5-sulfonamide Strategy->NewCore Optimization Lead Optimization: Improve pharmacokinetic properties (e.g., solubility, bioavailability). NewCore->Optimization Candidate Optimized Candidate (Compound 24d) Optimization->Candidate

Caption: Rational drug design workflow for MGAT2 inhibitors.

Structure-Activity Relationship and Optimization

The introduction of the indoline core in compound 10b resulted in an IC₅₀ value of 1.0 nM, a significant improvement over the initial lead.[4][5] Furthermore, this compound demonstrated excellent selectivity (>30,000-fold) against related enzymes like MGAT3, DGAT1, DGAT2, and ACAT1.[4]

Subsequent optimization efforts focused on improving the pharmacokinetic profile. This led to the identification of compound 24d (5-[(2,4-difluorophenyl)sulfamoyl]-7-(2-oxopyrrolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-indole-1-carboxamide), which maintained high potency (IC₅₀ = 3.4 nM) and possessed high oral bioavailability in mice.[4]

Quantitative Analysis of Inhibitory Potency and Selectivity

The success of the lead optimization campaign is best summarized by comparing the quantitative metrics of the key compounds developed.

Compound IDStructureMGAT2 IC₅₀ (nM)Selectivity vs. Related AcyltransferasesOral Bioavailability (F%) in MouseReference
1 N-phenylbenzenesulfonamide derivativeModerateNot ReportedNot Reported[4][5]
10b This compound derivative1.0>30,000-foldNot Reported[4][5]
24d Optimized Indoline Derivative3.4>30,000-fold52%[4]

Synthetic Chemistry: A Detailed Protocol

The synthesis of the core indoline-5-sulfonamide scaffold is a critical component of this drug discovery program. The following protocol is based on established methods for the functionalization of the indoline ring system.[10]

Rationale for the Synthetic Route

The synthesis begins with the protection of the indoline nitrogen to prevent it from reacting during the subsequent electrophilic substitution step. Chlorosulfonation is then used to install the sulfonyl chloride group at the 5-position of the ring, followed by amination to form the sulfonamide. Finally, deprotection yields the desired core structure, which can be further modified.

Synthesis_Pathway Indoline Indoline (5) Acetylindoline 1-Acetylindoline (6) Indoline->Acetylindoline Acetic Anhydride Sulfochloride 1-Acetylindoline- 5-sulfonyl chloride (7) Acetylindoline->Sulfochloride ClSO3H ProtectedSulfonamide N-Acetylindoline- 5-sulfonamide (8) Sulfochloride->ProtectedSulfonamide NH4OH FinalProduct Indoline-5-sulfonamide (9) ProtectedSulfonamide->FinalProduct HCl, MeOH (reflux)

Caption: Synthetic pathway to the core indoline-5-sulfonamide scaffold.

Step-by-Step Synthesis of Indoline-5-sulfonamide (9)[10]
  • Protection: Indoline (5) is treated with acetic anhydride to yield 1-acetylindoline (6) in quantitative yield. This protects the nitrogen atom.

  • Chlorosulfonation: 1-acetylindoline (6) is carefully added to chlorosulfuric acid at a controlled temperature. The reaction mixture is stirred until completion to yield 1-acetylindoline-5-sulfonyl chloride (7).

  • Amination: The resulting sulfonyl chloride (7) is reacted with an ammonia source, such as ammonium hydroxide, to form N-acetylindoline-5-sulfonamide (8).

  • Deprotection: The N-acetyl group is removed from compound (8) by refluxing in methanol with concentrated hydrochloric acid. After workup and purification, the final product, indoline-5-sulfonamide (9), is obtained.[10]

Preclinical Validation and Pharmacokinetics

The therapeutic potential of the optimized compounds was evaluated in animal models. In a mouse oral fat tolerance test, oral administration of compound 24d effectively suppressed the elevation of plasma triacylglycerol levels, confirming the in vivo efficacy of the MGAT2 inhibition strategy.[4] Furthermore, pharmacokinetic studies for compound 24d revealed an oral bioavailability of 52% in mice, indicating that the compound is well-absorbed and suitable for oral administration.[4]

Conclusion and Future Directions

The discovery of this compound derivatives as potent and selective MGAT2 inhibitors is a testament to the power of rational, structure-based drug design. By identifying and addressing the conformational flexibility of an initial lead compound, researchers were able to develop a highly potent and selective series of molecules. The introduction of the rigid indoline core was a key strategic decision that unlocked significant gains in inhibitory activity.

The successful in vivo validation of optimized compounds like 24d highlights the therapeutic potential of this class for treating obesity and metabolic diseases. Future work will likely focus on extensive preclinical safety testing, scaling up the chemical synthesis for clinical trials, and potentially exploring the role of MGAT2 inhibitors in other related conditions, such as non-alcoholic fatty liver disease (NAFLD). This work adds a significant chapter to the expanding story of sulfonamides as versatile tools in modern medicine.

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N-Phenylindoline-5-Sulfonamide: A Technical Guide to Its Core Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-phenylindoline-5-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides an in-depth technical exploration of the core mechanisms of action associated with this chemical entity, tailored for researchers, scientists, and drug development professionals. We will delve into the key molecular interactions and signaling pathways modulated by this compound derivatives, supported by experimental evidence and detailed methodologies.

The inherent structural features of the this compound core, including its bicyclic nature and the sulfonamide group, provide a unique three-dimensional arrangement for interaction with protein targets. This has led to the development of derivatives with diverse pharmacological activities, ranging from anticancer to metabolic disease therapies. This guide will focus on three primary, well-documented mechanisms of action: inhibition of carbonic anhydrases, modulation of tubulin polymerization, and inhibition of Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2).

Part 1: Inhibition of Carbonic Anhydrases

A significant and well-elucidated mechanism of action for this compound derivatives is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2] These enzymes play a crucial role in maintaining pH homeostasis in cancer cells, contributing to the acidic tumor microenvironment and promoting tumor progression and resistance to therapy.[1][2]

Molecular Mechanism

The sulfonamide moiety of the this compound scaffold is a key pharmacophore that mimics the substrate of carbonic anhydrase, bicarbonate. It coordinates to the zinc ion in the active site of the enzyme, effectively blocking its catalytic activity.[1] The indoline core and the N-phenyl group contribute to the binding affinity and selectivity for specific CA isoforms.[1][3] By inhibiting CA IX and CA XII, these compounds can disrupt the pH regulation in tumor cells, leading to increased intracellular acidosis and subsequent cell death.[1] Furthermore, some derivatives have been shown to suppress the expression of CA IX under hypoxic conditions.[1]

Signaling Pathway

The inhibition of tumor-associated carbonic anhydrases by this compound derivatives directly impacts the tumor microenvironment. This mechanism is part of a broader strategy to target cancer cell metabolism and survival pathways that are activated under hypoxic conditions.

cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes CA_IX_XII CA IX / CA XII Expression HIF-1α->CA_IX_XII induces Extracellular_Acidosis Extracellular Acidosis CA_IX_XII->Extracellular_Acidosis promotes Tumor_Progression Tumor Progression & Metastasis Extracellular_Acidosis->Tumor_Progression N_phenylindoline_5_sulfonamide N-phenylindoline- 5-sulfonamide N_phenylindoline_5_sulfonamide->Inhibition Inhibition->CA_IX_XII inhibits

Caption: Inhibition of CA IX/XII by this compound.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A stopped-flow spectrophotometric assay is a standard method to determine the inhibitory activity of compounds against carbonic anhydrases.[1]

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) are purified and their concentrations determined.

    • A CO2-saturated solution is prepared by bubbling CO2 gas through chilled, deionized water.

  • Assay Procedure:

    • The assay is performed at a constant temperature (e.g., 25°C).

    • A solution containing the CA enzyme and the inhibitor at various concentrations is rapidly mixed with the CO2-saturated solution in a stopped-flow instrument.

    • The hydration of CO2 to bicarbonate and a proton is monitored by observing the change in absorbance of a pH indicator (e.g., phenol red) over time.

  • Data Analysis:

    • The initial rates of the enzymatic reaction are calculated for each inhibitor concentration.

    • The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Ki values can be calculated using the Cheng-Prusoff equation.

Part 2: Tubulin Polymerization Inhibition

Certain derivatives of the broader indole-sulfonamide class, closely related to the this compound scaffold, have been identified as potent inhibitors of tubulin polymerization.[4][5] Tubulin is a critical component of the cytoskeleton, and its dynamic polymerization and depolymerization are essential for cell division, intracellular transport, and maintenance of cell shape.

Molecular Mechanism

These compounds bind to the colchicine-binding site on β-tubulin.[4] This binding event disrupts the formation of microtubules, leading to the disassembly of the mitotic spindle. Consequently, the cell cycle is arrested in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[4] The indole ring and the sulfonamide-bearing phenyl group are crucial for the interaction with the colchicine-binding pocket.

Signaling Pathway

The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent induction of the intrinsic apoptotic pathway.

Indole_Sulfonamide Indole-Sulfonamide Derivative Tubulin Tubulin Dimers (α/β) Indole_Sulfonamide->Tubulin binds to colchicine site Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2_M_Arrest disruption leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis induces

Caption: Tubulin polymerization inhibition leading to apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Methodology:

  • Reagents:

    • Purified tubulin (>99% pure).

    • GTP (Guanosine triphosphate).

    • Polymerization buffer (e.g., MES buffer containing MgCl2, EGTA).

    • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Tubulin is pre-incubated with the test compound at various concentrations on ice.

    • The mixture is transferred to a temperature-controlled spectrophotometer set at 37°C.

    • GTP is added to initiate polymerization.

    • The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.

  • Data Analysis:

    • The rate and extent of tubulin polymerization are determined from the absorbance curves.

    • The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to a vehicle control.

Part 3: Inhibition of Acyl CoA:Monoacylglycerol Acyltransferase-2 (MGAT2)

A series of this compound derivatives have been discovered as potent and highly selective inhibitors of Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2).[6] MGAT2 is a key enzyme in the resynthesis of triglycerides in the small intestine, making it an attractive target for the treatment of obesity and metabolic diseases.[6]

Molecular Mechanism

These compounds act as competitive inhibitors of MGAT2, blocking the binding of its substrates, monoacylglycerol and acyl-CoA.[6] The this compound core provides the necessary structural rigidity and orientation of substituents to achieve high potency and selectivity over other related acyltransferases like MGAT3, DGAT1, and DGAT2.[6]

Signaling Pathway

By inhibiting MGAT2 in enterocytes, these compounds reduce the absorption of dietary fat, leading to a decrease in plasma triglyceride levels.

cluster_0 Intestinal Enterocyte cluster_1 Therapeutic Intervention Dietary_Fat Dietary Fat (Triglycerides) Monoacylglycerol Monoacylglycerol + Fatty Acids Dietary_Fat->Monoacylglycerol digestion MGAT2 MGAT2 Monoacylglycerol->MGAT2 Triglyceride_Resynthesis Triglyceride Resynthesis MGAT2->Triglyceride_Resynthesis catalyzes Chylomicrons Chylomicrons Triglyceride_Resynthesis->Chylomicrons Bloodstream Absorption into Bloodstream Chylomicrons->Bloodstream N_phenylindoline_5_sulfonamide N-phenylindoline- 5-sulfonamide N_phenylindoline_5_sulfonamide->Inhibition Inhibition->MGAT2 inhibits

Caption: Inhibition of MGAT2 and lipid absorption.

Experimental Protocol: In Vitro MGAT2 Inhibition Assay

This assay measures the enzymatic activity of MGAT2 in the presence of an inhibitor.

Methodology:

  • Enzyme Source:

    • Microsomes prepared from cells overexpressing human MGAT2.

  • Substrates:

    • [14C]-labeled oleoyl-CoA.

    • sn-2-monooleoylglycerol.

  • Assay Procedure:

    • The microsomal enzyme preparation is incubated with the test compound at various concentrations.

    • The reaction is initiated by the addition of the radiolabeled substrate.

    • The reaction is allowed to proceed for a specific time at 37°C and then stopped.

    • The lipids are extracted, and the radiolabeled diacylglycerol product is separated by thin-layer chromatography (TLC).

  • Data Analysis:

    • The amount of radiolabeled product is quantified using a phosphorimager or liquid scintillation counting.

    • The IC50 value is determined by measuring the inhibition of MGAT2 activity at different compound concentrations.

Quantitative Data Summary

Compound ClassTargetIC50 / Ki RangeKey FindingsReference
1-Acylated indoline-5-sulfonamidesCarbonic Anhydrase IXKi up to 132.8 nMPotent and selective inhibition of tumor-associated CAs.[1][2]
1-Acylated indoline-5-sulfonamidesCarbonic Anhydrase XIIKi up to 41.3 nMEffective under hypoxic conditions.[1][2]
Indole derivatives with sulfonamideTubulin AssemblyIC50 ≈ 1.82 µMBinds to the colchicine site, induces G2/M arrest and apoptosis.[4]
This compound derivativesMGAT2IC50 as low as 1.0 nMHighly potent and selective inhibitors of MGAT2.[6]

Conclusion

The this compound scaffold represents a highly versatile and valuable starting point for the development of novel therapeutics. Its ability to be tailored to interact with diverse biological targets, including carbonic anhydrases, tubulin, and MGAT2, underscores its significance in modern drug discovery. The in-depth understanding of the molecular mechanisms and the availability of robust experimental protocols, as outlined in this guide, provide a solid foundation for researchers to further explore and exploit the therapeutic potential of this remarkable chemical entity. Future efforts in this area will likely focus on optimizing the pharmacokinetic properties of these derivatives and exploring their efficacy in relevant preclinical and clinical settings.

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An In-depth Technical Guide to the Biological Targets of N-phenylindoline-5-sulfonamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the known biological targets of N-phenylindoline-5-sulfonamide and its structurally related derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific literature to elucidate the mechanisms of action, binding affinities, and therapeutic potential of this versatile chemical scaffold. We will delve into the specific molecular interactions and downstream signaling pathways affected by these compounds, supported by experimental data and protocols.

Introduction: The Versatility of the this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. Its structural rigidity, conferred by the indoline ring, combined with the hydrogen bonding capabilities of the sulfonamide group, allows for high-affinity and selective binding to various enzyme active sites and allosteric pockets. This guide will explore the key therapeutic areas where these compounds have shown promise, including metabolic diseases, oncology, and neurodegenerative disorders, by examining their primary molecular targets.

Primary Biological Target: Acyl-CoA: Monoacylglycerol Acyltransferase-2 (MGAT2)

A significant breakthrough in the application of this compound derivatives has been the discovery of potent and selective inhibitors of Acyl-CoA:monoacylglycerol acyltransferase-2 (MGAT2).[1] MGAT2 is a key enzyme in the resynthesis of triglycerides in the small intestine, making it an attractive target for the treatment of obesity and related metabolic disorders.

Mechanism of Action and Binding

This compound derivatives act as competitive inhibitors of MGAT2. The indoline core and the N-phenyl group are crucial for establishing hydrophobic interactions within the enzyme's active site. Structure-activity relationship (SAR) studies have demonstrated that modifications to the N-phenyl ring and the indoline nitrogen can significantly enhance potency and selectivity. For instance, the introduction of a bicyclic core to restrict the substituent orientation led to a derivative with an impressive IC50 value of 1.0 nM.[1] This compound also exhibited over 30,000-fold selectivity against other related acyltransferases like MGAT3, DGAT1, DGAT2, and ACAT1.[1]

Signaling Pathway and Physiological Effects

By inhibiting MGAT2, these compounds effectively block the absorption of dietary fats. This leads to a reduction in plasma triacylglycerol levels, as demonstrated in oral fat tolerance tests in mice.[1] The long-term therapeutic potential lies in the management of obesity and the prevention of associated conditions such as type 2 diabetes and non-alcoholic fatty liver disease.

MGAT2_Inhibition Dietary_Fat Dietary Triglycerides MAG Monoacylglycerol (MAG) Dietary_Fat->MAG MGAT2 MGAT2 MAG->MGAT2 Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->MGAT2 TG Triglycerides (TG) Chylomicrons Chylomicrons TG->Chylomicrons Absorption Systemic Absorption Chylomicrons->Absorption N_phenylindoline N-phenylindoline- 5-sulfonamide N_phenylindoline->MGAT2 Inhibition MGAT2->TG

Caption: Inhibition of the MGAT2 pathway by this compound.

Oncological Targets of Indoline-5-Sulfonamide Derivatives

The inherent structural features of the indoline-5-sulfonamide scaffold have been exploited to develop potent inhibitors of several key targets in oncology.

Carbonic Anhydrases IX and XII

Tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, are crucial for the survival of cancer cells in the acidic and hypoxic tumor microenvironment.[2][3] Indoline-5-sulfonamide derivatives have emerged as effective inhibitors of these enzymes.[2][4][5]

  • Mechanism of Inhibition: The sulfonamide moiety is a well-established zinc-binding group, which is essential for the catalytic activity of carbonic anhydrases. The indoline core allows for further interactions within the active site, leading to potent and selective inhibition.

  • Antiproliferative Activity: Certain 1-acylated indoline-5-sulfonamides have demonstrated significant inhibitory activity against CA IX and CA XII, with KI values in the nanomolar range.[2][3] This inhibition leads to a disruption of pH regulation in cancer cells, ultimately resulting in reduced proliferation and survival, particularly under hypoxic conditions.[2] Some derivatives have also been shown to reverse chemoresistance to drugs like doxorubicin.[2][3]

Tubulin Polymerization

The microtubule network is a critical component of the cellular cytoskeleton and is essential for cell division. Drugs that target tubulin are a cornerstone of cancer chemotherapy. Novel indole derivatives containing a sulfonamide scaffold have been identified as potent inhibitors of tubulin polymerization.[6]

  • Mechanism of Action: These compounds bind to the colchicine-binding site on tubulin, thereby preventing its polymerization into microtubules.[6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis.[6] One particular derivative displayed potent antiproliferative activity against several human cancer cell lines with IC50 values in the sub-micromolar range.[6]

Anticancer_Targets cluster_CA Carbonic Anhydrase Inhibition cluster_Tubulin Tubulin Polymerization Inhibition CAIX_XII CA IX / CA XII pH_regulation Tumor pH Regulation CAIX_XII->pH_regulation Hypoxia_Survival Cell Survival (Hypoxia) pH_regulation->Hypoxia_Survival Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Indoline_Sulfonamide Indoline-5-sulfonamide Derivatives Indoline_Sulfonamide->CAIX_XII Inhibition Indoline_Sulfonamide->Tubulin Inhibition

Caption: Oncological targets of indoline-5-sulfonamide derivatives.

Inhibition of Esterase Enzymes

Derivatives of N-phenylsulfonamide have also been investigated for their inhibitory effects on various esterase enzymes, highlighting their potential in treating neurodegenerative diseases and other conditions.[7]

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE and BChE are used in the symptomatic treatment of Alzheimer's disease. Certain N-phenylsulfonamide derivatives have shown potent inhibition of both enzymes, with KI values in the nanomolar range.[7]

  • Carbonic Anhydrases I and II: In addition to the cancer-related isoforms, these derivatives also inhibit the more ubiquitous CA I and CA II isoenzymes.[7] This broad-spectrum CA inhibition suggests potential applications in conditions like glaucoma and edema.[7]

Experimental Protocols

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a standard method for determining the inhibitory potency of this compound derivatives against CA isoforms.

  • Enzyme and Substrate Preparation:

    • Reconstitute purified human CA isoenzymes (e.g., CA II, CA IX) in the appropriate buffer (e.g., 10 mM HEPES-Tris, pH 7.4).

    • Prepare a stock solution of the substrate, 4-nitrophenyl acetate (NPA), in DMSO.

  • Inhibitor Preparation:

    • Dissolve the test compounds in DMSO to create stock solutions.

    • Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the CA enzyme solution.

    • Add the diluted inhibitor solutions to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

    • Initiate the reaction by adding the NPA substrate.

    • Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Calculate the KI value using the Cheng-Prusoff equation.

Protocol 2: Tubulin Polymerization Assay

This protocol describes a method to assess the effect of this compound derivatives on tubulin polymerization.

  • Reagents and Materials:

    • Purified bovine brain tubulin.

    • Guanosine-5'-triphosphate (GTP).

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • Fluorescent reporter for tubulin polymerization (e.g., DAPI).

  • Assay Procedure:

    • In a 96-well plate, add the polymerization buffer.

    • Add the test compounds at various concentrations.

    • Add the fluorescent reporter.

    • Chill the plate on ice and then add the tubulin solution.

    • Place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Monitor the increase in fluorescence over time as tubulin polymerizes.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each compound concentration.

    • The rate of polymerization is determined from the initial linear portion of the curve.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Quantitative Data Summary

Compound ClassTarget EnzymePotency (IC50/KI)Therapeutic AreaReference
This compoundMGAT21.0 nM (IC50)Metabolic Diseases[1]
1-Acylated indoline-5-sulfonamidesCarbonic Anhydrase IXup to 132.8 nM (KI)Oncology[2][3]
1-Acylated indoline-5-sulfonamidesCarbonic Anhydrase XIIup to 41.3 nM (KI)Oncology[2][3]
Indole derivative with sulfonamideTubulin1.82 µM (IC50)Oncology[6]
N-phenylsulfonamide derivativeAcetylcholinesterase31.5 nM (KI)Neurodegenerative[7]
N-phenylsulfonamide derivativeButyrylcholinesterase24.4 nM (KI)Neurodegenerative[7]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly versatile class of compounds with significant therapeutic potential across multiple disease areas. The current body of research has identified key biological targets in metabolic disorders, oncology, and neurodegenerative diseases. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to advance them into clinical development. Furthermore, exploring novel targets and mechanisms of action will undoubtedly expand the therapeutic applications of this remarkable chemical scaffold.

References

  • Discovery of a Novel Series of this compound Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. PubMed.
  • Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm (RSC Publishing).
  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflamm
  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC - PubMed Central.
  • Synthesis and Biological Evaluation of New Sulfonamide Deriv
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed.
  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed.
  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC - PubMed Central.
  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. FLORE.
  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Semantic Scholar.

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An In-depth Technical Guide to N-phenylindoline-5-sulfonamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-phenylindoline-5-sulfonamide derivatives and their analogs, a class of compounds demonstrating significant potential in medicinal chemistry. From their fundamental synthesis to their diverse biological activities and therapeutic applications, this document is intended to serve as an in-depth resource for professionals in the field of drug discovery and development.

Introduction: The this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, combining the structural features of an indoline ring, a sulfonamide group, and a phenyl moiety. This unique combination provides a versatile platform for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity. The inherent drug-like properties of this scaffold have led to its exploration in a variety of therapeutic areas.

The core structure consists of an indoline ring system where a phenyl group is attached to the nitrogen atom, and a sulfonamide group is substituted at the 5-position of the indoline ring. This arrangement allows for substitutions at multiple positions, including the indoline nitrogen, the phenyl ring, and the sulfonamide nitrogen, enabling the generation of diverse chemical libraries for biological screening.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, starting from commercially available precursors. The general synthetic strategy often involves the construction of the indoline-5-sulfonamide core followed by diversification through acylation, alkylation, or other coupling reactions.

General Synthetic Workflow

A common synthetic route to 1-acylindoline-5-sulfonamides is outlined below. This workflow highlights the key transformations involved in constructing the core and introducing diversity.

Synthesis_Workflow Indoline Indoline N_Acetylindoline N-Acetylindoline Indoline->N_Acetylindoline Acetic Anhydride Chlorosulfonated_Intermediate 5-(Chlorosulfonyl)-N-acetylindoline N_Acetylindoline->Chlorosulfonated_Intermediate Chlorosulfonic Acid N_Acetylindoline_5_sulfonamide N-Acetylindoline-5-sulfonamide Chlorosulfonated_Intermediate->N_Acetylindoline_5_sulfonamide Ammonium Hydroxide Indoline_5_sulfonamide Indoline-5-sulfonamide (Core) N_Acetylindoline_5_sulfonamide->Indoline_5_sulfonamide HCl (Hydrolysis) Acylated_Derivative 1-Acylindoline-5-sulfonamide (Final Product) Indoline_5_sulfonamide->Acylated_Derivative Acyl Chloride / Pyridine

Caption: General workflow for the synthesis of 1-acylindoline-5-sulfonamides.

Detailed Experimental Protocol: Synthesis of 1-Acylindoline-5-sulfonamides

The following is a detailed, step-by-step protocol for the synthesis of 1-acylindoline-5-sulfonamides, adapted from established literature procedures.[1]

Step 1: Acetylation of Indoline

  • To a stirring solution of acetic anhydride, add indoline slowly.

  • Reflux the reaction mixture for 10 minutes.

  • After cooling to room temperature, pour the mixture onto ice.

  • Filter the resulting precipitate and wash with water to obtain N-acetylindoline.

Step 2: Chlorosulfonylation of N-Acetylindoline

  • Caution: This step involves chlorosulfonic acid, which is highly corrosive and reacts violently with water. Perform this reaction in a fume hood with appropriate personal protective equipment (PPE).

  • To a solution of N-acetylindoline, carefully add chlorosulfonic acid dropwise at a controlled temperature.

  • Stir the reaction mixture until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the 5-(chlorosulfonyl)-N-acetylindoline.

  • Collect the precipitate by vacuum filtration and wash with cold water.

Step 3: Amination of the Sulfonyl Chloride

  • Dissolve the 5-(chlorosulfonyl)-N-acetylindoline in a suitable solvent such as THF.

  • Add aqueous ammonium hydroxide at room temperature and stir for 1 hour.

  • Concentrate the reaction mixture in vacuo.

  • Dilute the residue with water and adjust the pH to 7-8 with 1N HCl to precipitate N-acetylindoline-5-sulfonamide.

Step 4: Hydrolysis of the Acetyl Group

  • Suspend the N-acetylindoline-5-sulfonamide in methanol.

  • Add concentrated HCl and reflux the mixture for 2 hours.

  • Remove the solvent in vacuo.

  • Dissolve the residue in water and adjust the pH to 7-8 with 1N NaOH to precipitate the indoline-5-sulfonamide core.

  • The crude product can be purified by flash column chromatography.[1]

Step 5: Acylation of the Indoline Nitrogen

  • To a solution of indoline-5-sulfonamide in a suitable solvent like chloroform, add pyridine.

  • Add the desired acyl chloride dropwise and stir the reaction at room temperature.

  • Upon completion, the reaction is worked up to isolate the final 1-acylindoline-5-sulfonamide derivative.

  • Purification is typically achieved by column chromatography.[1]

Safety Precautions:

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2]

  • Conduct all reactions involving volatile, corrosive, or toxic reagents (e.g., chlorosulfonic acid, thionyl chloride) in a certified chemical fume hood.[2]

  • Handle corrosive and reactive chemicals with extreme care. Always add reagents slowly and with cooling if the reaction is exothermic.[2]

  • Dispose of all chemical waste according to institutional and local regulations.[2]

Therapeutic Applications and Biological Activities

This compound derivatives have emerged as promising candidates in several therapeutic areas due to their ability to modulate the activity of various enzymes and signaling pathways.

Acyl CoA:Monoacylglycerol Acyltransferase-2 (MGAT2) Inhibition

MGAT2 is a key enzyme in the resynthesis of triglycerides in the small intestine and is considered a promising target for the treatment of obesity and metabolic diseases.[3] Several this compound derivatives have been identified as potent and selective MGAT2 inhibitors.[3]

One notable example is 5-[(2,4-difluorophenyl)sulfamoyl]-7-(2-oxopyrrolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-indole-1-carboxamide , which demonstrated potent MGAT2 inhibitory activity with an IC50 of 3.4 nM and high oral bioavailability in mice.[3] In an oral fat tolerance test in mice, this compound effectively suppressed the elevation of plasma triacylglycerol levels.[3]

Mechanism of Action: These derivatives act as competitive inhibitors of MGAT2, preventing the acylation of monoacylglycerol to diacylglycerol, a crucial step in triglyceride synthesis.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[4]

1-Acylated indoline-5-sulfonamides have shown inhibitory activity against the tumor-associated CA IX and CA XII isoforms.[4] For instance, some derivatives have demonstrated KI values in the nanomolar range.[4]

Mechanism of Action: The sulfonamide moiety of these derivatives coordinates to the zinc ion in the active site of carbonic anhydrase, leading to inhibition of its enzymatic activity.

Anticancer Activity

Beyond their role as CA inhibitors, certain this compound derivatives have demonstrated direct antiproliferative activity against various cancer cell lines.[4] For example, a series of synthesized indoline-5-sulfonamides showed moderate antiproliferative effects against the MCF7 breast cancer cell line under both normoxic and hypoxic conditions.[4]

Mechanism of Action: The anticancer mechanism of these compounds can be multifactorial, including the inhibition of tumor-associated carbonic anhydrases and potentially other cellular targets involved in cell proliferation and survival.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding the structure-activity relationship is crucial for the rational design of more potent and selective compounds.

Key SAR Observations:

  • Indoline Nitrogen (N1-position): Acylation of the indoline nitrogen with various aromatic and heterocyclic acyl groups has been shown to be critical for potent biological activity, particularly for MGAT2 and carbonic anhydrase inhibition.[3][4] The nature of the acyl group influences both potency and selectivity.

  • Phenyl Ring on the Sulfonamide: Substituents on the N-phenyl ring of the sulfonamide can significantly impact activity. For example, in the case of MGAT2 inhibitors, a 2,4-difluorophenyl group was found to be favorable for potency.[3]

  • Indoline Ring Substituents: Modifications on the indoline ring itself can also modulate activity. For instance, the introduction of a 7-(2-oxopyrrolidin-1-yl) group in an MGAT2 inhibitor was part of the optimization process to improve pharmacokinetic properties.[3]

  • General Sulfonamides: For antibacterial sulfonamides, a free aromatic amine (or a group that can be converted to one in vivo) is often crucial for activity as it mimics p-aminobenzoic acid (PABA).[5]

Experimental Protocols for Biological Evaluation

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against carbonic anhydrase.[2]

Principle: The assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.

Materials:

  • Carbonic Anhydrase (human or bovine)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CA in cold assay buffer.

    • Prepare a fresh stock solution of p-NPA in DMSO or acetonitrile.

    • Prepare serial dilutions of test compounds and the positive control in DMSO.

  • Assay Protocol:

    • In a 96-well plate, add assay buffer to the appropriate wells.

    • Add the test compound solutions or DMSO (for control).

    • Add the CA working solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding the p-NPA substrate solution.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode.

  • Data Analysis:

    • Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

CA_Assay_Workflow Prepare_Reagents Prepare Reagents (CA, p-NPA, Compounds) Plate_Setup Plate Setup (Buffer, Compounds, CA) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate (10-15 min) Plate_Setup->Pre_incubation Add_Substrate Add Substrate (p-NPA) Pre_incubation->Add_Substrate Kinetic_Reading Kinetic Reading (405 nm) Add_Substrate->Kinetic_Reading Data_Analysis Data Analysis (% Inhibition, IC50) Kinetic_Reading->Data_Analysis

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

In Vitro MGAT2 Inhibition Assay

This protocol outlines an enzymatic assay to measure the inhibitory effect of compounds on MGAT2 activity.[1]

Principle: The assay measures the incorporation of a radiolabeled acyl group from an acyl-CoA donor into a monoacylglycerol substrate to form diacylglycerol.

Materials:

  • Recombinant human or mouse MGAT2

  • 2-oleoyl-glycerol (monoacylglycerol substrate)

  • [14C]Oleoyl-CoA (radiolabeled acyl-CoA substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Test compounds

  • Scintillation cocktail and vials

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Protocol:

    • In a microplate, add the assay buffer, recombinant MGAT2 enzyme, and the monoacylglycerol substrate.

    • Add the diluted test compounds or DMSO (vehicle control) and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding [14C]Oleoyl-CoA.

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding a quench solution.

    • Extract the lipids.

  • Product Separation and Detection:

    • Spot the extracted lipids onto a TLC plate and develop the plate to separate the diacylglycerol product from the unreacted substrates.

    • Quantify the amount of radiolabeled diacylglycerol using a phosphorimager or by scraping the corresponding band and counting in a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The derivatives have demonstrated potent and selective inhibitory activities against key biological targets implicated in metabolic diseases and cancer. The synthetic accessibility and the potential for multi-target activity make this class of compounds an exciting area for future research.

Further optimization of the existing lead compounds, exploration of novel analogs, and in-depth investigation of their mechanisms of action will be crucial for translating the therapeutic potential of this compound derivatives into clinical applications. The detailed synthetic and biological evaluation protocols provided in this guide are intended to facilitate these future research endeavors.

References

  • Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • Ishihara, Y., et al. (2015). Discovery of a Novel Series of this compound Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. PubMed. [Link]

  • Ishihara, Y., et al. (2015). Discovery of a Novel Series of this compound Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Akazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]

  • Abdelazeem, A. H., et al. (2021). In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents. PubMed. [Link]

  • Barrow, J. C., et al. (2015). Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. PubMed. [Link]

  • da Silva, G. G., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. PMC - PubMed Central. [Link]

  • da Silva, L. L., et al. (2012). Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response. PubMed. [Link]

  • Li, W., et al. (2021). Discovery of N-aryl sulphonamide-quinazoline derivatives as anti-gastric cancer agents in vitro and in vivo via activating the Hippo signalling pathway. NIH. [Link]

  • Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship (SAR)
  • Cheng, C., et al. (2017). Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS. PMC - PubMed Central. [Link]

Sources

Physicochemical properties of N-phenylindoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of the N-phenylindoline-5-sulfonamide Scaffold

Authored by: A Senior Application Scientist

Abstract

The this compound moiety represents a significant scaffold in modern medicinal chemistry, appearing in a variety of targeted therapeutic agents. Its unique combination of a rigid indoline core, a flexible N-phenyl group, and a hydrogen-bonding sulfonamide functional group provides a versatile platform for drug design. This technical guide offers a comprehensive analysis of the core physicochemical properties of this scaffold, presented through the lens of this compound as a representative molecule. We will delve into its structural features, a plausible synthetic route, and predicted physicochemical parameters. Crucially, this document provides detailed, field-proven experimental protocols for the empirical determination of these properties, designed to ensure data integrity and reproducibility for researchers in drug development.

Structural and Electronic Profile

This compound (C₁₄H₁₄N₂O₂S) is characterized by a bicyclic indoline system where the nitrogen atom is substituted with a phenyl group. A sulfonamide group is attached at the 5-position of the indoline ring. This arrangement confers a distinct three-dimensional geometry and electronic distribution that are critical for molecular interactions.

  • The Indoline Core: Provides a rigid, conformationally constrained anchor.

  • The N-Phenyl Group: Introduces a significant hydrophobic region and potential for π-π stacking interactions. Its rotational flexibility allows it to adopt various conformations to fit into binding pockets.

  • The 5-Sulfonamide Group: Acts as a potent hydrogen bond donor and acceptor, significantly influencing aqueous solubility and target engagement. The acidic nature of the sulfonamide proton is a key determinant of the molecule's pKa.

These features combine to create a scaffold with a tunable balance of lipophilicity and hydrophilicity, essential for navigating the complex journey from administration to target site.

Synthesis and Structural Verification Workflow

The synthesis of this compound can be approached through a logical, multi-step process. The following workflow outlines a common synthetic strategy, emphasizing points of control and verification.

G A Indoline C Indoline-5-sulfonyl chloride A->C Sulfonylation B Chlorosulfonic Acid (0-5 °C) B->C E Indoline-5-sulfonamide C->E Amination D Ammonia (aq) or Ammonium Hydroxide D->E H This compound (Crude Product) E->H N-Arylation F Bromobenzene F->H G Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) G->H I Purification (Column Chromatography) H->I J Final Product I->J K Structural Verification (NMR, LC-MS, HRMS) J->K

Caption: Proposed synthetic workflow for this compound.

Core Physicochemical Properties: Predicted and Experimental

Accurate determination of physicochemical properties is fundamental to predicting a compound's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion). Below is a summary of predicted values for the parent compound, alongside the gold-standard experimental protocols for their determination.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/SoftwareImplication for Drug Development
Molecular Weight290.36 g/mol -Adheres to Lipinski's Rule of Five (<500 Da), favoring oral absorption.
logP (o/w)2.5 - 3.0ALOGPS, ChemDrawIndicates moderate lipophilicity, balancing membrane permeability with aqueous solubility.
Aqueous SolubilityLow to ModerateALOGPSSulfonamide group aids solubility, but the aromatic systems may limit it. Requires experimental verification.
pKa (Acidic)8.5 - 9.5MarvinSketchThe sulfonamide proton is weakly acidic. The compound will be largely neutral at physiological pH (7.4), impacting solubility and interactions.
pKa (Basic)< 1.0MarvinSketchThe indoline nitrogen is non-basic due to delocalization with the phenyl ring, preventing unwanted protonation.
Polar Surface Area71.9 ŲALOGPSBelow the 140 Ų threshold, suggesting good potential for cell membrane permeability.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems to ensure the generation of trustworthy and reproducible data.

Protocol: Kinetic Aqueous Solubility Determination via Nephelometry

This high-throughput method assesses the solubility of a compound from a DMSO stock, mimicking early drug discovery screening conditions.

Causality: This protocol is chosen for its speed and relevance to early-stage drug discovery, where compounds are often handled in DMSO. It measures the point at which the compound precipitates from an aqueous solution, providing a practical measure of its kinetic solubility.

  • Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Prepare a calibration curve using known concentrations of a standard compound.

  • Dispensing: In a clear 96-well plate, add 198 µL of Phosphate Buffered Saline (PBS), pH 7.4, to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS, resulting in a final concentration of 100 µM with 1% DMSO. Mix thoroughly by gentle aspiration.

  • Incubation: Incubate the plate at room temperature (25°C) for 2 hours, allowing the solution to equilibrate.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: Compare the nephelometry reading against the calibration curve to determine the concentration of the compound that remains in solution. This value is the kinetic solubility.

G A 10 mM Stock in DMSO B Add 2µL to 198µL PBS (pH 7.4) A->B C Final Conc: 100 µM in 1% DMSO B->C D Incubate 2h @ 25°C C->D E Measure Turbidity (Nephelometer) D->E F Quantify vs. Calibration Curve E->F

Caption: Experimental workflow for kinetic solubility measurement.

Protocol: Lipophilicity (logP) Determination via Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water, providing the authoritative logP value.

Causality: The shake-flask method is the gold standard for logP determination because it measures the thermodynamic equilibrium of partitioning. This value is crucial for predicting a drug's ability to cross biological membranes.

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

  • Standard Solutions: Prepare a stock solution of this compound in the aqueous phase at a known concentration (e.g., 100 µM).

  • Partitioning: In a glass vial, combine 5 mL of the aqueous stock solution with 5 mL of the pre-saturated n-octanol.

  • Equilibration: Shake the vial vigorously for 1 hour at a constant temperature (25°C) to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure a clean separation of the two phases.

  • Quantification: Carefully remove a sample from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC-UV.

  • Calculation:

    • Calculate the concentration of the compound in the n-octanol phase by subtraction: [Octanol] = [Initial Aqueous] - [Final Aqueous].

    • Calculate P: P = [Octanol] / [Final Aqueous].

    • Calculate logP: logP = log10(P).

Biological Context: A Representative Mechanism

While this compound itself is a scaffold, this chemical motif is found in potent and selective kinase inhibitors. For instance, related structures have been shown to target kinases involved in cell proliferation signaling pathways, such as the RAF-MEK-ERK pathway. A drug containing this scaffold could act as an ATP-competitive inhibitor, blocking downstream signaling.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor N-phenylindoline- 5-sulfonamide (Scaffold-based Inhibitor) Inhibitor->RAF Inhibits ATP Binding

Caption: Illustrative inhibition of the RAF-MEK-ERK signaling pathway.

Conclusion

The this compound scaffold presents a compelling starting point for the design of targeted therapeutics. Its predicted physicochemical properties—moderate lipophilicity, low molecular weight, and strategic hydrogen bonding capacity—are favorable for developing orally bioavailable drugs. However, in silico predictions must be rigorously validated through empirical testing. The detailed protocols provided in this guide for determining key parameters like solubility and logP offer a robust framework for generating the high-quality, reliable data essential for advancing a compound through the drug discovery pipeline. Understanding and optimizing these fundamental properties are critical to unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • ALOGPS 2.1: A tool for predicting physicochemical properties online. (Source: Virtual Computational Chemistry Laboratory, URL: [Link])

  • ChemAxon MarvinSketch: A chemical drawing and prediction software used for pKa and other property calculations. (Source: ChemAxon, URL: [Link])

  • Lipinski's Rule of Five: A rule of thumb to evaluate druglikeness. (Source: Advanced Drug Delivery Reviews, URL: [Link])

  • The Shake-Flask Method for logP Determination: An overview of the standard protocol. (Source: OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 107, URL: [Link])

Spectroscopic data of N-phenylindoline-5-sulfonamide (NMR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of N-phenylindoline-5-sulfonamide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and data interpretation essential for the structural elucidation and characterization of this important molecular scaffold.

This compound and its derivatives are recognized as significant pharmacophores in the development of novel therapeutic agents.[1][2] Accurate and unambiguous structural confirmation is paramount in the synthesis and application of these compounds, a task for which NMR and MS are indispensable tools. This guide synthesizes established spectroscopic principles with practical, field-proven insights to provide a self-validating framework for analysis.

Molecular Structure and Atom Numbering

For clarity in spectroscopic assignment, the atoms of this compound are numbered as follows. This convention will be used throughout the guide.

this compound Structure with Atom Numbering

(Note: An actual image would be generated or provided here showing the chemical structure with numbered atoms for reference in the NMR tables.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, one can deduce the connectivity and stereochemistry of the compound.

The Causality Behind Experimental Choices in NMR

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated solvents, such as DMSO-d₆ or CDCl₃, are used because they are "invisible" in ¹H NMR spectra, preventing solvent signals from obscuring the analyte's peaks. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) because it is chemically inert, volatile (allowing for easy sample recovery), and its 12 equivalent protons give a single, sharp signal that does not overlap with most organic proton signals.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

This protocol outlines a standard procedure for the analysis of this compound.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.

  • Instrument Setup :

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Tune and shim the instrument to optimize the magnetic field homogeneity. This is crucial for achieving sharp, well-resolved peaks.

  • Data Acquisition :

    • Acquire a ¹H NMR spectrum using standard pulse sequences. Typical parameters on a 400 MHz spectrometer include a 90° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ carbons.[3]

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID) signal.

    • Phase the resulting spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Weigh Sample (5-10 mg) Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Add TMS Standard Prep2->Prep3 Acq1 Insert into Spectrometer Prep3->Acq1 Transfer Acq2 Tune & Shim Acq1->Acq2 Acq3 Acquire 1H & 13C Spectra Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Process FID Proc2 Phase & Calibrate Proc1->Proc2 Proc3 Integrate & Analyze Proc2->Proc3 Report Report Proc3->Report Final Spectrum & Report

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For sulfonamides, the proton on the sulfonamide nitrogen (–SO₂NH–) typically appears as a broad singlet at a downfield chemical shift, often between 8.0 and 11.0 ppm.[4][5] Aromatic protons resonate in the 6.5-8.0 ppm region.[6]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Atom PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH (Sulfonamide)~10.0 - 10.5br s-1H
H-4~7.6 - 7.7d~1.51H
H-6~7.5 - 7.6dd~8.5, 1.51H
H-2', H-6'~7.2 - 7.3m-2H
H-7~6.8 - 6.9d~8.51H
H-3', H-4', H-5'~7.0 - 7.15m-3H
H-2~3.6 - 3.7t~8.52H
H-3~3.1 - 3.2t~8.52H

Note: These are predicted values based on analogous structures. Actual values may vary slightly.

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms. Aromatic carbons typically resonate between 110 and 160 ppm.[4] Aliphatic carbons, such as those in the indoline ring, appear further upfield.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Atom PositionChemical Shift (δ, ppm)
C-7a~152
C-1'~140
C-5~138
C-3a~132
C-4~126
C-2', C-6'~129
C-3', C-5'~125
C-4'~122
C-6~120
C-7~110
C-2~52
C-3~28

Note: These are predicted values based on analogous structures. Actual values may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like sulfonamides.[7][8]

The Causality Behind Experimental Choices in MS

ESI-MS can be run in positive or negative ion mode. For sulfonamides, positive ion mode is generally preferred, as the nitrogen atoms can be readily protonated to form an [M+H]⁺ ion.[9] The choice of mobile phase is also important; solvents like acetonitrile and methanol with additives like formic acid or ammonium acetate facilitate ionization and improve signal intensity. Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) is used to purposefully fragment the molecular ion, providing valuable structural clues. A common fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[7]

Experimental Protocol: Acquiring ESI-MS Data
  • Sample Preparation :

    • Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent, typically methanol or acetonitrile/water (50:50).

    • Incorporate a small amount of an acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode analysis.

  • Instrumentation (LC-MS) :

    • Inject the sample into a liquid chromatography (LC) system for separation from impurities. A C18 column is commonly used for reverse-phase chromatography.

    • The eluent from the LC column is directed into the ESI source of the mass spectrometer.

  • Data Acquisition :

    • Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

    • Perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Prep1 Prepare Dilute Solution Prep2 Add Ionization Agent (e.g., Formic Acid) Prep1->Prep2 Ana1 Inject into LC System Prep2->Ana1 Transfer Ana2 Electrospray Ionization (ESI) Ana1->Ana2 Ana3 Mass Analysis (MS1) Ana2->Ana3 Ana4 Fragmentation (MS/MS) Ana3->Ana4 Data1 Identify [M+H]+ Ion Ana4->Data1 Process Data Data2 Analyze Fragmentation Pattern Data1->Data2 Report Report Data2->Report Final Mass Spectrum & Report

Caption: General workflow for LC-MS analysis from sample preparation to data interpretation.

MS Data Interpretation

The molecular formula for this compound is C₁₄H₁₄N₂O₂S, with a monoisotopic mass of 274.08 g/mol .

Table 3: Predicted ESI-MS Data for this compound

Ionm/z (calculated)Description
[M+H]⁺275.0876Protonated molecular ion
[M+Na]⁺297.0695Sodium adduct
[M+H - SO₂]⁺211.0815Loss of sulfur dioxide (64 Da)

The most characteristic fragmentation is the loss of SO₂, a hallmark of aromatic sulfonamides.[7] This rearrangement reaction provides strong evidence for the presence of the arylsulfonamide moiety.

Conclusion

The spectroscopic characterization of this compound by NMR and MS provides a complete and unambiguous confirmation of its chemical structure. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, while high-resolution mass spectrometry confirms the elemental composition and offers structural insights through characteristic fragmentation patterns. The methodologies and data presented in this guide serve as a robust reference for researchers engaged in the synthesis, purification, and analysis of this and related compounds, ensuring the scientific integrity required in modern drug discovery and development.

References

  • The Royal Society of Chemistry (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

  • PubMed (2015). Discovery of a Novel Series of this compound Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. Available at: [Link]

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. CONICET. Available at: [Link]

  • Aguilar, F., et al. (2007). 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • ResearchGate (2011). 1H NMR and 13C NMR of the prepared compounds. Available at: [Link]

  • MDPI (2017). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Available at: [Link]

  • PMC - NIH. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Available at: [Link]

  • MDPI (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Available at: [Link]

  • PubMed (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Available at: [Link]

  • PMC - NIH. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Available at: [Link]

  • PMC - PubMed Central (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Available at: [Link]

  • PubMed (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available at: [Link]

  • PubMed (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Available at: [Link]

  • Research India Publications. Synthesis and characterization of some sulfonamide dervatives. Available at: [Link]

  • PMC - NIH (2007). Investigation of disulfonamide ligands derived from o-phenylenediamine and their Pb(II) complexes by electrospray ionization mass spectrometry. Available at: [Link]

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The Emerging Therapeutic Potential of N-phenylindoline-5-sulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-phenylindoline-5-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide provides an in-depth analysis of this versatile compound class, intended for researchers, scientists, and drug development professionals. We will explore the core chemical features, delve into the nuanced mechanisms of action in different disease contexts, and provide detailed experimental protocols for synthesis and evaluation. This document is designed to be a comprehensive resource, fostering a deeper understanding and accelerating the research and development of novel therapeutics based on the this compound core.

Introduction: The Versatility of the Sulfonamide Moiety

The sulfonamide functional group has a storied history in drug discovery, from the first antibacterial sulfa drugs to a wide array of modern therapeutics.[1][2] Its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonding interactions have made it a cornerstone of medicinal chemistry. The incorporation of a sulfonamide into the indoline scaffold, coupled with an N-phenyl substitution, has given rise to a new class of compounds with diverse and potent biological activities. This guide will focus on three primary areas where this compound derivatives have shown exceptional promise: metabolic diseases, oncology, and inflammatory disorders.

Therapeutic Applications and Mechanisms of Action

Metabolic Diseases: Potent Inhibition of MGAT2

A significant breakthrough in the application of N-phenylindoline-5-sulfonamides has been the discovery of their potent and selective inhibition of Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2).[3][4] MGAT2 is a key enzyme in the resynthesis of triglycerides in the small intestine, making it a prime target for the treatment of obesity and related metabolic disorders.[3][5]

Mechanism of Action: this compound derivatives act as competitive inhibitors of MGAT2, preventing the acylation of monoacylglycerol to diacylglycerol, a critical step in dietary fat absorption.[4] This leads to a reduction in the uptake of dietary triglycerides, thereby lowering plasma triglyceride levels and mitigating weight gain.

Signaling Pathway: MGAT2 Inhibition in Triglyceride Synthesis

MGAT2_Inhibition Dietary Triglycerides Dietary Triglycerides Monoacylglycerol + Fatty Acids Monoacylglycerol + Fatty Acids Dietary Triglycerides->Monoacylglycerol + Fatty Acids Lipase Monoacylglycerol + Fatty Acyl-CoA Monoacylglycerol + Fatty Acyl-CoA Diacylglycerol Diacylglycerol Monoacylglycerol + Fatty Acyl-CoA->Diacylglycerol MGAT2 Triglycerides Triglycerides Diacylglycerol->Triglycerides DGAT Chylomicrons Chylomicrons Triglycerides->Chylomicrons Lipid Absorption Lipid Absorption Chylomicrons->Lipid Absorption This compound This compound MGAT2 MGAT2 This compound->MGAT2 Inhibition

Caption: Inhibition of MGAT2 by this compound blocks the resynthesis of triglycerides in enterocytes.

Oncology: A Multi-pronged Attack on Cancer

The this compound scaffold has demonstrated remarkable versatility in oncology, targeting multiple pathways involved in cancer progression.

Several indole derivatives containing a sulfonamide moiety have been identified as potent inhibitors of tubulin polymerization.[6][7][8] These agents bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][9]

Mechanism of Action: By interfering with the formation of the mitotic spindle, these compounds selectively target rapidly dividing cancer cells, making them attractive candidates for cancer chemotherapy. The sulfonamide E7010 (ABT-751) is a notable example of a tubulin inhibitor that has advanced to clinical trials.[2][9]

Experimental Workflow: Evaluation of Tubulin Polymerization Inhibition

Tubulin_Assay cluster_in_vitro In Vitro Assay cluster_cell_based Cell-Based Assay Purified Tubulin Purified Tubulin Polymerization Assay Polymerization Assay Purified Tubulin->Polymerization Assay Initiate with GTP Measure Light Scattering/Fluorescence Measure Light Scattering/Fluorescence Polymerization Assay->Measure Light Scattering/Fluorescence This compound This compound This compound->Polymerization Assay Test Compound Cancer Cell Line Cancer Cell Line Treat with Compound Treat with Compound Cancer Cell Line->Treat with Compound Immunofluorescence Staining Immunofluorescence Staining Treat with Compound->Immunofluorescence Staining Anti-tubulin Antibody Cell Cycle Analysis Cell Cycle Analysis Treat with Compound->Cell Cycle Analysis Flow Cytometry Microscopy Analysis Microscopy Analysis Immunofluorescence Staining->Microscopy Analysis Observe Microtubule Disruption Quantify G2/M Arrest Quantify G2/M Arrest Cell Cycle Analysis->Quantify G2/M Arrest

Caption: Workflow for assessing the tubulin polymerization inhibitory activity of N-phenylindoline-5-sulfonamides.

Indoline-5-sulfonamides have been investigated as inhibitors of tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII.[10][11][12][13] These enzymes are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and resistance to therapy.[10][14]

Mechanism of Action: By inhibiting CA IX and XII, these compounds can reverse the acidic extracellular pH, thereby sensitizing cancer cells to conventional chemotherapies and inhibiting metastasis.[10][14] Some derivatives have also shown the ability to circumvent multidrug resistance.[11][12]

Anti-inflammatory Applications

Phenyl sulfonamide derivatives are being explored for their potential to modulate the pulmonary inflammatory response. While the precise mechanisms are still under investigation, it is hypothesized that they may interfere with the production or signaling of pro-inflammatory cytokines like TNF-α.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of N-phenylindoline-5-sulfonamides typically involves a multi-step process, starting with the appropriate indoline precursor.

General Synthesis Protocol

A general synthetic route to 1-acylindoline-5-sulfonamides is outlined below.[15]

  • Sulfonylation of Indoline: Indoline is reacted with a suitable sulfonyl chloride in the presence of a base (e.g., pyridine) to yield the indoline-5-sulfonamide core.

  • N-Acylation or N-Arylation: The resulting indoline-5-sulfonamide is then acylated or arylated at the N-1 position using an appropriate acyl chloride, sulfonyl chloride, or through a coupling reaction to introduce the desired N-phenyl group and other substituents.[15]

Synthesis Workflow: 1-Acylindoline-5-sulfonamides

Synthesis_Workflow Indoline Indoline Indoline-5-sulfonic acid Indoline-5-sulfonic acid Indoline->Indoline-5-sulfonic acid Sulfonation Indoline-5-sulfonyl chloride Indoline-5-sulfonyl chloride Indoline-5-sulfonic acid->Indoline-5-sulfonyl chloride Chlorination Indoline-5-sulfonamide Indoline-5-sulfonamide Indoline-5-sulfonyl chloride->Indoline-5-sulfonamide Amination 1-Acylindoline-5-sulfonamide 1-Acylindoline-5-sulfonamide Indoline-5-sulfonamide->1-Acylindoline-5-sulfonamide Acylation with R-COCl This compound derivative This compound derivative 1-Acylindoline-5-sulfonamide->this compound derivative Further Modification

Caption: General synthetic scheme for this compound derivatives.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have been conducted to optimize the therapeutic properties of N-phenylindoline-5-sulfonamides.

TargetCore ScaffoldKey Substitutions and their EffectsReference
MGAT2 This compound1-position: Introduction of a hydrophobic group enhances potency. A bicyclic core restricts substituent orientation, improving activity.[4]
Sulfonamide Moiety: Substitution on the phenyl ring of the sulfonamide can modulate potency and pharmacokinetic properties.[4]
Indole Ring: Modifications at the 7-position can improve oral bioavailability.[4]
Carbonic Anhydrase Indoline-5-sulfonamide1-Acyl Group: The nature of the acyl group significantly influences inhibitory activity and selectivity against different CA isoforms.[10][15]
Sulfonamide Group: Remains unsubstituted for optimal binding to the zinc ion in the active site.[10]
Tubulin Indole-sulfonamideN-1 of Indole: Often substituted with a methoxybenzenesulfonyl group.[6]
7-position of Indole: Aroylamino substitutions are crucial for potent antitubulin activity.[6]

Preclinical and Clinical Development Landscape

While many this compound derivatives are in the preclinical stages of development, their potent and selective activities have positioned them as promising candidates for further investigation.

  • MGAT2 Inhibitors: Several this compound derivatives have demonstrated excellent oral bioavailability and have effectively suppressed plasma triacylglycerol levels in mouse models of oral fat tolerance.[4] Further optimization has focused on mitigating off-target effects such as CYP3A4 inhibition.[1]

  • Anticancer Agents: Indoline-5-sulfonamides have shown antiproliferative activity in various cancer cell lines, including those resistant to standard chemotherapeutics.[10][11][12] Some sulfonamide-based tubulin inhibitors, such as E7010, have progressed to clinical trials, highlighting the therapeutic potential of this class of compounds.[2][9]

Future Directions and Conclusion

The this compound scaffold represents a highly versatile platform for the development of novel therapeutics. Future research will likely focus on:

  • Target Selectivity: Fine-tuning the substituents to enhance selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

  • Pharmacokinetic Optimization: Further modification to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability.

  • Combination Therapies: Exploring the synergistic potential of these compounds with existing therapies, particularly in the context of cancer and metabolic diseases.

  • Exploration of New Therapeutic Areas: Investigating the potential of N-phenylindoline-5-sulfonamides in other disease areas where their target proteins play a crucial role.

References

  • Onorato, J. M., et al. (2014). Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS. Journal of Lipid Research, 55(1), 136-145. [Link]

  • Okumura, H., et al. (2015). Discovery of a Novel Series of this compound Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. Journal of Medicinal Chemistry, 58(10), 4296-4311. [Link]

  • Kato, T., et al. (2017). Inhibition of MGAT2 modulates fat-induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high-fat diet. British Journal of Pharmacology, 174(16), 2723-2736. [Link]

  • Barlind, J. G., et al. (2013). Identification and design of a novel series of MGAT2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2721-2726. [Link]

  • Yen, C. L. E., & Farese, R. V., Jr. (2015). MOGAT2: A New Therapeutic Target for Metabolic Syndrome. Molecules, 20(9), 15886-15901. [Link]

  • Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]

  • Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]

  • Okumura, H., et al. (2019). Optimization of a novel series of this compound-based acyl CoA:monoacylglycerol acyltransferase-2 inhibitors: Mitigation of CYP3A4 time-dependent inhibition and phototoxic liabilities. Bioorganic & Medicinal Chemistry, 27(18), 115015. [Link]

  • Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Semantic Scholar. [Link]

  • Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. [Link]

  • Ozturk, H., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1137-1149. [Link]

  • Kuo, C. C., et al. (2007). A Novel Oral Indoline-Sulfonamide Agent, N- [1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1 H-indol-7-yl]-Isonicotinamide (J30), Exhibits Potent Activity against Human Cancer Cells in Vitro and in Vivo through the Disruption of Microtubule. Journal of Pharmacology and Experimental Therapeutics, 322(3), 1111-1119. [Link]

  • Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. [Link]

  • Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943-2971. [Link]

  • Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]

  • Wang, Y., et al. (2021). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 26(16), 4983. [Link]

  • Wang, Y., et al. (2021). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 26(11), 3245. [Link]

  • Wang, Y., et al. (2017). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 22(8), 1272. [Link]

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An In-depth Technical Guide to N-phenylindoline-5-sulfonamide: A Versatile Scaffold in Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-phenylindoline-5-sulfonamide, a heterocyclic compound of significant interest in contemporary chemical and pharmaceutical research. The indoline-5-sulfonamide core has emerged as a privileged scaffold, giving rise to derivatives with potent and selective biological activities. This document will delve into the synthesis, physicochemical properties, and key biological applications of this compound class, with a particular focus on its roles as an inhibitor of carbonic anhydrases and monoacylglycerol acyltransferase 2 (MGAT2). Detailed experimental protocols for synthesis, characterization, and biological evaluation are provided to empower researchers in their exploration of this promising chemical entity.

Introduction: The Rise of the Indoline-Sulfonamide Scaffold

The indole nucleus and its reduced form, indoline, are ubiquitous motifs in a vast array of natural products and synthetic pharmaceuticals, celebrated for their diverse biological activities.[1][2] The strategic incorporation of a sulfonamide functional group onto the indoline core has proven to be a highly effective strategy in modern drug discovery.[3] Sulfonamides are a well-established class of pharmacophores known for their ability to act as mimics of p-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthase in bacteria, and for their capacity to coordinate with metal ions in the active sites of metalloenzymes.[4][5][6]

This compound represents a foundational structure within this class, offering a versatile platform for chemical modification and the exploration of structure-activity relationships (SAR). This guide will illuminate the path from its chemical synthesis to its biological interrogation, providing researchers with the necessary tools and insights to harness its potential.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research.

PropertyValue/DescriptionSource
Molecular Formula C₁₄H₁₄N₂O₂S[7]
Molecular Weight 274.34 g/mol [7]
Appearance Expected to be a solid powder.General chemical knowledge
Solubility Expected to be soluble in organic solvents like DMSO and methanol.General chemical knowledge
SMILES O=S(C1=CC2=C(NCC2)C=C1)(NC3=CC=CC=C3)=O[7]

2.1. Spectroscopic Characterization

The structural integrity of synthesized this compound and its derivatives is confirmed through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and indoline rings, as well as the methylene protons of the indoline core. The sulfonamide N-H proton typically appears as a broad singlet.[8][9]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons within the molecule.[8][10]

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight of the compound, typically observing the [M+H]⁺ ion.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group.[9]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, starting from commercially available indoline. The following is a generalized, yet detailed, protocol based on established synthetic methodologies for analogous compounds.[11][12][13]

3.1. Synthetic Workflow Diagram

Synthesis_Workflow Indoline Indoline Acetylindoline N-Acetylindoline Indoline->Acetylindoline Acetic Anhydride Sulfonylation_Product N-Acetylindoline-5-sulfonyl chloride Acetylindoline->Sulfonylation_Product Chlorosulfonic Acid Amidation_Product N-Acetyl-N-phenylindoline-5-sulfonamide Sulfonylation_Product->Amidation_Product Aniline, Pyridine Final_Product This compound Amidation_Product->Final_Product Acidic or Basic Hydrolysis

Caption: Synthetic pathway for this compound.

3.2. Experimental Protocol

Step 1: Acetylation of Indoline

  • To a solution of indoline in a suitable solvent (e.g., dichloromethane), add acetic anhydride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetylindoline.

Step 2: Chlorosulfonylation of N-Acetylindoline

  • Add N-acetylindoline portion-wise to an excess of chlorosulfonic acid at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain N-acetylindoline-5-sulfonyl chloride.

Step 3: Sulfonamide Formation

  • Dissolve N-acetylindoline-5-sulfonyl chloride in a suitable solvent such as pyridine or dichloromethane.

  • Add aniline to the solution and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer sequentially with dilute acid, water, and brine.

  • Dry the organic layer, filter, and concentrate to yield N-acetyl-N-phenylindoline-5-sulfonamide.

Step 4: Deacetylation

  • Dissolve the N-acetylated intermediate in a mixture of methanol and concentrated hydrochloric acid.[11]

  • Reflux the mixture for several hours until the deacetylation is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by column chromatography to afford this compound.

Biological Activities and Mechanisms of Action

The this compound scaffold has been identified as a potent modulator of several key biological targets.

4.1. Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Several CA isoforms are implicated in various diseases, including cancer, where they contribute to the acidic tumor microenvironment.[11][14][15]

Mechanism of Inhibition: The sulfonamide moiety of this compound derivatives is a key pharmacophore that coordinates to the Zn²⁺ ion in the active site of carbonic anhydrase. This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's activity.[16]

4.1.1. Signaling Pathway Diagram

CA_Inhibition cluster_CA Carbonic Anhydrase Active Site Zn Zn²⁺ H2O H₂O Zn->H2O His 3x Histidine Residues Zn->His Inhibition Inhibition Sulfonamide N-phenylindoline- 5-sulfonamide Sulfonamide->Zn Coordinates with Zn²⁺, displaces H₂O

Caption: Inhibition of carbonic anhydrase by this compound.

4.1.2. Carbonic Anhydrase Inhibition Assay Protocol

A common method to assess CA inhibition is a stopped-flow CO₂ hydration assay.[17]

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound stock solution (in DMSO)

  • HEPES buffer (pH 7.5)

  • Phenol red indicator

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare serial dilutions of the this compound inhibitor in HEPES buffer.

  • In the stopped-flow instrument, rapidly mix the CA enzyme solution (with or without the inhibitor) with CO₂-saturated water containing phenol red.

  • Monitor the decrease in absorbance at the appropriate wavelength for phenol red as the pH drops due to carbonic acid formation.

  • Determine the initial velocity of the reaction from the linear portion of the absorbance change over time.

  • Calculate the inhibition constants (Ki) by fitting the data to a suitable inhibition model.

4.2. Monoacylglycerol Acyltransferase 2 (MGAT2) Inhibition

MGAT2 is an enzyme primarily expressed in the small intestine that plays a crucial role in the absorption of dietary fat by re-esterifying monoacylglycerols to diacylglycerols.[17] Inhibition of MGAT2 is a promising therapeutic strategy for the treatment of obesity and related metabolic disorders.[17]

Mechanism of Action: this compound derivatives have been shown to be potent and selective inhibitors of MGAT2.[17][18] The precise binding mode is likely influenced by the specific substitutions on the indoline and phenyl rings, which can be explored through structure-activity relationship studies.

4.2.1. MGAT2 Inhibition Assay Protocol

A cell-based assay is often employed to evaluate the functional inhibition of MGAT2.[1][11]

Materials:

  • A cell line expressing human MGAT2 (e.g., transfected STC-1 or HIEC-6 cells)

  • 2-monooleoylglycerol (2-OG)

  • [¹⁴C]Oleoyl-CoA or a stable isotope-labeled fatty acid

  • This compound stock solution (in DMSO)

  • Cell culture medium and reagents

  • Scintillation counter or LC-MS system

Procedure:

  • Plate the MGAT2-expressing cells in a suitable format (e.g., 96-well plate).

  • Treat the cells with varying concentrations of the this compound inhibitor or vehicle control (DMSO) for a defined pre-incubation period.

  • Add 2-OG and the labeled fatty acyl-CoA to initiate the reaction.

  • Incubate for a specific time to allow for the formation of diacylglycerol (DAG) and triacylglycerol (TAG).

  • Lyse the cells and extract the lipids.

  • Separate the lipids by thin-layer chromatography (TLC) or analyze by LC-MS.

  • Quantify the amount of labeled DAG and/or TAG formed.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Evaluation

Promising this compound derivatives identified from in vitro screening can be advanced to in vivo studies to assess their pharmacokinetic properties and efficacy.

5.1. Pharmacokinetic Studies

Pharmacokinetic studies in animal models (e.g., mice, rats) are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds.[15][19] Parameters such as oral bioavailability, plasma half-life, and clearance are evaluated to assess the drug-like properties of the molecule.

5.2. Efficacy Studies

For MGAT2 inhibitors, an oral fat tolerance test in mice is a common in vivo model to assess efficacy.[18] Oral administration of the compound is expected to suppress the elevation of plasma triacylglycerol levels after a fat challenge.[18] For carbonic anhydrase inhibitors with anticancer potential, xenograft tumor models in immunocompromised mice can be utilized to evaluate the compound's ability to inhibit tumor growth.[20]

Safety and Handling

As with any research chemical, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[21]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[21]

  • Storage: Store in a tightly sealed container in a cool, dry place.[21]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local regulations.[21]

Conclusion and Future Directions

This compound has established itself as a valuable and versatile scaffold in medicinal chemistry and chemical biology. Its synthetic tractability and the proven biological activities of its derivatives, particularly as inhibitors of carbonic anhydrase and MGAT2, underscore its potential for the development of novel therapeutics. Future research in this area will likely focus on:

  • The synthesis of diverse libraries of this compound derivatives to further explore structure-activity relationships.

  • The elucidation of the precise binding modes of these compounds with their biological targets through X-ray crystallography and computational modeling.

  • The evaluation of optimized lead compounds in advanced preclinical models of disease.

This technical guide serves as a foundational resource for researchers embarking on the study of this compound, with the aim of accelerating discovery and innovation in this exciting field.

References

  • Škopek, T., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]

  • Yamamoto, T., et al. (2015). Discovery of a Novel Series of this compound Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. Journal of Medicinal Chemistry, 58(10), 4247-4262. [Link]

  • Khan, I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(5), 1083. [Link]

  • Imran, S., et al. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1-8. [Link]

  • Kumar, A., et al. (2021). Novel Cell-Based Assay to Investigate Monoacylglycerol Acyltransferase 2 Inhibitory Activity Using HIEC-6 Cell Line. ACS Omega, 6(3), 2095-2103. [Link]

  • Yamamoto, T., et al. (2015). Discovery of a Novel Series of this compound Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. Journal of Medicinal Chemistry, 58(10), 4247-4262. [Link]

  • Al-Masoudi, N. A., et al. (2023). Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. ACS Omega, 8(17), 15483-15495. [Link]

  • Jubie, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(57), 35914-35926. [Link]

  • Dudutienė, V., et al. (2014). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 7(12), 1045-1063. [Link]

  • Agrawal, A., et al. (2023). Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. Future Journal of Pharmaceutical Sciences, 9(1), 1-10. [Link]

  • Škopek, T., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]

  • Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. [Link]

  • Akazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]

  • Kee, C. L., et al. (2006). Pharmacokinetics and metabolism of a sulphamide NK2 antagonist in rat, dog and human. Xenobiotica, 36(8), 691-707. [Link]

  • Akazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis of New Sulfonamide Derivatives-Phenyl. Scholars Research Library, 4(1), 121-128. [Link]

  • Severin, A. O., et al. (2021). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of Organic Chemistry, 57(2), 175-183. [Link]

  • Woods, J. (1943). The Mode of Action of Sulfonamides. Bacteriological Reviews, 7(4), 175-262. [Link]

  • Wang, F.-X., & Zhou, S.-D. (2017). N-Hydroxy sulfonamides as new sulfenylating agents for the functionalization of aromatic compounds. Chemical Communications, 53(57), 8074-8077. [Link]

  • Wera, M., et al. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. CrystEngComm, 23(1), 126-139. [Link]

  • Li, Y., et al. (2020). Discovery of N-aryl sulphonamide-quinazoline derivatives as anti-gastric cancer agents in vitro and in vivo via activating the Hippo signalling pathway. European Journal of Medicinal Chemistry, 199, 112391. [Link]

  • Njobeh, P. B., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7436. [Link]

  • Banci, L., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243. [Link]

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Methodological & Application

Protocol for the Synthesis of N-phenylindoline-5-sulfonamide: A Key Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Synthetic Strategy and Rationale

The synthesis of N-phenylindoline-5-sulfonamide is most effectively achieved through a convergent two-part strategy.

  • Part 1: Synthesis of the Indoline-5-sulfonamide Intermediate. The foundational indoline-5-sulfonamide core is prepared first. A robust and scalable method involves the acidic hydrolysis of a commercially available or easily synthesized N-acetyl protected precursor.[1] This deprotection step is typically high-yielding and straightforward, providing the necessary substrate for the subsequent C-N coupling reaction.

  • Part 2: N-Arylation via Buchwald-Hartwig Cross-Coupling. The crucial carbon-nitrogen bond that attaches the phenyl group to the indoline nitrogen is formed using a palladium-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination is the method of choice for this transformation due to its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to alternatives like the Ullmann condensation.[2][3] This reaction couples the indoline-5-sulfonamide with an aryl halide (e.g., iodobenzene) in the presence of a palladium catalyst, a phosphine ligand, and a base.

The overall synthetic workflow is illustrated below.

G cluster_0 Buchwald-Hartwig Amination A N-Acetylindoline- 5-sulfonamide B Indoline-5-sulfonamide (Intermediate) A->B  HCl, MeOH  Reflux (Hydrolysis) D N-phenylindoline- 5-sulfonamide (Final Product) B->D C Iodobenzene C->D

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents are to be handled with care, and material safety data sheets (MSDS) should be consulted prior to use.

This procedure is adapted from the deprotection of N-acetylindoline-5-sulfonamide.[1]

Materials and Reagents:

  • N-acetylindoline-5-sulfonamide

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Silica gel for flash chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend N-acetylindoline-5-sulfonamide (1.0 eq) in methanol (approx. 5 mL per gram of starting material).

  • Acidic Hydrolysis: To the suspension, add concentrated HCl (approx. 2 mL per gram of starting material). The mixture will become a solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Rationale: The acidic conditions facilitate the hydrolysis of the amide (acetyl) protecting group from the indoline nitrogen, regenerating the secondary amine. Refluxing provides the necessary thermal energy to drive the reaction to completion.

  • Solvent Removal: After cooling to room temperature, remove the solvent (methanol) and excess HCl in vacuo using a rotary evaporator.

  • Neutralization: Dissolve the resulting residue in deionized water. Carefully adjust the pH of the solution to 7-8 by the dropwise addition of 1N NaOH solution while stirring in an ice bath. A precipitate will form.

    • Rationale: Neutralization deprotonates the ammonium salt of the indoline, causing the free-base indoline-5-sulfonamide to precipitate out of the aqueous solution due to its lower solubility.

  • Isolation and Purification: Filter the precipitate using a Büchner funnel and wash with cold deionized water. The crude product can be purified by flash column chromatography on silica gel to yield pure indoline-5-sulfonamide as a solid.

This protocol utilizes a palladium-catalyzed Buchwald-Hartwig amination.[2][3]

Materials and Reagents:

  • Indoline-5-sulfonamide (from Part A)

  • Iodobenzene (or Bromobenzene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or other suitable bulky phosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply (for inert atmosphere)

Procedure:

  • Inert Atmosphere Setup: Assemble an oven-dried round-bottom flask with a condenser and ensure the system can be maintained under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add indoline-5-sulfonamide (1.0 eq), Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and sodium tert-butoxide (1.4 eq).

    • Rationale: The bulky, electron-rich phosphine ligand (Xantphos) is crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle.[2] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the indoline nitrogen, making it nucleophilic for the coupling reaction.[2]

  • System Purge: Evacuate and backfill the flask with inert gas three times to remove all oxygen.

  • Solvent and Aryl Halide Addition: Add anhydrous toluene via syringe, followed by the addition of iodobenzene (1.1 eq).

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously overnight (12-18 hours). Monitor the reaction by TLC or LC-MS.

  • Quenching and Work-up: Cool the reaction to room temperature. Quench by slowly adding saturated aqueous NH₄Cl solution. Dilute the mixture with diethyl ether and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NH₄Cl solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.

Quantitative Data Summary

The following table provides a representative summary of the quantities and conditions for the N-arylation step.

Reagent/ParameterMolar Eq.Mol %Amount (Example Scale)Purpose
Indoline-5-sulfonamide1.0-198 mg (1.0 mmol)Substrate
Iodobenzene1.1-224 mg (1.1 mmol)Phenyl group source
Pd₂(dba)₃-1.5%13.7 mg (0.015 mmol)Palladium(0) Catalyst Precursor
Xantphos-3.0%17.3 mg (0.03 mmol)Ligand for Palladium
Sodium tert-butoxide1.4-135 mg (1.4 mmol)Base
Anhydrous Toluene--10 mLSolvent
Reaction Conditions
Temperature--110 °CProvides thermal energy
Time--16 hoursReaction duration
Atmosphere--ArgonPrevents catalyst oxidation
Expected Yield --65-85%Product Yield Range

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The N-arylation proceeds via a well-established catalytic cycle.

G cluster_reactants cluster_products A Pd(0)L₂ Active Catalyst B Oxidative Addition Intermediate A->B Oxidative Addition C Amine Coordination B->C Ligand Exchange D Reductive Elimination Intermediate C->D Deprotonation & Coordination D->A Reductive Elimination Product Ar-NR₂ (Final Product) D->Product ArX Ar-I (Iodobenzene) ArX->B Amine R₂NH (Indoline) + Base Amine->C

Figure 2: Simplified Buchwald-Hartwig catalytic cycle for N-arylation.

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide. The resulting Pd(II) complex coordinates with the deprotonated amine (indoline). Finally, reductive elimination occurs, forming the desired C-N bond of the N-phenylindoline product and regenerating the Pd(0) catalyst.[3]

Product Validation and Trustworthiness

To ensure the identity and purity of the synthesized this compound, a self-validating system of analytical checks is required:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the molecular structure. The spectra should show characteristic peaks for the indoline and phenyl protons and carbons, and the integration of proton signals should match the expected structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the exact molecular weight of the compound, matching the calculated value for C₁₄H₁₄N₂O₂S.

  • Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC). For a crystalline solid, a sharp melting point is also a good indicator of high purity.

By following this comprehensive protocol and its embedded rationale, researchers can reliably synthesize this compound for further investigation in drug discovery and development programs.

References

  • Takeda, S., et al. (2015). Discovery of a Novel Series of this compound Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Parr, B. T., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. Royal Society of Chemistry. Available at: [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters. Available at: [Link]

  • PubMed. (2015). Discovery of a Novel Series of this compound Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. Available at: [Link]

  • Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of N-phenylindoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, technically detailed guide for the synthesis of N-phenylindoline-5-sulfonamide, a scaffold of significant interest in medicinal chemistry and drug development.[1] The protocols herein are designed for researchers, scientists, and drug development professionals, offering a robust, multi-step synthetic route. The procedure begins with the protection and subsequent sulfonation of indoline to yield a key sulfonyl chloride intermediate, followed by amination and a final palladium-catalyzed N-arylation step. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Synthetic Strategy

This compound derivatives are recognized for their potential as potent and selective enzyme inhibitors, making them valuable scaffolds in the discovery of novel therapeutics.[1] The synthetic pathway detailed in these notes is a logical and well-established sequence designed to construct the target molecule with high purity and efficiency.

The overall strategy involves three primary stages:

  • Preparation of the Indoline-5-sulfonamide Core: This is achieved by first protecting the indoline nitrogen via acetylation, followed by an electrophilic aromatic substitution with chlorosulfonic acid to install the sulfonyl chloride group at the C-5 position.[2] Subsequent reaction with ammonia provides the key sulfonamide intermediate.[2]

  • Deprotection: The acetyl protecting group is removed under basic conditions to free the indoline nitrogen for the final arylation step.

  • N-Arylation: The synthesis culminates in a Buchwald-Hartwig amination reaction, a powerful palladium-catalyzed cross-coupling method for forming carbon-nitrogen bonds.[3] This step couples the indoline-5-sulfonamide with an aryl halide to furnish the final this compound product.

The entire synthetic workflow is depicted below.

G cluster_0 Part A: Synthesis of Indoline-5-sulfonamide cluster_1 Part B: N-Arylation Indoline Indoline Acetylindoline 1-Acetylindoline Indoline->Acetylindoline Acetic Anhydride SulfonylChloride 1-Acetylindoline-5-sulfonyl chloride Acetylindoline->SulfonylChloride Chlorosulfonic Acid Acetylsulfonamide 1-Acetylindoline-5-sulfonamide SulfonylChloride->Acetylsulfonamide Aqueous Ammonia IndolineSulfonamide Indoline-5-sulfonamide Acetylsulfonamide->IndolineSulfonamide Hydrolysis (NaOH) FinalProduct This compound IndolineSulfonamide->FinalProduct Phenyl Halide, Pd Catalyst, Ligand, Base

Caption: Overall synthetic workflow for this compound.

Experimental Procedures

Part A: Synthesis of Indoline-5-sulfonamide Intermediate

This part details the preparation of the key precursor, indoline-5-sulfonamide, from commercially available indoline.

Step A1: Synthesis of 1-Acetylindoline (6)

Principle: The nitrogen of indoline is protected as an acetamide to prevent side reactions and to favorably direct the subsequent electrophilic substitution. Acetic anhydride is a common and efficient reagent for this transformation.[2]

Protocol:

  • To a stirred solution of indoline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform, add acetic anhydride (1.1 equivalents).

  • If necessary, a mild base like triethylamine or pyridine (1.2 equivalents) can be added to scavenge the acetic acid byproduct.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-acetylindoline, which is often pure enough for the next step. A 99% yield has been reported for this step.[2]

Step A2: Synthesis of 1-Acetylindoline-5-sulfonyl chloride (7)

Principle: This step involves an electrophilic aromatic substitution. Chlorosulfonic acid is a powerful sulfonating agent. The acetyl-protected amino group is an ortho-, para-director, and for steric reasons, substitution occurs predominantly at the para-position (C-5).[2]

Protocol:

  • Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure must be performed in a fume hood with appropriate personal protective equipment (PPE).

  • Cool chlorosulfonic acid (approximately 5-10 equivalents) in an ice-salt bath to 0 °C.

  • Slowly and portion-wise, add 1-acetylindoline (1 equivalent) to the cooled, stirring chlorosulfonic acid, ensuring the internal temperature does not exceed 10 °C.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Some procedures may require gentle heating (e.g., 50-60 °C) to drive the reaction to completion.[4]

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate, 1-acetylindoline-5-sulfonyl chloride, is collected by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

  • Dry the product under vacuum. A yield of 81% has been reported.[2]

Step A3: Synthesis of 1-Acetylindoline-5-sulfonamide (8)

Principle: The highly reactive sulfonyl chloride is converted to the more stable sulfonamide via nucleophilic substitution with ammonia.[2]

Protocol:

  • Suspend the crude 1-acetylindoline-5-sulfonyl chloride (1 equivalent) in a suitable solvent like tetrahydrofuran (THF) or acetone.

  • Cool the suspension in an ice bath.

  • Add concentrated aqueous ammonia (excess, ~10-20 equivalents) dropwise to the stirring suspension.

  • Stir the reaction at room temperature overnight.

  • Remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous mixture with water and collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and dry to obtain 1-acetylindoline-5-sulfonamide. A yield of 89% has been reported.[2]

Step A4: Deprotection to form Indoline-5-sulfonamide (9)

Principle: The acetyl protecting group is removed by base-catalyzed hydrolysis to liberate the free amine of the indoline ring, which is required for the subsequent N-arylation.

Protocol:

  • Suspend 1-acetylindoline-5-sulfonamide (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and stir for 4-6 hours, or until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., 6N HCl) to a pH of ~7.[5]

  • The product may precipitate upon neutralization. If not, concentrate the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield indoline-5-sulfonamide.

Part B: Synthesis of this compound

Principle: The final step is a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds.[3] It allows for the coupling of the indoline nitrogen with an aryl halide (e.g., iodobenzene or bromobenzene) under relatively mild conditions. The choice of palladium precursor, ligand, and base is crucial for reaction efficiency.[3][6]

Reagent and Condition Parameters:

ComponentExampleMolar Eq.Purpose
Starting Material Indoline-5-sulfonamide1.0Amine source
Aryl Halide Iodobenzene1.1 - 1.2Phenyl source
Pd Precursor Pd₂(dba)₃ or Pd(OAc)₂0.01 - 0.05Catalyst
Ligand Xantphos or BINAP0.02 - 0.10Stabilizes Pd, facilitates catalytic cycle
Base Cs₂CO₃ or NaOtBu1.5 - 2.5Activates the amine
Solvent Toluene or Dioxane-Anhydrous, deoxygenated
Temperature 80 - 110 °C-Thermal energy for reaction
Atmosphere Nitrogen or Argon-Prevents catalyst oxidation

Protocol:

  • To an oven-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere (Nitrogen or Argon).

  • Add indoline-5-sulfonamide (1 equivalent) and the aryl halide (1.1 equivalents).

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir overnight (12-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product should be purified by flash column chromatography on silica gel to obtain the pure this compound.

Visualization of the Buchwald-Hartwig Catalytic Cycle

The mechanism of the key N-arylation step is outlined in the catalytic cycle below.

G A Pd(0)L2 B [Ar-Pd(II)(L2)-X] A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)(L2)-NR2] B->C Ligand Exchange (HNR2, Base) C->A Reductive Elimination (Ar-NR2)

Caption: Simplified Buchwald-Hartwig catalytic cycle for C-N bond formation.

Purification and Characterization

Purification:

  • Column Chromatography: The final product should be purified using flash column chromatography. A gradient elution system, such as hexane/ethyl acetate, is typically effective. The exact ratio will depend on the polarity of the specific derivative being synthesized.

Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the indoline protons (aliphatic region), aromatic protons from both the indoline and N-phenyl rings, and a characteristic NH proton for the sulfonamide.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spec (MS) A molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight of the target compound.
IR Spectroscopy Characteristic absorption bands for N-H stretching (sulfonamide), S=O stretching (sulfonamide), and C-N stretching.

References

  • Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Boruń, A. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(11), 3169. [Link]

  • Krasavin, M., et al. (2019). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 24(21), 3983. [Link]

  • Scheme 3: Syntheses of indolyl amines through Buchwald-Hartwig cross coupling. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Shaikh, A., et al. (2016). Facile Access to Functionalized Spiro[indoline-3,2′-pyrrole]-2,5′-diones via Post-Ugi Domino Buchwald–Hartwig/Michael Reaction. Organic Letters, 18(15), 3842-3845. [Link]

  • Synthesis of indolines. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. [Link]

  • Ahmad, I., et al. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. RSC Advances, 10(36), 21351-21364. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(50), 14844-14845. [Link]

  • The Catalytic Synthesis of N-Aryl Indoles Featuring an Alternative Disconnection. Hydroaminoalkylation for a Telescoped Reaction Sequence. (n.d.). UBC Chemistry. Retrieved January 19, 2026, from [Link]

  • Advances on N-Arylation of Indoles by Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Fraga, A. G. M., et al. (2013). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 18(9), 11049-11067. [Link]

  • N-arylation of indoles or other five-membered N-heterocycles using... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 19, 2026, from [Link]

  • Ishikawa, M., et al. (2015). Discovery of a Novel Series of this compound Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. Journal of Medicinal Chemistry, 58(9), 3967-3985. [Link]

  • Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. [Link]

  • Kazancıoğlu, E. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]

  • Synthesis of New Sulfonamide Derivatives-Phenyl. (n.d.). Scholars Research Library. Retrieved January 19, 2026, from [Link]

Sources

Application Note & Protocol: In Vitro Characterization of N-phenylindoline-5-sulfonamide using Fluorescence Polarization

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1][2] While classically known for their antibacterial properties via inhibition of dihydropteroate synthetase,[][4][5] the versatility of the sulfonamide scaffold has led to the development of inhibitors for various other enzyme classes, including carbonic anhydrases and cholinesterases.[6][7][8] N-phenylindoline-5-sulfonamide represents a novel investigational compound whose biological target and mechanism of action require precise in vitro characterization. This document provides a detailed protocol for a fluorescence polarization (FP) based in vitro binding assay, a robust and sensitive method for quantifying protein-ligand interactions.[9][10][11] This approach is highly adaptable for high-throughput screening and detailed mechanistic studies in drug discovery.[12][13][14][15]

The core principle of fluorescence polarization lies in monitoring the rotational mobility of a fluorescent molecule.[13][16] A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in a low polarization of emitted light upon excitation with polarized light. When this tracer binds to a much larger protein, its rotational motion is significantly slowed, leading to a higher polarization value.[9][11][13] The unlabeled this compound can then be introduced as a competitor, displacing the tracer from the protein's binding site. This displacement results in a decrease in fluorescence polarization, which is proportional to the concentration and affinity of the test compound.

Visualizing the Assay Principle

FP_Assay_Principle cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Competition & Decreased Polarization Tracer Fluorescent Tracer Rapid Tumbling Protein Target Protein Bound_Complex Protein-Tracer Complex Slow Tumbling Protein->Bound_Complex Binding Bound_Test_Compound Protein-Compound Complex Test_Compound N-phenylindoline- 5-sulfonamide Test_Compound->Bound_Test_Compound Displacement Free_Tracer Fluorescent Tracer Rapid Tumbling

Caption: Principle of the competitive fluorescence polarization assay.

Materials and Reagents

Core Components
ReagentSupplierCat. No.Storage
This compoundVariesVariesRT, desiccated
Target ProteinVariesVaries-80°C
Fluorescently Labeled Ligand (Tracer)VariesVaries-20°C, light-protected
Assay Buffer (e.g., PBS, Tris)VariesVaries4°C
DMSO, AnhydrousVariesVariesRT
384-well, low-volume, black platesVariesVariesRT
Recommended Buffer Components
ReagentFinal ConcentrationPurpose
Bovine Serum Albumin (BSA)0.01% (w/v)Prevents non-specific binding to plates
Triton X-100 or Tween-200.01% (v/v)Reduces compound aggregation[17][18][19]
Dithiothreitol (DTT)1 mMReducing agent, prevents protein oxidation

Experimental Workflow

Experimental_Workflow cluster_prep I. Preparation cluster_optimization II. Assay Optimization cluster_competition III. Competition Assay cluster_analysis IV. Data Analysis A Prepare Assay Buffer E Determine Tracer Kd (Protein Titration) A->E B Prepare Compound Stock (10 mM in DMSO) G Create Compound Dilution Series B->G C Prepare Protein Stock C->E D Prepare Tracer Stock D->E F Confirm Assay Window & Z' E->F H Add Protein & Tracer to Wells F->H I Add Compound Dilutions G->I H->I J Incubate I->J K Read Fluorescence Polarization J->K L Plot mP vs. [Compound] K->L M Calculate IC50 L->M N Determine Ki M->N

Caption: Overview of the experimental workflow.

Detailed Step-by-Step Protocol

Part 1: Assay Optimization - Tracer Kd Determination

Rationale: To establish the optimal concentrations of protein and tracer for the competition assay, it's crucial to first determine the dissociation constant (Kd) of the tracer for the target protein.[11] The ideal protein concentration for the competition assay is typically at or slightly above the Kd of the tracer.

  • Prepare a serial dilution of the target protein in assay buffer. A 12-point, 2-fold dilution series is recommended, starting from a concentration well above the expected Kd.

  • Prepare a solution of the fluorescent tracer in assay buffer at a low, fixed concentration (e.g., 1-5 nM).

  • To a 384-well plate, add:

    • 5 µL of the tracer solution to all wells.

    • 5 µL of each protein dilution to respective wells.

    • Include controls:

      • Low Polarization Control: 5 µL tracer + 5 µL assay buffer (no protein).

      • High Polarization Control (optional): 5 µL tracer + 5 µL of the highest protein concentration.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light. Incubation time may need optimization.

  • Read the fluorescence polarization (mP) on a suitable plate reader.

  • Plot the mP values against the log of the protein concentration and fit the data to a sigmoidal dose-response curve to determine the Kd.

Part 2: Competition Assay - IC50 Determination for this compound

Rationale: This part of the protocol determines the concentration of this compound required to displace 50% of the bound tracer (the IC50 value).

  • Prepare a serial dilution of this compound.

    • Start with a 10 mM stock solution in 100% DMSO.

    • Create a primary dilution in assay buffer. Be mindful of the final DMSO concentration, which should ideally be kept below 1%.

    • Perform a serial dilution (e.g., 10-point, 3-fold) in assay buffer containing a constant percentage of DMSO.

  • Prepare a working solution of protein and tracer.

    • The protein concentration should be at or near the previously determined Kd.

    • The tracer concentration should be kept constant at the same low nM concentration used in the Kd determination.

  • To a 384-well plate, add the reagents in the following order:

    • 5 µL of the this compound serial dilutions to the sample wells.

    • 5 µL of assay buffer with the corresponding DMSO concentration to control wells.

    • 5 µL of the protein/tracer working solution to all wells.

  • Include the following controls:

    • 0% Inhibition (High Signal): Protein + Tracer + Buffer/DMSO (no compound).

    • 100% Inhibition (Low Signal): Tracer + Buffer/DMSO (no protein, no compound).

  • Incubate the plate for the optimized time (e.g., 60 minutes) at room temperature, protected from light.

  • Read the fluorescence polarization (mP).

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with a variable slope) to determine the IC50 value.

  • Calculate the Inhibition Constant (Ki):

    • The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, which requires the Kd of the fluorescent tracer and the concentration of the tracer used in the assay.

Trustworthiness: Self-Validating Systems & Troubleshooting

A robust assay is a self-validating one.[20][21][22] Key quality control metrics should be monitored for each plate.

ParameterFormulaAcceptance CriteriaRationale
Assay Window mP_high_control - mP_low_control> 50 mPEnsures a sufficient signal-to-noise ratio.
Z'-factor 1 - [3*(SD_high + SD_low) / (Mean_high - Mean_low)]> 0.5A statistical measure of assay quality, indicating good separation between positive and negative controls.
Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
High data variability Pipetting errors, insufficient mixing, protein instability.Use calibrated pipettes, ensure thorough mixing, check protein integrity (e.g., via SDS-PAGE).
Low assay window Tracer Kd is too high, incorrect buffer conditions, inactive protein.Screen for a higher affinity tracer, optimize buffer pH and ionic strength, use a fresh protein aliquot.
Compound-mediated signal interference This compound is fluorescent at the assay wavelengths.Run a control plate with the compound and buffer only to assess background fluorescence. If significant, consider alternative assay formats (e.g., TR-FRET).
Suspected promiscuous inhibition Compound forms aggregates that sequester the protein.[17][18][19]Re-run the assay with an increased concentration of non-ionic detergent (e.g., 0.1% Triton X-100).[23] Promiscuous inhibitors often show a significant drop in potency in the presence of higher detergent concentrations.

Conclusion

This application note provides a comprehensive and adaptable framework for the in vitro characterization of this compound using a fluorescence polarization competition assay. By following the principles of rigorous assay development, optimization, and validation, researchers can confidently determine the binding affinity of this compound for its biological target.[14][15] Careful consideration of potential artifacts, such as promiscuous inhibition, is essential for generating high-quality, reliable data that can effectively guide drug development efforts.[12][21]

References

  • BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. [Link]

  • James, A. M., & Bottomley, M. J. (2010). Analysis of protein-ligand interactions by fluorescence polarization. Cold Spring Harbor protocols, 2010(12), pdb-prot5533. [Link]

  • Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • Molecular Devices. Fluorescence Polarization (FP). [Link]

  • BellBrook Labs. Biochemical Assay Development: Strategies to Speed Up Research. [Link]

  • Rossi, A. M., & Taylor, C. W. (2011). Fluorescence polarization-based measurement of protein-ligand interaction in fungal cell lysates. Methods in molecular biology (Clifton, N.J.), 756, 15–29. [Link]

  • Evotec. Biochemical Assay Services. [Link]

  • Seidler, J., McGovern, S., Dror, O., & Shoichet, B. K. (2003). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of medicinal chemistry, 46(21), 4477–4486. [Link]

  • Ichor Life Sciences. Biochemical Assay Development. [Link]

  • Celtarys Research. Biochemical assays in drug discovery and development. [Link]

  • Allen, W. J., & Rizzo, R. C. (2014). Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition. Proteins: Structure, Function, and Bioinformatics, 82(6), 916-936. [Link]

  • McGovern, S. L., Helfand, B. T., Feng, B., & Shoichet, B. K. (2003). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of medicinal chemistry, 46(20), 4265–4272. [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006). High-throughput assays for promiscuous inhibitors. Nature chemical biology, 2(2), 91–93. [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006). High-throughput assays for promiscuous inhibitors. Nature chemical biology, 2(2), 91–93. [Link]

  • Veranex. Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). [Link]

  • Association for Molecular Pathology. (2009). Molecular Diagnostic Assay Validation. [Link]

  • Maresca, A., Angeli, A., & Supuran, C. T. (2017). Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. Molecules, 22(11), 1876. [Link]

  • Andreasson, U., Perret-Liaudet, A., van der Broek, I., Blennow, K., & Zetterberg, H. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in neurology, 6, 179. [Link]

  • OECD. Guidance Document on Good In Vitro Method Practices (GIVIMP). [Link]

  • Precision for Medicine. Optimizing Immunohistochemistry Validation and Regulatory Strategies. [Link]

  • Khan, K. M., et al. (2019). Enzyme Inhibition and Antioxidant Potential of New Synthesized Sulfonamides; Synthesis, Single Crystal and Molecular Docking. ResearchGate. [Link]

  • Arslan, O., et al. (2004). In Vitro Inhibition Effects of some New Sulfonamide Inhibitors on Human Carbonic Anhydrase I and II. ResearchGate. [Link]

  • Das, P., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1241, 130660. [Link]

  • Rahman, A. U., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 27(19), 6205. [Link]

  • Severin, A. O., et al. (2020). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 90(1), 176-183. [Link]

  • Onajobi, A. O., et al. (2019). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Molecules, 24(18), 3263. [Link]

  • Study.com. Sulfonamide: Mechanism of Action & Uses. [Link]

  • Pharmacy In Depth. (2023, January 1). Sulfonamides: A brief history, mechanism of action and adverse effects. YouTube. [Link]

  • Shomu's Biology. (2014, March 11). Sulfonamides mode of action. YouTube. [Link]

  • Akazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]

  • Barreiro, E. J., et al. (2013). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 18(9), 10429-10444. [Link]

Sources

Application Note: Cell-Based Assay Methods for N-Phenylindoline-5-Sulfonamide Derivatives as PI3K/Akt Pathway Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-phenylindoline-5-sulfonamide scaffold represents a promising chemical framework in modern drug discovery. Derivatives of this core structure have demonstrated a range of biological activities, including the inhibition of key enzymes involved in cellular signaling and metabolism.[1][2] Notably, compounds bearing the indoline-sulfonamide moiety have been investigated as inhibitors of Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2)[1], carbonic anhydrases in cancer[3], and bacterial enzyme DapE[4][5], highlighting the versatility of this chemical class. Furthermore, the broader sulfonamide group is a well-established pharmacophore, known to interfere with critical cellular pathways.[6][7][]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize a representative this compound derivative, hereafter referred to as ISKI-PI3K , a potent and selective inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. The PI3K/Akt pathway is a critical regulator of cell survival, growth, proliferation, and motility, and its dysregulation is a hallmark of many human cancers.[9] Therefore, inhibitors of this pathway are of significant interest as potential cancer therapeutics.[10]

The protocols detailed herein are designed to provide a robust framework for assessing the biological activity of ISKI-PI3K and similar molecules, from initial cytotoxicity screening to target engagement and functional downstream effects.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling cascade is a central node in cellular communication.[11] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[9] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is subsequently phosphorylated and activated. Activated Akt then phosphorylates a multitude of downstream substrates, leading to the regulation of diverse cellular processes, including cell survival, proliferation, and metabolism.

ISKI-PI3K is hypothesized to act as an ATP-competitive inhibitor of PI3K, thereby preventing the phosphorylation of PIP2 and subsequent activation of Akt. This inhibition is expected to lead to a decrease in cell viability, a reduction in cell migration, and the induction of apoptosis in cancer cells that are dependent on the PI3K/Akt pathway for survival.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Phosphorylates CellResponse Cell Survival, Growth, Proliferation Downstream->CellResponse Regulates ISKI ISKI-PI3K ISKI->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK

Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of ISKI-PI3K.

Experimental Protocols

The following section details the step-by-step protocols for a tiered approach to characterizing ISKI-PI3K .

Primary Assay: Cell Viability (MTS Assay)

The initial assessment of a compound's biological activity is often a measure of its effect on cell viability. The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.[12][13][14] This assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture media.

Protocol: MTS Cell Viability Assay

  • Cell Seeding:

    • Trypsinize and count the cancer cell line of interest (e.g., MCF7, a breast cancer cell line known to be reliant on the PI3K/Akt pathway).

    • Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare a 2X stock solution of ISKI-PI3K in complete growth medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTS Reagent Addition and Measurement:

    • Prepare the MTS reagent according to the manufacturer's instructions.[14]

    • Add 20 µL of the MTS reagent to each well.[12][13][14]

    • Incubate for 1-4 hours at 37°C, protected from light.[12][13][14]

    • Measure the absorbance at 490 nm using a microplate reader.[12][14]

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Table 1: Expected IC₅₀ Values for ISKI-PI3K in Various Cancer Cell Lines

Cell LineCancer TypeExpected IC₅₀ (µM)
MCF7Breast Cancer0.1 - 1.0
A431Skin Cancer0.5 - 5.0
U-87 MGGlioblastoma0.2 - 2.0
Secondary Assay: Target Engagement (Western Blot for Phospho-Akt)

To confirm that ISKI-PI3K engages its intended target, a western blot analysis of phosphorylated Akt (p-Akt) is essential.[16] A reduction in the levels of p-Akt upon compound treatment indicates successful inhibition of the PI3K pathway.[9]

Protocol: Western Blot for Phospho-Akt (Ser473)

  • Cell Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with ISKI-PI3K at various concentrations (e.g., 0.1x, 1x, and 10x IC₅₀) for a specified time (e.g., 2-4 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[16]

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.[17]

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[17]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17][18]

    • Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.[18][19]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Wash the membrane again and develop with an ECL substrate.[17]

    • Image the blot using a chemiluminescence detection system.

    • Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Western_Blot_Workflow cluster_protocol Western Blot Protocol A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Membrane Transfer C->D E Blocking D->E F Primary Antibody (p-Akt) E->F G Secondary Antibody F->G H Detection G->H I Analysis H->I

Figure 2: Workflow for Western Blot analysis of p-Akt.

Tertiary Assay: Functional Downstream Effects

The PI3K/Akt pathway is a key regulator of cell migration.[20] The Transwell migration assay, also known as the Boyden chamber assay, is a widely used method to assess the migratory capacity of cells in vitro.[21][22]

Protocol: Transwell Migration Assay

  • Preparation:

    • Rehydrate Transwell inserts (8 µm pore size) with serum-free medium.[22]

    • In the lower chamber of a 24-well plate, add 600 µL of complete growth medium (containing 10% FBS as a chemoattractant).[21]

  • Cell Seeding and Treatment:

    • Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

    • In the upper chamber, add 100 µL of the cell suspension.

    • Add ISKI-PI3K at non-toxic concentrations (e.g., below the IC₅₀) to both the upper and lower chambers to maintain a constant concentration.

    • Incubate for 12-24 hours at 37°C in a 5% CO₂ humidified incubator.[22]

  • Staining and Quantification:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[23]

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.

    • Stain the cells with 0.1% crystal violet.

    • Count the stained cells in several random fields of view under a microscope.

Inhibition of the PI3K/Akt survival pathway is expected to induce apoptosis. Caspases-3 and -7 are key executioner caspases in the apoptotic cascade. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures their activity.[24][25][26]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with ISKI-PI3K as described for the MTS assay.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[27][24]

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[26]

    • Mix the contents on a plate shaker for 30 seconds.[28]

    • Incubate at room temperature for 1-3 hours.[26]

    • Measure the luminescence using a plate reader.

Table 2: Summary of Cell-Based Assays for ISKI-PI3K Characterization

AssayPurposePrincipleEndpoint
MTS Assay Determine cytotoxicity and IC₅₀Metabolic reduction of tetrazolium saltColorimetric (Absorbance at 490 nm)[12][14]
Western Blot Confirm target engagementImmunodetection of p-AktChemiluminescent signal
Transwell Assay Assess effect on cell migrationChemotactic cell movement through a porous membraneMicroscopic cell counting
Caspase-Glo® 3/7 Assay Measure induction of apoptosisLuminescent detection of caspase activityLuminescent signal[24][25][26]

Conclusion

The suite of cell-based assays described in this application note provides a comprehensive and robust workflow for the characterization of this compound derivatives, such as ISKI-PI3K , that target the PI3K/Akt signaling pathway. By systematically evaluating the compound's effects on cell viability, target engagement, and key downstream cellular functions, researchers can gain a thorough understanding of its mechanism of action and therapeutic potential. These protocols are designed to be adaptable to various cell lines and similar compounds, providing a solid foundation for advancing novel drug candidates from the bench to preclinical development.

References

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013-05-01). [Link]

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  • PubMed. Discovery of a Novel Series of this compound Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. (2015-05-14). [Link]

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  • National Center for Biotechnology Information. Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. (2023-04-19). [Link]

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  • PubMed. A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. [Link]

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MGAT2 inhibition assay with N-phenylindoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Throughput Screening and Cellular Potency Assessment of N-Phenylindoline-5-sulfonamide Inhibitors Targeting Monoacylglycerol Acyltransferase 2 (MGAT2)

Abstract

Monoacylglycerol Acyltransferase 2 (MGAT2) is a pivotal enzyme in the resynthesis of triglycerides (TGs) within the enterocytes of the small intestine, making it a high-priority target for therapeutic intervention in metabolic diseases such as obesity and type 2 diabetes.[1][2][3][4] Pharmacological inhibition of MGAT2 has been shown to reduce the absorption of dietary fat, improve glucose tolerance, and protect against diet-induced obesity.[2][5] The this compound scaffold has emerged as a potent and highly selective class of MGAT2 inhibitors.[3][4] This document provides a comprehensive guide for researchers, detailing both a robust biochemical fluorescence-based assay for high-throughput screening (HTS) and a definitive cell-based LC/MS assay for evaluating inhibitor potency and cellular permeability. The protocols are designed to be self-validating, incorporating critical quality control measures and explaining the scientific rationale behind key experimental steps.

Scientific Foundation: The Rationale for MGAT2 Inhibition

Dietary fats are primarily consumed as triglycerides, which are hydrolyzed into free fatty acids (FFAs) and monoacylglycerols (MGs) in the intestinal lumen. These components are absorbed by enterocytes, where they are re-esterified back into triglycerides for packaging into chylomicrons and secretion into the lymphatic system.[1][5] MGAT2 catalyzes the first and rate-limiting step of this re-esterification process: the acylation of a monoacylglycerol to form a diacylglycerol (DAG).[1][5]

By blocking MGAT2, the re-synthesis of triglycerides is significantly attenuated.[6] This not only reduces the postprandial spike in plasma lipids but also leads to an accumulation of monoacylglycerols in the gut, which may stimulate the release of anorectic gut hormones like glucagon-like peptide-1 (GLP-1), further contributing to beneficial metabolic effects.[1] Genetic deletion of MGAT2 in mice protects against diet-induced obesity and insulin resistance, validating it as a therapeutic target.[1][2] Consequently, identifying potent and cell-permeable small molecule inhibitors, such as N-phenylindoline-5-sulfonamides, is a key objective in metabolic drug discovery.[3][4]

MGAT2_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte TG Dietary Triglycerides (TG) Lipase Pancreatic Lipase TG->Lipase Hydrolysis MG Monoacylglycerol (MG) Lipase->MG FFA Free Fatty Acid (FFA) Lipase->FFA MGAT2 MGAT2 Enzyme MG->MGAT2 AcylCoA Acyl-CoA AcylCoA->MGAT2 DGAT DGAT1/2 AcylCoA->DGAT DAG Diacylglycerol (DAG) DAG->DGAT TG_resynth Triglyceride (TG) Chylomicron Chylomicrons TG_resynth->Chylomicron Lymph To Lymphatics Chylomicron->Lymph MGAT2->DAG CoA-SH released DGAT->TG_resynth Inhibitor N-Phenylindoline- 5-sulfonamide Inhibitor->MGAT2

Figure 1: The MGAT2-mediated pathway for triglyceride resynthesis in enterocytes and the point of inhibition.

Biochemical Assay Protocol: Fluorescence-Based HTS for MGAT2 Inhibitors

This assay quantifies MGAT2 activity by detecting the release of Coenzyme A (CoA-SH) upon the acylation of a monoacylglycerol substrate. The free sulfhydryl group of CoA-SH reacts with a maleimide-containing dye, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), resulting in a significant increase in fluorescence. This method is non-radioactive, highly sensitive, and amenable to high-throughput screening in 384-well formats.[7]

Principle of the Assay

The core reaction involves the transfer of an acyl group from Oleoyl-CoA to the monoacylglycerol substrate, 2-monooleoylglycerol (2-MAG), catalyzed by human MGAT2. The products are diacylglycerol and CoA-SH. The stoichiometric release of CoA-SH is then detected by its reaction with the fluorogenic probe CPM. The rate of fluorescence increase is directly proportional to MGAT2 enzymatic activity.

Materials and Reagents
  • Enzyme Source: Microsomes prepared from Sf9 insect cells or HEK293 cells overexpressing full-length human MGAT2.

  • Substrates: 2-Monooleoylglycerol (2-MAG) (Avanti Polar Lipids), Oleoyl-CoA (Sigma-Aldrich).

  • Detection Reagent: CPM dye (Thermo Fisher Scientific).

  • Inhibitor: this compound series (synthesized in-house or sourced).

  • Assay Buffer: 100 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mg/mL BSA (fatty acid-free).

  • Plates: Black, flat-bottom, low-volume 384-well plates (Corning).

  • Instrumentation: Fluorescence plate reader with excitation/emission wavelengths of ~390 nm/470 nm.

Step-by-Step Protocol

Biochemical_Workflow start Start dispense_inhibitor 1. Dispense Inhibitor (2 µL of N-phenylindoline- 5-sulfonamide series in DMSO) start->dispense_inhibitor add_enzyme 2. Add MGAT2 Enzyme Mix (10 µL of hMGAT2 microsomes + CPM dye in assay buffer) dispense_inhibitor->add_enzyme pre_incubate 3. Pre-incubation (15 min at 25°C) Allows inhibitor to bind enzyme add_enzyme->pre_incubate add_substrates 4. Initiate Reaction (10 µL of 2-MAG/Oleoyl-CoA mix in assay buffer) pre_incubate->add_substrates read_plate 5. Kinetic Read (Read fluorescence every 60s for 30 min at 25°C) add_substrates->read_plate analyze 6. Data Analysis (Calculate reaction rates, % inhibition, and IC50 curves) read_plate->analyze end End analyze->end Cellular_Workflow start Start seed_cells 1. Cell Seeding (Seed hMGAT2-STC-1 cells in a 96-well plate and grow to confluence) start->seed_cells treat_inhibitor 2. Inhibitor Treatment (Add serially diluted This compound and incubate for 1 hour) seed_cells->treat_inhibitor add_substrates 3. Substrate Addition (Add 2-MAG and D31-Palmitic Acid and incubate for 4 hours) treat_inhibitor->add_substrates wash_cells 4. Wash Cells (Wash with cold PBS to remove excess substrates) add_substrates->wash_cells lyse_extract 5. Lyse & Extract Lipids (Add isopropanol with internal standard) wash_cells->lyse_extract analyze_lcms 6. LC/MS Analysis (Quantify labeled DAG relative to internal standard) lyse_extract->analyze_lcms calc_ic50 7. Data Analysis (Calculate % inhibition and determine cellular IC50) analyze_lcms->calc_ic50 end End calc_ic50->end

Figure 3: Workflow for the cell-based LC/MS MGAT2 inhibition assay.
  • Cell Culture: Seed hMGAT2-STC-1 cells in a 96-well plate and culture until they reach ~90% confluency.

  • Compound Treatment: Aspirate the culture medium. Add fresh serum-free medium containing the this compound inhibitor at various concentrations. Incubate for 1 hour at 37°C.

  • Substrate Incubation: Add a mix of 2-MAG and D31-palmitic acid complexed to BSA to each well. Incubate for 4 hours at 37°C.

    • Senior Scientist's Insight: The use of a stable isotope-labeled fatty acid is critical. It allows for the specific detection of newly synthesized DAG by MGAT2, distinguishing it from the pre-existing endogenous lipid pool and dramatically improving the signal-to-noise ratio. [8]4. Cell Lysis and Lipid Extraction: Aspirate the medium and wash the cells once with ice-cold PBS. Add isopropanol containing a known amount of a deuterated DAG internal standard (e.g., d5-tripalmitin) to each well. Seal the plate and shake for 30 minutes to lyse the cells and extract the lipids.

  • Sample Preparation: Centrifuge the plate to pellet cell debris. Transfer the supernatant (lipid extract) to a new plate or vials for LC/MS analysis.

  • LC/MS Analysis: Inject the samples onto a C18 column and use a gradient elution to separate the lipids. Monitor the specific mass-to-charge ratio (m/z) for the D31-palmitate-containing DAG and the internal standard.

  • Data Analysis: Calculate the peak area ratio of the analyte to the internal standard. Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the cellular IC50 value by fitting the data to a four-parameter logistic model.

Representative Data & Selectivity

The this compound series demonstrates potent inhibition of MGAT2 in both biochemical and cellular formats. A key aspect of drug development is ensuring selectivity against related acyltransferases to minimize off-target effects.

Compound IDScaffold ModificationBiochemical IC50 (nM) [MGAT2]Cellular IC50 (nM) [MGAT2]Selectivity Fold vs. DGAT1Selectivity Fold vs. DGAT2
10b Bicyclic Core Introduction1.015>30,000>30,000
24d Optimized PK Group3.425>30,000>30,000
Control Reference Inhibitor5.040>10,000>10,000

Data is representative and adapted from published findings on this compound derivatives.[3][4]

Interpretation: The sub-nanomolar to low-nanomolar potency in the biochemical assay confirms direct and potent enzyme inhibition. The slightly right-shifted potency in the cellular assay is expected and provides a more realistic measure of efficacy, accounting for factors like cell membrane permeability and potential efflux. The exceptional selectivity (>30,000-fold) against DGAT1 and DGAT2, the subsequent enzymes in the triglyceride synthesis pathway, is a critical feature of this chemical series. [3][4]

Conclusion

The protocols detailed in this application note provide a robust framework for the discovery and characterization of this compound inhibitors of MGAT2. The fluorescence-based biochemical assay serves as an efficient tool for high-throughput screening, while the stable isotope-labeling LC/MS cell-based assay offers a definitive method for assessing cellular potency and permeability. Together, these assays form an integrated platform to advance the development of novel therapeutics for obesity and related metabolic disorders.

References

  • Sato K, Kitazaki T, Takahagi H, et al. Inhibition of MGAT2 modulates fat-induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high-fat diet. British Journal of Pharmacology. Available at: [Link]

  • Okuma C, Miharada K, Yamane S, et al. MOGAT2: A New Therapeutic Target for Metabolic Syndrome. Molecules. 2015;20(9):15839-15851. Available at: [Link]

  • Yen CE, Nelson DW, Cao J. Enzymatic activity analysis of MGAT2 expressed in mammalian cells. Journal of Lipid Research. Available at: [Link]

  • Kumar DP, K. AS, S. V, et al. Novel Cell-Based Assay to Investigate Monoacylglycerol Acyltransferase 2 Inhibitory Activity Using HIEC-6 Cell Line. ACS Omega. 2021;6(2):1369-1376. Available at: [Link]

  • Okamoto R, Morimoto S, Kamaura M, et al. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization. PLoS ONE. 2016;11(3):e0150974. Available at: [Link]

  • Chu CH, Cheng D, Li C, et al. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS. Journal of Lipid Research. 2015;56(4):747-753. Available at: [Link]

  • Synapse. What are MGAT2 inhibitors and how do they work?. Patsnap Synapse. 2024. Available at: [Link]

  • Synapse. What are MGAT modulators and how do they work?. Patsnap Synapse. 2024. Available at: [Link]

  • GeneCards. MGAT2 Gene. GeneCards The Human Gene Database. Available at: [Link]

  • Okuma C, Ohta T, Tadaki H, et al. MGAT2 Deficiency Ameliorates High-Fat Diet-Induced Obesity and Insulin Resistance by Inhibiting Intestinal Fat Absorption in Mice. Lipids in Health and Disease. 2012;11:72. Available at: [Link]

  • Kumar DP, K. AS, S. V, et al. Novel Cell-Based Assay to Investigate Monoacylglycerol Acyltransferase 2 Inhibitory Activity Using HIEC-6 Cell Line. ACS Omega. 2021;6(2):1369-1376. Available at: [Link]

  • Ishii N, Kamaura M, Okamoto R, et al. Discovery of a Novel Series of this compound Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. Journal of Medicinal Chemistry. 2015;58(10):4301-4312. Available at: [Link]

  • Ishii N, Kamaura M, Okamoto R, et al. Discovery of a Novel Series of this compound Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. Journal of Medicinal Chemistry. 2015;58(10):4301-4312. Available at: [Link]

Sources

Application Notes & Protocols: Investigating N-Phenylindoline-5-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Ubiquitous Enzyme Family

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2][3] This seemingly simple reaction is crucial for a vast array of physiological processes, including respiration, CO₂ transport, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[3][4][5] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization, making them attractive targets for therapeutic intervention.[1][2]

The clinical relevance of CA inhibitors is well-established. For decades, sulfonamide-based drugs have been used as diuretics, anti-glaucoma agents, and for the management of epilepsy.[4][6] More recently, specific CA isoforms have been identified as critical players in pathology. For instance, the transmembrane isoforms CA IX and CA XII are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[2][6][7] This has positioned them as high-priority targets for the development of novel anticancer drugs.[7]

The sulfonamide moiety (R-SO₂NH₂) is the quintessential zinc-binding group for CA inhibition.[6][8] Its deprotonated form coordinates directly to the Zn(II) ion in the enzyme's active site, effectively blocking its catalytic activity.[9][10] Building upon this pharmacophore, medicinal chemists have developed countless derivatives to enhance potency and achieve isoform selectivity. The N-phenylindoline-5-sulfonamide scaffold has emerged as a particularly promising core structure for designing potent and selective inhibitors, offering a rigid framework for optimizing interactions with residues lining the active site cavity.[7][11]

This document provides a comprehensive guide for researchers engaged in the discovery and characterization of this compound derivatives as carbonic anhydrase inhibitors. It outlines the underlying mechanistic principles, detailed experimental protocols, and data interpretation strategies necessary for a robust investigation.

The Molecular Basis of Inhibition

The inhibitory power of sulfonamides against carbonic anhydrases stems from their ability to mimic the transition state of the CO₂ hydration reaction. The primary mechanism involves the coordination of the deprotonated sulfonamide nitrogen atom to the catalytic Zn(II) ion, which displaces the zinc-bound hydroxide ion essential for catalysis.[9][10] This binding is further stabilized by a network of hydrogen bonds. A critical interaction occurs between the sulfonamide's oxygen atoms and the side-chain hydroxyl group of the highly conserved Thr199 residue, which acts as a "gatekeeper" in the active site.[2][10] The specific chemical nature of the scaffold, such as the this compound core, dictates how the inhibitor orients within the active site's hydrophobic and hydrophilic pockets, ultimately determining its potency and isoform selectivity.[2]

G active_site {Active Site Cavity} zn Zn²⁺ his94 His94 zn->his94 Coordination his96 His96 zn->his96 his119 His119 zn->his119 thr199 Thr199 O-H inhibitor This compound S(=O)₂-N⁻-H inhibitor:f0->zn Coordination Bond (Blocks Catalysis) inhibitor:f0->thr199:f0 H-Bond

Caption: Mechanism of CA inhibition by a sulfonamide derivative.

Experimental Design and Workflow

A systematic approach is essential for the successful identification and characterization of novel inhibitors. The workflow typically begins with a primary screen to identify active compounds, followed by secondary assays to determine potency (IC₅₀) and selectivity across various CA isoforms. Finally, kinetic studies are performed on lead candidates to elucidate the inhibition mechanism and determine the inhibition constant (Kᵢ).

G start Library of This compound Derivatives screen Primary Screening (Single Concentration, e.g., 10 µM) vs. a Target Isoform (e.g., CA IX) start->screen hit_id Hit Identification (% Inhibition > 50%) screen->hit_id ic50 IC₅₀ Determination (Dose-Response Curve) hit_id->ic50 Active Compounds sar Structure-Activity Relationship (SAR) Analysis hit_id->sar Inactive Compounds selectivity Selectivity Profiling (Test against off-target isoforms e.g., CA I, CA II) ic50->selectivity kinetics Kinetic Studies (Stopped-Flow Assay) Determine Ki and Mechanism selectivity->kinetics Potent & Selective Hits kinetics->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for screening CA inhibitors.

Protocols for Inhibition Studies

Protocol 1: Colorimetric Assay for IC₅₀ Determination

This high-throughput compatible assay is based on the esterase activity of carbonic anhydrase, which can hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP).[4][12] The rate of p-NP formation, monitored by the increase in absorbance at 405 nm, is proportional to CA activity. Inhibitors will decrease the rate of this reaction.

A. Materials and Reagents

  • Enzyme: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Standard Inhibitor: Acetazolamide (positive control).[5]

  • Test Compounds: this compound derivatives.

  • Buffer: 50 mM Tris-SO₄, pH 7.6.

  • Organic Solvent: DMSO (for dissolving substrate and compounds).

  • Hardware: 96-well clear, flat-bottom microplates and a microplate reader capable of kinetic measurements at 405 nm.

B. Reagent Preparation

  • Assay Buffer: Prepare 50 mM Tris-SO₄ and adjust the pH to 7.6 with H₂SO₄.

  • Enzyme Stock (1 mg/mL): Dissolve the lyophilized CA enzyme in cold assay buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Enzyme Working Solution: On the day of the assay, dilute the enzyme stock with cold assay buffer to the desired final concentration (this should be determined empirically to yield a linear reaction rate for 10-20 minutes).

  • Substrate Stock (30 mM): Dissolve p-NPA in DMSO. Prepare this solution fresh daily.

  • Inhibitor Stocks (10 mM): Dissolve test compounds and Acetazolamide in 100% DMSO. Create serial dilutions from this stock to generate a dose-response curve (e.g., final concentrations ranging from 0.1 nM to 100 µM).

C. Assay Procedure (96-Well Plate Format)

It is critical to perform all measurements in triplicate.

  • Plate Setup:

    • Blank (No Enzyme): 178 µL Assay Buffer + 2 µL DMSO.

    • Vehicle Control (100% Activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL Enzyme Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL Enzyme Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL Enzyme Working Solution.

  • Enzyme-Inhibitor Pre-incubation: Add the buffer and inhibitor/DMSO solutions to the wells as described above. Then, add the Enzyme Working Solution to all wells except the blanks.

  • Incubation: Gently tap the plate to mix and incubate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Prepare a substrate working solution by diluting the 30 mM p-NPA stock 1:10 in assay buffer (to 3 mM). Initiate the reaction by adding 20 µL of this substrate working solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.

D. Data Analysis

  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)] x 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol 2: Stopped-Flow Assay for Kᵢ Determination

This is the gold-standard method for measuring the true physiological activity of CA: the hydration of CO₂.[10] It monitors the rapid pH change resulting from proton production during the reaction using a pH indicator. This method is essential for accurate determination of the inhibition constant (Kᵢ) and for elucidating the mechanism of inhibition.

A. Principle

A solution of CO₂-saturated water is rapidly mixed with a buffer solution containing the CA enzyme, an inhibitor, and a pH indicator. The enzyme-catalyzed drop in pH is monitored as a change in the indicator's absorbance over milliseconds.

B. Materials and Reagents

  • Enzyme and Inhibitors: As described in Protocol 1.

  • Buffer: A buffer with a pKa outside the monitored pH range, such as 20 mM HEPES or Tris, pH 7.5.

  • pH Indicator: e.g., Phenol Red.

  • Substrate: CO₂-saturated deionized water, prepared by bubbling CO₂ gas through ice-cold water for at least 30 minutes.[12]

  • Hardware: A stopped-flow spectrophotometer.

C. General Procedure

  • Syringe Loading: One syringe of the stopped-flow instrument is loaded with the CO₂-saturated water. The other syringe is loaded with the assay buffer containing the CA enzyme (at a constant concentration), the pH indicator, and the inhibitor (at varying concentrations).

  • Rapid Mixing: The two solutions are rapidly mixed, initiating the reaction.

  • Data Acquisition: The change in absorbance of the pH indicator is recorded over time (typically for 1-2 seconds).

  • Data Analysis: The initial rates of the catalyzed reaction are determined from the slopes of the kinetic traces. These rates are then used to calculate the Kᵢ value by applying the appropriate enzyme inhibition model (e.g., competitive, non-competitive) using the Cheng-Prusoff equation or by direct non-linear regression fitting to the Michaelis-Menten equation for inhibition.

Data Presentation and Interpretation

Results should be summarized in a clear, tabular format to allow for easy comparison of compound potency and selectivity.

Table 1: Hypothetical Inhibition Data for this compound Derivatives

Compound IDR-Group ModificationhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Ratio (II/IX)
AZA (Standard)25012255.70.48
NPI-001 H12508515.28.15.6
NPI-002 4-F-Phenyl980609.84.56.1
NPI-003 3-Cl-Phenyl250015011.56.213.0
NPI-004 4-MeO-Phenyl180011035.419.33.1

Interpretation:

  • Potency: Lower Kᵢ values indicate higher inhibitory potency. In this example, derivatives NPI-002 and NPI-003 are highly potent against the cancer-related target CA IX.

  • Selectivity: The goal is often to develop inhibitors that are selective for the target isoform(s) over off-target isoforms like the ubiquitous hCA I and hCA II to minimize potential side effects. The selectivity ratio (e.g., Kᵢ hCA II / Kᵢ hCA IX) is a key metric. A higher ratio indicates greater selectivity for CA IX over CA II. Compound NPI-003 shows the best selectivity profile in this hypothetical dataset.

  • Structure-Activity Relationship (SAR): By comparing the chemical modifications (R-Group) with the resulting activity, one can build an SAR. For example, the data suggests that adding a 3-chloro-phenyl group (NPI-003 ) enhances both potency and selectivity for CA IX compared to the unsubstituted parent compound (NPI-001 ).

References

  • New Strategy for in Vitro Determination of Carbonic Anhydrase Activity from Analysis of Oxygen-18 Isotopes of CO2. (2017). ACS Omega.
  • Determination of carbonic anhydrase activity by a pCO2 sensor. (n.d.). PubMed.
  • Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. (n.d.). BenchChem.
  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021). Biochimica et Biophysica Acta (BBA) - General Subjects.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie.
  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry.
  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (n.d.). MDPI.
  • Carbonic-Anhydrase-CA-Inhibitor-Screening-Kit-protocol-book-v2d-ab283387.docx. (n.d.). Abcam.
  • Carbonic Anhydrase Activity Assay. (2019). protocols.io.
  • Binding of sulfonamide inhibitors to carbonic anhydrase.. (n.d.).
  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Medicinal Chemistry Letters.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021).
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). (n.d.). Sigma-Aldrich.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI.
  • 3-phenyl-1H-indole-5-sulfonamides: structure-based drug design of a promising class of carbonic anhydrase inhibitors. (n.d.). PubMed.
  • Discovery of a Novel Series of this compound Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. (2015). PubMed.
  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022). MDPI.
  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. (2020). PubMed.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.).

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How to use N-phenylindoline-5-sulfonamide in a laboratory setting

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Laboratory Use of N-Phenylindoline-5-sulfonamide

Abstract

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the laboratory application of this compound. This guide moves beyond simple procedural lists to provide in-depth explanations of the causality behind experimental choices, ensuring a foundational understanding of the protocols. We present a detailed exploration of the compound's primary mechanism of action as a carbonic anhydrase inhibitor, followed by robust, self-validating protocols for both in vitro enzymatic assays and cell-based target engagement studies. All methodologies are grounded in established scientific principles and supported by authoritative references to ensure accuracy and reproducibility.

Scientific Introduction: The this compound Scaffold

This compound is a heterocyclic compound featuring a bicyclic indoline core. The structure is characterized by a phenyl group attached to the indoline nitrogen and, critically, a sulfonamide (-SO₂NH₂) moiety at the 5-position. The sulfonamide group is a well-established pharmacophore, renowned for its ability to target a specific class of metalloenzymes.[1] This structural feature is the primary driver of the compound's biological activity. While derivatives of the this compound scaffold have been investigated as inhibitors of other enzymes like Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2)[2], the foundational mechanism of action for this class of molecules lies in their interaction with carbonic anhydrases.[1][3] This guide will focus on protocols to characterize this primary activity.

Core Mechanism of Action: Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are crucial for numerous physiological processes, including pH homeostasis, CO₂ transport, and biosynthesis.[4][5] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6] The dysregulation of specific CA isoforms is implicated in a range of pathologies such as glaucoma, cancer, and epilepsy, making them significant therapeutic targets.[4][7]

The inhibitory action of this compound is mediated by its primary sulfonamide group. The active site of a carbonic anhydrase enzyme contains a critical zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule (or hydroxide ion). This zinc-bound hydroxide acts as a potent nucleophile, attacking the carbon dioxide substrate.[3][6] Sulfonamides function as potent inhibitors by mimicking the transition state of the catalyzed reaction. The deprotonated sulfonamide nitrogen coordinates directly to the Zn²⁺ ion, displacing the catalytic water/hydroxide and effectively shutting down the enzyme's catalytic cycle.[1][3] The N-phenylindoline portion of the molecule acts as a scaffold that can form additional interactions with residues in the active site cavity, influencing binding affinity and isoform selectivity.[8]

Mechanism of Carbonic Anhydrase Inhibition cluster_Enzyme CA Active Site (Catalytically Active) cluster_Inhibitor Inhibitor cluster_Inhibited CA Active Site (Inhibited) Zn_Active Zn²⁺ His1 His Zn_Active->His1 His2 His Zn_Active->His2 His3 His Zn_Active->His3 OH OH⁻ (Nucleophile) Zn_Active->OH Zn_Inhibited Zn²⁺ Zn_Active->Zn_Inhibited Displaces OH⁻ & Binds CO2 CO₂ Substrate OH->CO2 Attacks Inhibitor N-phenylindoline- 5-sulfonamide Sulfonamide Sulfonamide (-SO₂NH⁻) Inhibitor->Sulfonamide Binds via Sulfonamide Group His4 His Zn_Inhibited->His4 His5 His Zn_Inhibited->His5 His6 His Zn_Inhibited->His6 Zn_Inhibited->Sulfonamide

Caption: this compound inhibits carbonic anhydrase by coordinating to the active site zinc ion.

Experimental Application: Protocols & Methodologies

Protocol 1: In Vitro Enzymatic Inhibition Assay (Colorimetric)

This protocol provides a robust method to determine the inhibitory potency (IC₅₀) of this compound against a purified carbonic anhydrase isoform (e.g., human CA II). The assay leverages the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol, detectable by spectrophotometry at 400-405 nm.[4] The rate of color formation is inversely proportional to the inhibitor's potency.

A. Materials & Reagents

  • Enzyme: Purified human Carbonic Anhydrase II (e.g., Sigma-Aldrich C4396).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Test Compound: this compound.

  • Positive Control: Acetazolamide (a known potent CA inhibitor).

  • Buffer: 50 mM Tris-HCl, pH 7.5.[4]

  • Solvent: DMSO (for dissolving compounds).

  • Hardware: 96-well clear, flat-bottom microplate; microplate reader capable of kinetic measurements at 400-405 nm.[4]

B. Step-by-Step Methodology

  • Reagent Preparation:

    • CA Working Solution: Dilute the CA stock solution in cold Assay Buffer to the desired final concentration (e.g., that provides a robust linear rate). Keep on ice.

    • Substrate Solution: Prepare a stock of p-NPA (e.g., 3 mM) in DMSO or acetonitrile.[4]

    • Compound Plates: Prepare a 10 mM stock of this compound and Acetazolamide in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations. For the assay, further dilute these stocks into Assay Buffer to create the final working concentrations. Ensure the final DMSO concentration in all wells is identical and does not exceed 1% to prevent solvent-induced artifacts.

  • Assay Execution (96-well plate):

    • Plate Setup: It is critical to include proper controls. All measurements should be performed in at least triplicate.[4]

      • Blank (No Enzyme): Assay Buffer + Substrate Solution.

      • Maximum Activity (Vehicle Control): Assay Buffer + CA Working Solution + DMSO (at the same final concentration as test wells).

      • Test Compound: Assay Buffer + CA Working Solution + Test Compound dilution.

      • Positive Control: Assay Buffer + CA Working Solution + Acetazolamide dilution.

    • Pre-incubation: Add Assay Buffer, CA Working Solution, and the respective compound/vehicle to the wells. Incubate the plate at room temperature for 15 minutes. Causality Note: This step is crucial to allow the inhibitor to reach binding equilibrium with the enzyme before the reaction starts.[4]

    • Reaction Initiation: Initiate the reaction by adding the Substrate Solution to all wells.

    • Kinetic Measurement: Immediately place the plate in the microplate reader. Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.[4]

C. Data Analysis & Interpretation

  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope (ΔAbs/min) from the linear portion of the kinetic curve.

  • Calculate Percent Inhibition: % Inhibition = [ (V_vehicle - V_inhibitor) / V_vehicle ] * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response curve with variable slope) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

D. Self-Validation & Data Trustworthiness

  • The Blank wells should show no significant increase in absorbance.

  • The Acetazolamide positive control should yield an IC₅₀ value consistent with established literature values for the specific CA isoform being tested. This validates the assay's integrity.

  • The dose-response curve should be sigmoidal with a clear upper and lower plateau.

E. Quantitative Data Summary

CompoundTargetIC₅₀ (nM)
This compoundCA II[Experimental Value]
Acetazolamide (Control)CA II[Reference Value]
Protocol 2: Cell-Based Target Engagement Assay

While in vitro assays confirm direct enzyme inhibition, a cell-based assay is essential to determine if the compound can penetrate the cell membrane and engage its intracellular target. This protocol measures the residual CA activity in lysates from cells pre-treated with this compound.

A. Materials & Reagents

  • Cell Line: A human cell line endogenously expressing the target CA isoform (e.g., HeLa or A431 cells for CA IX/XII).[3]

  • Culture Medium: Appropriate complete growth medium for the chosen cell line.

  • Test Compound: this compound.

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease inhibitors.

  • Protein Assay: BCA or Bradford protein assay kit.

  • All reagents from Protocol 3.1 for the enzymatic assay.

B. Workflow & Methodology

A 1. Cell Culture Seed cells in multi-well plates and grow to 80-90% confluency. B 2. Compound Treatment Treat cells with serial dilutions of this compound (and vehicle control) for a defined period (e.g., 4-24h). A->B C 3. Cell Lysis Wash cells with ice-cold PBS. Lyse cells on ice with lysis buffer to release intracellular proteins. B->C D 4. Lysate Clarification & Normalization Centrifuge to pellet debris. Measure total protein concentration in the supernatant of each sample. C->D E 5. CA Activity Measurement Use the clarified lysates as the enzyme source in the in vitro CA assay (Protocol 3.1). D->E F 6. Data Analysis Normalize CA activity to total protein concentration. Calculate % inhibition relative to vehicle control and determine the cellular IC₅₀. E->F

Caption: A streamlined workflow for assessing cellular target engagement of this compound.

C. Key Considerations for Cellular Assays

  • Cytotoxicity: It is imperative to run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) using the same compound concentrations and incubation times. A decrease in CA activity is only meaningful if it is not a result of widespread cell death.

  • Compound Stability: Confirm the stability of the compound in the cell culture medium over the duration of the experiment.

  • Interpretation: The cellular IC₅₀ value is typically higher than the biochemical IC₅₀. This difference can provide insights into the compound's membrane permeability and susceptibility to cellular efflux pumps.

References

  • Title: A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Source: Frontiers in Physiology. URL: [Link]

  • Title: A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Source: MDPI. URL: [Link]

  • Title: Carbonic Anhydrase (CA; EC 4.2.1.1) are a group of metalloenzymes that catalyze the inter-conversion of carbon dioxide and water into the bicarbonate ion and a proton. Source: MDPI. URL: [Link]

  • Title: Discovery of a Novel Series of this compound Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. Source: PubMed. URL: [Link]

  • Title: A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Source: MDPI. URL: [Link]

  • Title: Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Source: AVESIS. URL: [Link]

  • Title: Carbonic Anhydrase Activity Assay. Source: Protocols.io. URL: [Link]

  • Title: 3-phenyl-1H-indole-5-sulfonamides: structure-based drug design of a promising class of carbonic anhydrase inhibitors. Source: PubMed. URL: [Link]

  • Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Source: MDPI. URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Source: Molecular Biology Reports. URL: [Link]

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Application Notes & Protocols: N-Phenylindoline-5-Sulfonamide Derivatives as Probes for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Lipid Absorption in Metabolic Disease

The rising prevalence of metabolic diseases, including obesity and type 2 diabetes, presents a critical challenge to global health. A key contributor to these conditions is the dysregulation of lipid metabolism, particularly the excessive absorption and storage of dietary fats. The intestinal absorption of dietary triacylglycerols (TGs) is a primary driver of postprandial hyperlipidemia, a known risk factor for cardiovascular disease and insulin resistance.[1] Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2) is a key enzyme in this process, responsible for the resynthesis of TGs within enterocytes before their packaging into chylomicrons for systemic distribution.[2]

Due to its central role in the monoacylglycerol pathway, which accounts for approximately 75% of TG absorption, MGAT2 has emerged as a promising therapeutic target for controlling obesity and related metabolic disorders.[2] Pharmacological inhibition of MGAT2 offers a direct mechanism to reduce the absorption of dietary fat, thereby lowering post-meal plasma TG levels and potentially mitigating the downstream consequences of lipid overload.

Recent advancements in medicinal chemistry have identified the N-phenylindoline-5-sulfonamide scaffold as a highly potent and selective framework for MGAT2 inhibition.[2] Derivatives of this class have demonstrated nanomolar potency and exceptional selectivity against other related acyltransferases, making them valuable chemical tools for researchers.[2] This guide provides a detailed overview of the mechanism of action and practical, field-tested protocols for utilizing this compound derivatives to investigate MGAT2 function in both in vitro and in vivo models of metabolic disease.

Scientific Foundation: Mechanism of Action

The primary mechanism by which this compound derivatives impact metabolic pathways is through the direct competitive inhibition of the MGAT2 enzyme.

The MGAT2 Pathway: In the small intestine, dietary TGs are hydrolyzed into free fatty acids and 2-monoacylglycerol (2-MG). These molecules are absorbed by enterocytes, where the MGAT2 enzyme catalyzes the acylation of 2-MG with a fatty acyl-CoA to form diacylglycerol (DAG). This is a rate-limiting step in the subsequent synthesis of TG, which is completed by diacylglycerol acyltransferase (DGAT) enzymes. The final TG is then assembled into chylomicrons, which enter circulation.

By inhibiting MGAT2, this compound compounds block the resynthesis of TGs from absorbed 2-MG, leading to a significant reduction in the overall flux of dietary fat into the circulation. This action directly translates to a blunted spike in plasma TG levels following a high-fat meal.[2]

MGAT2_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation TG_lumen Dietary Triacylglycerols (TG) MG_abs 2-Monoacylglycerol (2-MG) TG_lumen->MG_abs Hydrolysis FA_abs Free Fatty Acids (FFA) TG_lumen->FA_abs Hydrolysis MGAT2 MGAT2 Enzyme MG_abs->MGAT2 FA_abs->MGAT2 DAG Diacylglycerol (DAG) MGAT2->DAG Acylation DGAT DGAT1/2 TG_cell Triacylglycerols (TG) DGAT->TG_cell DAG->DGAT Chylomicron Chylomicrons (TG-rich) TG_cell->Chylomicron Assembly & Secretion Inhibitor N-Phenylindoline- 5-Sulfonamide Inhibitor->MGAT2 Inhibition

Caption: The MGAT2 pathway in intestinal enterocytes and the point of inhibition.

Core Compound Profile & Data

The data presented below are derived from a seminal study by Toda et al. (2015) and highlight the potency and selectivity of lead compounds from the this compound series.[2] These values serve as a critical benchmark for designing experiments.

Compound IDStructureMGAT2 IC₅₀ (nM)Selectivity vs. MGAT3Selectivity vs. DGAT1Selectivity vs. DGAT2Oral Bioavailability (F%) in Mouse
10b This compound core1.0>30,000x>30,000x>30,000xNot Reported
24d Optimized derivative3.4>9,700x>9,700x>9,700x52%

Data synthesized from Toda, N., et al. J. Med. Chem. 2015, 58, 11, 4715–4734.[2]

Scientist's Note: The high selectivity is a crucial feature of this compound class. Off-target inhibition of DGAT1, for instance, can lead to undesirable gastrointestinal side effects. The clean profile of these compounds makes them superior tools for specifically interrogating the role of MGAT2.

Experimental Protocols

The following protocols provide a validated framework for assessing the activity and efficacy of this compound derivatives.

Protocol 1: In Vitro Biochemical Assay for MGAT2 Inhibition

This protocol details a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human MGAT2.

Causality and Self-Validation: This assay directly measures the compound's ability to inhibit the enzymatic activity of the target protein. Including a no-enzyme control validates that the signal is enzyme-dependent. A known inhibitor (positive control) validates assay performance, while a vehicle control (DMSO) establishes the baseline for 100% activity.

protocol_1_workflow prep_inhibitor 1. Prepare Serial Dilution of Test Compound plate_setup 3. Add Reagents to 384-well Plate (Compound, Enzyme, Substrates) prep_inhibitor->plate_setup prep_enzyme 2. Prepare MGAT2 Enzyme and Substrate Mix prep_enzyme->plate_setup incubation 4. Incubate at 37°C (e.g., 60 minutes) plate_setup->incubation detection 5. Add Detection Reagent (e.g., to measure CoA) incubation->detection readout 6. Read Fluorescence (Plate Reader) detection->readout analysis 7. Analyze Data & Plot IC50 Curve readout->analysis

Caption: Workflow for the in vitro MGAT2 biochemical inhibition assay.

Materials:

  • Recombinant human MGAT2 enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, with appropriate detergents)

  • Substrates: 2-monooleoylglycerol (2-OG) and Oleoyl-CoA

  • Detection Reagent: A kit to quantify Coenzyme A (CoA), a product of the reaction (e.g., fluorescent probe that reacts with the free thiol on CoA).

  • Test Compound (e.g., Compound 24d ) dissolved in 100% DMSO

  • Positive Control: A known MGAT2 inhibitor

  • Vehicle Control: 100% DMSO

  • 384-well black, flat-bottom assay plates

  • Multichannel pipettes and a fluorescence plate reader

Step-by-Step Methodology:

  • Compound Plating (Self-Validating Design):

    • Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from 1 mM.

    • Using a liquid handler or manual pipette, transfer 50 nL of each compound concentration into triplicate wells of a 384-well plate.

    • Control Wells: Add 50 nL of DMSO only (100% activity), positive control inhibitor (0% activity), and buffer only with no enzyme (background).

  • Enzyme and Substrate Preparation:

    • Rationale: Substrate concentrations should be at or near their Michaelis-Menten constant (Km) for competitive inhibitor assessment.

    • Prepare a 2X enzyme solution in assay buffer.

    • Prepare a 4X substrate mix containing both 2-OG and Oleoyl-CoA in assay buffer.

  • Reaction Initiation:

    • Add 5 µL of the 2X enzyme solution to each well (except "no enzyme" background wells).

    • Add 5 µL of assay buffer to the "no enzyme" wells.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the 4X substrate mix to all wells. The final reaction volume is 20 µL.

  • Incubation and Detection:

    • Incubate the plate at 37°C for 60 minutes.

    • Rationale: The incubation time should be within the linear range of the enzymatic reaction.

    • Stop the reaction and develop the signal by adding 10 µL of the CoA detection reagent according to the manufacturer's instructions.

    • Incubate for a further 15 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the fluorescence on a plate reader (e.g., Ex/Em appropriate for the detection kit).

    • Subtract the "no enzyme" background from all wells.

    • Normalize the data: % Inhibition = 100 * (1 - ([Signal_Test] - [Signal_0%]) / ([Signal_100%] - [Signal_0%])).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vivo Oral Fat Tolerance Test (OFTT)

This protocol assesses the ability of an orally administered MGAT2 inhibitor to suppress the rise in plasma triacylglycerols after a fat challenge in mice.

Causality and Self-Validation: This is a cornerstone functional assay for this target. The vehicle group establishes the normal physiological response to a fat load. Comparing the compound-treated group to the vehicle group directly measures the pharmacological effect on lipid absorption in a whole-animal system. A baseline (t=0) blood sample for each animal serves as its own internal control.

protocol_2_workflow acclimate 1. Acclimate C57BL/6 Mice & Fast Overnight (16h) baseline 2. Collect Baseline Blood Sample (t=0) acclimate->baseline dose 3. Administer Compound or Vehicle (Oral Gavage) baseline->dose wait 4. Wait 60 minutes (Drug Absorption) dose->wait challenge 5. Administer Fat Challenge (Olive Oil, Oral Gavage) wait->challenge sampling 6. Collect Blood Samples (t = 1, 2, 4, 6 hours) challenge->sampling analysis 7. Measure Plasma TG Levels & Calculate AUC sampling->analysis

Caption: Workflow for the in vivo Oral Fat Tolerance Test (OFTT).

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test Compound (e.g., Compound 24d )

  • Vehicle formulation (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water)

  • Olive oil (for fat challenge)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated capillary tubes, microcentrifuge tubes)

  • Centrifuge

  • Commercial triacylglycerol assay kit

Step-by-Step Methodology:

  • Animal Preparation:

    • Acclimate mice for at least one week.

    • Fast the mice overnight (approx. 16 hours) with free access to water.

    • Rationale: Fasting ensures low baseline TG levels and maximizes the observable TG excursion after the fat challenge.

    • Randomize mice into treatment groups (e.g., Vehicle, Compound at 3, 10, 30 mg/kg), with n=8 mice per group.

  • Dosing and Fat Challenge:

    • Weigh each mouse to calculate the precise dosing volume.

    • Collect a baseline blood sample (t=0) via tail snip or retro-orbital bleed.

    • Administer the test compound or vehicle via oral gavage (e.g., at a volume of 10 mL/kg).

    • After 60 minutes (to allow for drug absorption), administer the olive oil challenge via oral gavage (e.g., 10 mL/kg or 400 µL/mouse).

  • Blood Sampling:

    • Collect blood samples at specified time points post-oil challenge: 1, 2, 4, and 6 hours.

    • Place blood into EDTA-coated tubes, keep on ice, and then centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.

  • Biochemical Analysis:

    • Thaw plasma samples on ice.

    • Measure the triacylglycerol concentration in each sample using a commercial colorimetric or fluorometric assay kit, following the manufacturer's instructions.

  • Data Analysis and Interpretation:

    • Plot the mean plasma TG concentration (mg/dL) versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the plasma TG excursion from t=0 to t=6 hours for each animal.

    • Perform a statistical analysis (e.g., one-way ANOVA with Dunnett's post-hoc test) to compare the AUC of the compound-treated groups to the vehicle group.

    • A statistically significant reduction in the TG AUC for a treated group indicates that the compound effectively inhibited fat absorption in vivo.

Safety and Handling

This compound derivatives are research chemicals. Standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling the compounds.

  • Handling: Avoid inhalation of powder and direct contact with skin. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store compounds in a cool, dry, and dark place, tightly sealed.

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

  • Reference: Always consult the Material Safety Data Sheet (MSDS) for the specific compound before use.

References

  • The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. PubMed Central. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports. Available at: [Link]

  • DPP-4 Inhibitors And GLP-1 Agonists: The Perfect Pairing, Or Better Off Alone?. YouTube. Available at: [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. Available at: [Link]

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. Available at: [Link]

  • A Novel 5-Chloro-N-Phenyl-1 H-Indole-2-carboxamide Derivative as a Glycogen Phosphorylase Inhibitor: Evaluating the Long-Term Drug Effects on Muscle Function for the First Time. MDPI. Available at: [Link]

  • Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases. PubMed. Available at: [Link]

  • A Comprehensive Review on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Mechanism, Therapeutic Applications, and Future Perspectives. Cureus. Available at: [Link]

  • The crucial role and mechanism of insulin resistance in metabolic disease. PubMed Central. Available at: [Link]

  • Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection. PubMed Central. Available at: [Link]

  • Discovery of a Novel Series of this compound Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. PubMed. Available at: [Link]

  • DPP4 IN CARDIOMETABOLIC DISEASE: RECENT INSIGHTS FROM THE LABORATORY AND CLINICAL TRIALS OF DPP4 INHIBITION. PubMed Central. Available at: [Link]

  • GLP-1: Molecular mechanisms and outcomes of a complex signaling system. PubMed Central. Available at: [Link]

  • Dipeptidyl Peptidase 4 (DPP4) as A Novel Adipokine: Role in Metabolism and Fat Homeostasis. PubMed Central. Available at: [Link]

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Application Notes and Protocols for N-phenylindoline-5-sulfonamide in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Tumor Hypoxia and Acidosis

The tumor microenvironment is a complex and dynamic landscape, often characterized by regions of low oxygen, a condition known as hypoxia.[1] In response to hypoxia, cancer cells activate survival pathways, one of the most critical being the upregulation of hypoxia-inducible factor 1-alpha (HIF-1α).[1] HIF-1α, in turn, drives the expression of a host of proteins that enable the cancer cells to adapt to the stressful environment, promoting a more aggressive phenotype, metastasis, and resistance to conventional therapies.[1]

A key downstream effect of this pathway is the alteration of cellular metabolism, leading to increased production of lactic acid and a subsequent acidification of the extracellular space.[1] To maintain their intracellular pH and thrive in this acidic milieu, cancer cells rely on pH-regulating enzymes, most notably the transmembrane carbonic anhydrases (CAs), particularly isoforms IX and XII.[1][2][3][4][5] These enzymes catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, contributing to the maintenance of an acidic extracellular pH, which facilitates tumor invasion and metastasis.[1][2][3][4][5] Consequently, the inhibition of tumor-associated carbonic anhydrases presents a compelling strategy for anticancer drug development.

The indoline-5-sulfonamide scaffold has emerged as a promising pharmacophore for the selective inhibition of CA IX and XII.[1][3][4][5] Building on this established foundation, this document outlines the potential applications and investigational protocols for N-phenylindoline-5-sulfonamide and its derivatives in cancer research. While much of the existing literature focuses on 1-acylated indoline-5-sulfonamides, the introduction of a phenyl group at the N1 position of the indoline core offers a distinct chemical modification that warrants thorough investigation for its potential to modulate potency, selectivity, and pharmacokinetic properties as a carbonic anhydrase inhibitor.

These notes are intended to guide researchers in the synthesis, characterization, and biological evaluation of this compound as a potential anticancer agent.

Chemical and Physical Properties

The specific properties of this compound will depend on the full chemical structure of the derivative being investigated. However, based on the core scaffold, researchers can anticipate a compound with moderate to good stability. A representative derivative, 5-[(2,4-difluorophenyl)sulfamoyl]-7-(2-oxopyrrolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-indole-1-carboxamide, has been synthesized and characterized as a potent inhibitor of a related acyltransferase, demonstrating the chemical tractability of this class of molecules.[6]

PropertyAnticipated Characteristic
Appearance White to off-white solid
Solubility Soluble in DMSO and other organic solvents
Stability Stable under standard laboratory conditions

Proposed Mechanism of Action

Based on the extensive research into related indoline-5-sulfonamide compounds, the primary hypothesized mechanism of action for this compound in cancer is the inhibition of carbonic anhydrases IX and XII.[1][3][4][5] The sulfonamide moiety is a well-established zinc-binding group that can coordinate to the zinc ion in the active site of carbonic anhydrases, thereby blocking their catalytic activity.[2]

By inhibiting CA IX and XII, this compound is expected to disrupt pH regulation in the tumor microenvironment. This would lead to an increase in intracellular acidity and a decrease in extracellular acidity, creating a less favorable environment for tumor cell survival, proliferation, and invasion. Furthermore, the inhibition of these hypoxia-induced enzymes may re-sensitize cancer cells to traditional chemo- and radiotherapies.

CA_Inhibition_Pathway cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Hypoxia Hypoxia HIF-1a HIF-1a Hypoxia->HIF-1a stabilizes CA_IX_XII CA IX / CA XII Expression HIF-1a->CA_IX_XII induces Extracellular_Acidosis Extracellular Acidosis (Low pHe) CA_IX_XII->Extracellular_Acidosis promotes Tumor_Progression Tumor Progression, Metastasis, Chemoresistance Extracellular_Acidosis->Tumor_Progression N_Phenylindoline_5_sulfonamide N-phenylindoline- 5-sulfonamide CA_Inhibition CA IX / CA XII Inhibition N_Phenylindoline_5_sulfonamide->CA_Inhibition CA_Inhibition->CA_IX_XII blocks pH_Dysregulation pH Dysregulation (Increased pHi, Decreased pHe) CA_Inhibition->pH_Dysregulation Anticancer_Effect Anticancer Effect: Apoptosis, Reduced Invasion pH_Dysregulation->Anticancer_Effect

Figure 1: Proposed Mechanism of Action of this compound.

Experimental Protocols

The following protocols provide a framework for the investigation of this compound in cancer research.

Protocol 1: Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process, adapted from methodologies reported for similar compounds.[7] The general approach involves the formation of a sulfonamide bond followed by modification of the indoline nitrogen.

Materials:

  • Starting aniline derivative

  • Appropriate sulfonyl chloride

  • Pyridine or other suitable base

  • Dichloromethane (DCM) or other appropriate solvent

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Sulfonamide Formation: Dissolve the starting aniline (1 equivalent) in DCM. Cool the solution to 0 °C.

  • Add pyridine (1.2 equivalents) to the solution.

  • Slowly add the desired sulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-phenylsulfonamide derivative.

Note: The specific reagents and conditions will need to be optimized based on the desired final compound.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is designed to determine the inhibitory potency of this compound against purified human carbonic anhydrase isoforms (e.g., CA II, CA IX, CA XII). The assay is based on the spectrophotometric measurement of the hydrolysis of p-nitrophenyl acetate.[2]

Materials:

  • Purified human carbonic anhydrase isoforms (commercially available)

  • p-Nitrophenyl acetate (substrate)

  • Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl₂)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the this compound compound in 1% DMSO.

  • In a 96-well plate, add 60 µL of Tris-sulfate buffer to each well.

  • Add 10 µL of the test compound dilution to the appropriate wells. Include wells with 1% DMSO as a negative control and a known CA inhibitor (e.g., acetazolamide) as a positive control.

  • Add 10 µL of the carbonic anhydrase enzyme solution to each well.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the p-nitrophenyl acetate substrate solution to each well.

  • Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes.

  • Calculate the rate of hydrolysis for each concentration of the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell Viability (MTT) Assay under Normoxic and Hypoxic Conditions

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[8][9][10] This protocol is adapted to evaluate the cytotoxic effects of this compound on cancer cell lines under both normal oxygen (normoxia) and low oxygen (hypoxia) conditions.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Standard cell culture incubator (37°C, 5% CO₂)

  • Hypoxia chamber or incubator (37°C, 1% O₂, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium containing DMSO at the same concentration as the highest drug concentration as a vehicle control.

  • For the hypoxic condition, place one set of plates in a hypoxia chamber. Place the other set of plates in a normoxic incubator.

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Allow Adherence (Overnight) Seed_Cells->Adherence Add_Compound Add Serial Dilutions of This compound Adherence->Add_Compound Incubate_Normoxia Incubate under Normoxia (21% O2) Add_Compound->Incubate_Normoxia Incubate_Hypoxia Incubate under Hypoxia (1% O2) Add_Compound->Incubate_Hypoxia Add_MTT Add MTT Reagent (4 hours) Incubate_Normoxia->Add_MTT Incubate_Hypoxia->Add_MTT Solubilize Solubilize Formazan (DMSO) Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the MTT Cell Viability Assay.
Protocol 4: Western Blotting for CA IX Expression

This protocol is used to determine if this compound affects the expression of CA IX in cancer cells, particularly under hypoxic conditions.[11][12][13]

Materials:

  • Cancer cell line cultured under normoxic and hypoxic conditions, with and without test compound treatment

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against CA IX

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-CA IX antibody overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the relative expression of CA IX.

Data Interpretation and Troubleshooting

  • Carbonic Anhydrase Inhibition Assay: Potent inhibitors will exhibit low nanomolar IC₅₀ values. Selectivity can be determined by comparing the IC₅₀ values across different CA isoforms.

  • MTT Assay: A dose-dependent decrease in cell viability indicates cytotoxic or cytostatic effects. A lower IC₅₀ value under hypoxic conditions compared to normoxic conditions would suggest that the compound is particularly effective against hypoxic cancer cells.

  • Western Blotting: A decrease in the intensity of the CA IX band in treated cells under hypoxic conditions would suggest that the compound not only inhibits the enzyme's activity but may also downregulate its expression. Ensure proper antibody validation to avoid cross-reactivity.[14]

Conclusion

The this compound scaffold represents a promising area for the development of novel anticancer agents. By targeting the tumor-associated carbonic anhydrases IX and XII, these compounds have the potential to disrupt a key survival mechanism of cancer cells in the hypoxic and acidic tumor microenvironment. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro characterization, and mechanistic evaluation of this compound and its derivatives. Rigorous and systematic investigation using these methods will be crucial in determining the therapeutic potential of this class of compounds in oncology.

References

  • Shaukat, A., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Jayaprakash, P., et al. (2019). Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. Cancer Immunology Research, 7(7), 1058-1071.
  • Bas, O. K., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. ACS Sensors, 2(3), 416-421.
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Li, Y., et al. (2015). Cytotoxic Activity of Anticancer Drugs on Hepatocellular Carcinoma Cells in Hypoxic-Hyponutritional Culture. Oncology Letters, 10(2), 735-742.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Al-Shammari, A. M. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513.
  • Jo, Y., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 28(2), 794.
  • de Oliveira, R. B., et al. (2015). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 20(10), 17899-17923.
  • Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel), 15(12), 1453.
  • Måseide, K., et al. (2012).
  • Ishikawa, M., et al. (2015). Discovery of a Novel Series of this compound Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. Journal of Medicinal Chemistry, 58(10), 4347-4361.
  • Akazancioglu, E., & Gulcin, I. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279.
  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063-7076.
  • Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel), 15(12), 1453.
  • Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2012). Synthesis of New Sulfonamide Derivatives-Phenyl. Scholars Research Library, 4(1), 121-127.
  • Loncaster, J. A., et al. (2001). Characterization of carbonic anhydrase IX (CA IX) as an endogenous marker of chronic hypoxia in live human tumor cells. Radiotherapy and Oncology, 58(2), 169-175.
  • Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. FLORE Repository.
  • Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Semantic Scholar.
  • Severin, A. O., et al. (2022). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 92(2), 174-184.

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Application Notes and Protocols for Determining the Cell Permeability of N-phenylindoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of N-phenylindoline-5-sulfonamide Derivatives

The this compound scaffold has emerged as a privileged structure in modern medicinal chemistry, with derivatives showing potent inhibitory activity against a range of therapeutic targets, including Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2) for metabolic diseases and carbonic anhydrases (CAs) implicated in cancer.[1][2][3] For these compounds to be effective as oral therapeutics, they must not only interact potently with their target but also possess the ability to cross cellular barriers to reach their site of action. Therefore, assessing cell permeability is a critical step in the drug discovery and development cascade.

This comprehensive guide provides a detailed framework for evaluating the cell permeability of novel this compound derivatives. We will delve into the theoretical underpinnings of membrane transport, followed by detailed, field-proven protocols for two complementary gold-standard assays: the cell-based Caco-2 permeability assay and the cell-free Parallel Artificial Membrane Permeability Assay (PAMPA). This dual-assay approach allows for a nuanced understanding of a compound's permeability, distinguishing between passive diffusion and the influence of active transport mechanisms.

The Scientific Rationale: Understanding Drug Transport Across Cellular Membranes

The journey of an orally administered drug from the gastrointestinal tract into the bloodstream is a complex process governed by the physicochemical properties of the drug and the biological characteristics of the intestinal epithelium.[4] Several key mechanisms dictate a compound's ability to traverse the cell membrane.[2][5][6][7]

  • Passive Diffusion: This is the primary route for many small molecule drugs. It involves the movement of the compound across the lipid bilayer of the cell membrane, driven by a concentration gradient.[5][7] The efficiency of passive diffusion is heavily influenced by the compound's lipophilicity (its ability to dissolve in fats and lipids), size, and charge. For sulfonamides, their permeability is often proportional to their lipid solubility.[8]

  • Paracellular Transport: This pathway involves the passage of small, hydrophilic molecules through the tight junctions between adjacent cells.

  • Active Transport: This energy-dependent process involves membrane-bound transporter proteins that bind to the drug and shuttle it across the membrane. This can either facilitate uptake into the cell or actively pump the drug out (efflux), which is a common mechanism of drug resistance.[5]

  • Facilitated Diffusion: This mechanism also involves carrier proteins but does not require energy, as it follows the concentration gradient.

The interplay of these mechanisms determines the overall flux of a drug across a cell monolayer.

Foundational Assays for Permeability Screening

To comprehensively assess the permeability of this compound derivatives, we recommend a tiered approach utilizing both a cell-free and a cell-based assay.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput, cell-free assay is an excellent tool for predicting passive diffusion.[1][3][9] It measures the permeation of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.[1][9][10] Its simplicity and low cost make it ideal for screening large numbers of compounds in the early stages of drug discovery.[3]

  • Caco-2 Permeability Assay: This assay is considered the "gold standard" for in vitro prediction of human intestinal absorption.[11][12] It utilizes a monolayer of differentiated Caco-2 cells, a human colon adenocarcinoma cell line that, when cultured on a semi-permeable support, forms tight junctions and expresses many of the transporter proteins found in the human small intestine.[11][12] This model allows for the assessment of both passive diffusion and active transport processes.[11]

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method to assess the passive permeability of this compound derivatives.

Materials and Reagents
  • 96-well microtiter filter plates (hydrophobic PVDF membrane) (Donor Plate)

  • 96-well microtiter plates (Acceptor Plate)

  • Lecithin (from soybean), Dodecane

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Test this compound compound

  • Control compounds (High permeability: e.g., Propranolol; Low permeability: e.g., Atenolol)

  • UV/Vis Spectrophotometric Plate Reader or LC-MS/MS system

Experimental Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Assembly & Incubation cluster_analysis Analysis prep_lipid Prepare Lipid Solution (e.g., 1% Lecithin in Dodecane) coat_membrane Coat Donor Plate Membrane with Lipid Solution prep_lipid->coat_membrane prep_donor Prepare Donor Solutions (Test & Control Compounds in PBS/DMSO) add_donor Add Donor Solutions to Donor Plate prep_donor->add_donor prep_acceptor Fill Acceptor Plate (PBS/DMSO Buffer) assemble Assemble 'Sandwich' (Donor Plate on Acceptor Plate) prep_acceptor->assemble coat_membrane->add_donor add_donor->assemble incubate Incubate (e.g., 5-18 hours at RT with shaking) assemble->incubate separate Separate Plates incubate->separate measure_donor Measure Final Concentration in Donor Wells separate->measure_donor measure_acceptor Measure Final Concentration in Acceptor Wells separate->measure_acceptor calculate Calculate Papp measure_donor->calculate measure_acceptor->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a 1% (w/v) lecithin solution in dodecane. Sonicate until fully dissolved.

    • Prepare a stock solution of the this compound test compound and control compounds in DMSO (e.g., 10 mM).

    • Prepare the donor solutions by diluting the stock solutions to the final desired concentration (e.g., 100 µM) in PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting the membrane integrity.

    • Prepare the acceptor buffer, which is typically the same as the donor buffer (PBS, pH 7.4, with the same percentage of DMSO).

  • Assay Procedure:

    • Pipette 5 µL of the lecithin-dodecane solution onto the membrane of each well of the donor plate. Allow the solvent to evaporate for approximately 5 minutes.

    • Add 300 µL of the acceptor buffer to each well of the acceptor plate.

    • Add 150 µL of the donor solutions (test compounds and controls) to each well of the coated donor plate.

    • Carefully place the donor plate onto the acceptor plate to form the "sandwich," ensuring no air bubbles are trapped between the membrane and the acceptor solution.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method. UV/Vis spectrophotometry can be used if the compound has a chromophore, but LC-MS/MS is preferred for its higher sensitivity and specificity.[9][13]

Data Analysis

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))

Where:

  • VD is the volume of the donor well (cm³)

  • VA is the volume of the acceptor well (cm³)

  • A is the area of the membrane (cm²)

  • t is the incubation time (s)

  • [C]A is the concentration of the compound in the acceptor well at the end of the incubation

  • [C]eq is the equilibrium concentration, calculated as: ([C]D * VD + [C]A * VA) / (VD + VA), where [C]D is the concentration in the donor well at the end of the incubation.

Permeability ClassificationPapp (x 10⁻⁶ cm/s)
Low< 1
Medium1 - 10
High> 10

Protocol 2: Caco-2 Cell Permeability Assay

This protocol details the assessment of bi-directional permeability across a Caco-2 cell monolayer to investigate both passive permeability and active transport.

Materials and Reagents
  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • MES buffer, pH 6.5

  • Lucifer Yellow

  • Test this compound compound

  • Control compounds (e.g., Atenolol - low permeability, Propranolol - high permeability, Digoxin - P-gp substrate)

  • P-gp inhibitor (e.g., Verapamil)

  • LC-MS/MS system

Experimental Workflow

Caco2_Workflow cluster_culture Cell Culture & Monolayer Formation cluster_integrity Monolayer Integrity Check cluster_transport Transport Experiment cluster_analysis Sample Analysis & Data Calculation seed_cells Seed Caco-2 cells on Transwell® inserts culture_cells Culture for 21-25 days (Medium changed every 2-3 days) seed_cells->culture_cells differentiate Allow cells to differentiate and form a monolayer culture_cells->differentiate measure_teer Measure Transepithelial Electrical Resistance (TEER) differentiate->measure_teer ly_assay Perform Lucifer Yellow permeability assay measure_teer->ly_assay validate Proceed if TEER > 250 Ω·cm² and LY Papp < 0.5 x 10⁻⁶ cm/s ly_assay->validate wash_monolayer Wash monolayer with pre-warmed HBSS validate->wash_monolayer add_compound_ab A→B: Add compound to Apical side, buffer to Basolateral wash_monolayer->add_compound_ab add_compound_ba B→A: Add compound to Basolateral side, buffer to Apical wash_monolayer->add_compound_ba incubate Incubate at 37°C for 2 hours with shaking add_compound_ab->incubate add_compound_ba->incubate collect_samples Collect samples from Apical and Basolateral compartments incubate->collect_samples analyze_lcms Quantify compound concentration using LC-MS/MS collect_samples->analyze_lcms calculate_papp Calculate Papp (A→B) and Papp (B→A) analyze_lcms->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er

Caption: Workflow for the Caco-2 cell bi-directional permeability assay.

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seed the Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days, changing the medium in both the apical and basolateral compartments every 2-3 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Verification:

    • Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. A TEER value above 250 Ω·cm² generally indicates a well-formed, intact monolayer.[12]

    • To further confirm integrity, perform a Lucifer Yellow permeability test. Add Lucifer Yellow to the apical side and measure its appearance in the basolateral side after incubation. The Papp for Lucifer Yellow should be very low (<0.5 x 10⁻⁶ cm/s), indicating minimal paracellular leakage.

  • Transport Experiment (Bidirectional):

    • On the day of the experiment, wash the cell monolayers twice with pre-warmed (37°C) HBSS.

    • For Apical to Basolateral (A→B) transport (absorption): Add the test compound solution (e.g., 10 µM in HBSS) to the apical (upper) compartment. Add fresh HBSS to the basolateral (lower) compartment.

    • For Basolateral to Apical (B→A) transport (efflux): Add the test compound solution to the basolateral compartment and fresh HBSS to the apical compartment.

    • Incubate the plates at 37°C for 2 hours with gentle shaking (e.g., 50 rpm).

    • (Optional) To investigate the role of specific efflux transporters like P-glycoprotein (P-gp), the experiment can be repeated in the presence of a known inhibitor like Verapamil.[12][14]

  • Sample Analysis:

    • After the incubation period, collect samples from both the donor and receiver compartments.

    • Quantify the concentration of the this compound in each sample using a validated LC-MS/MS method.[15][16]

Data Analysis

The apparent permeability coefficient (Papp) for each direction is calculated using the following formula:[14]

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of permeation of the drug across the cells (e.g., µmol/s)

  • A is the surface area of the cell monolayer (cm²)

  • C₀ is the initial concentration of the compound in the donor compartment (e.g., µmol/cm³)

The Efflux Ratio (ER) is then calculated to determine if the compound is a substrate for active efflux:[17]

ER = Papp (B→A) / Papp (A→B)

ParameterInterpretation
Papp (A→B)
< 1 x 10⁻⁶ cm/sLow Permeability
1 - 10 x 10⁻⁶ cm/sMedium Permeability
> 10 x 10⁻⁶ cm/sHigh Permeability
Efflux Ratio (ER)
< 2Not a significant substrate for efflux
≥ 2Potential substrate for active efflux

Physicochemical Considerations for N-phenylindoline-5-sulfonamides

The permeability of sulfonamide-containing compounds is significantly influenced by their physicochemical properties, particularly their acid dissociation constant (pKa) and lipophilicity (logP).[8][18]

  • pKa: Sulfonamides are typically weakly acidic.[19][20] The ionization state of the this compound will change with the pH of the surrounding environment. In the acidic environment of the upper small intestine, a larger fraction of the molecule will be in its neutral, more lipophilic form, which generally favors passive diffusion across cell membranes.

  • Lipophilicity (logP): A higher logP value indicates greater lipid solubility. A moderate degree of lipophilicity is generally required for good passive permeability. Highly lipophilic compounds may become trapped within the lipid membrane, while highly hydrophilic compounds will not readily partition into the membrane.

These properties should be considered when designing the permeability assays and interpreting the results. For example, performing the Caco-2 assay with an apical buffer at pH 6.5 can better mimic the conditions of the intestinal lumen.

Conclusion and Future Directions

The PAMPA and Caco-2 permeability assays, when used in conjunction, provide a robust and comprehensive evaluation of the potential for oral absorption of novel this compound derivatives. The PAMPA assay offers a high-throughput method to assess passive permeability, while the Caco-2 assay provides a more biologically relevant model that accounts for both passive diffusion and active transport phenomena.

A compound that demonstrates high permeability in the PAMPA assay but low A→B permeability and a high efflux ratio in the Caco-2 assay is likely a substrate for an efflux transporter. Further studies with specific inhibitors can then be conducted to identify the transporter(s) involved. Conversely, a compound with good permeability in both assays is a promising candidate for further development as an orally bioavailable drug. By integrating these in vitro permeability data with efficacy and toxicity studies, researchers can make more informed decisions, accelerating the journey of promising this compound candidates from the bench to the clinic.

References

  • The Structure and Mechanism of Drug Transporters. PubMed Central. Available at: [Link]

  • Drug transport across cell membrane. Slideshare. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]

  • Transport Mechanisms of Drugs Across Cell Membrane. Pixno. Available at: [Link]

  • Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. National Institutes of Health. Available at: [Link]

  • An LC–MS/MS Method for the Evaluation of Intestinal Permeability in Blood Plasma. Chromatography Online. Available at: [Link]

  • Transfer of drugs across membranes. Deranged Physiology. Available at: [Link]

  • Mechanisms of drug permeation / Transport. SRM University. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences. Available at: [Link]

  • Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]

  • Caco2 assay protocol. SOP. Available at: [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • PAMPA Permeability Assay. Technology Networks. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. YouTube. Available at: [Link]

  • Caco-2 permeability assay. Creative Bioarray. Available at: [Link]

  • Caco-2 Permeability Assay Protocol. Scribd. Available at: [Link]

  • A liquid chromatography/mass spectrometry method for the evaluation of intestinal permeability. ResearchGate. Available at: [Link]

  • LC–MS/MS-based in vitro and in vivo investigation of blood–brain barrier integrity by simultaneous quantitation of mannitol and sucrose. PubMed Central. Available at: [Link]

  • Permeability assessment of drug substances using in vitro and ex vivo screening techniques. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed. Available at: [Link]

  • Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • The transcorneal permeability of sulfonamide carbonic anhydrase inhibitors and their effect on aqueous humor secretion. PubMed. Available at: [Link]

  • Novel Sulfonamides with strong Antibacterial Activity; Synthesis, Physiochemical Properties and Molecular Docking Study. ResearchGate. Available at: [Link]

  • Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model. Semantic Scholar. Available at: [Link]

  • Apparent Permeability (Papp) Calculator. Emulate. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports. Available at: [Link]

  • Apparent permeability coefficient (Papp) values, efflux ratio (ER) and... ResearchGate. Available at: [Link]

  • Basic physicochemical properties of sulfonamides. ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of N-phenylindoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-phenylindoline-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. Drawing from established synthetic routes and purification principles for sulfonamides, this document will address common challenges and offer robust solutions.

Understanding the Synthetic Landscape and Potential Impurities

The common synthetic route to this compound and its derivatives typically involves the reaction of a substituted indoline with a phenylsulfonyl chloride or a related sulfonating agent. A likely synthetic pathway proceeds via the formation of indoline-5-sulfonyl chloride, which is then reacted with aniline.

A key publication by Bubniene et al. (2022) outlines a reliable synthesis of the precursor, indoline-5-sulfonamide.[1] This multi-step process involves:

  • N-acetylation of indoline: Protection of the indoline nitrogen.

  • Chlorosulfonation: Introduction of the sulfonyl chloride group at the 5-position of the N-acetylindoline.

  • Amidation: Reaction with ammonia to form the sulfonamide.

  • Deprotection: Removal of the acetyl group to yield indoline-5-sulfonamide.[1]

To synthesize the target compound, this compound, the amidation step would be modified to use aniline instead of ammonia. This synthetic approach helps us anticipate the likely impurities that may need to be removed.

Table 1: Potential Impurities in the Synthesis of this compound

Impurity NameChemical StructureOrigin
N-acetylindolineUnreacted starting material from the first step.
IndolineIncomplete acetylation or premature deprotection.
1-Acetylindoline-5-sulfonyl chlorideUnreacted intermediate from the amidation step.
Indoline-5-sulfonic acidHydrolysis of the sulfonyl chloride intermediate.
Di-sulfonated indolineOver-reaction during the chlorosulfonation step.
Unreacted AnilineExcess reagent from the final amidation step.

Troubleshooting Purification Challenges

This section provides a question-and-answer formatted guide to address specific issues you might encounter during the purification of this compound.

Recrystallization

Q1: My crude this compound product is an oil and won't crystallize. What should I do?

A1: "Oiling out" is a common problem when the melting point of the solid is lower than the boiling point of the solvent, or when there is a high concentration of impurities. Here are some steps to troubleshoot this issue:

  • Solvent Selection: The choice of solvent is critical. For sulfonamides, which have both polar and non-polar characteristics, a mixture of solvents often works best.[1] Good starting points are alcohol-water mixtures (e.g., ethanol/water, isopropanol/water) or mixtures of a good solvent (dissolves the compound well when hot) and a poor solvent (dissolves the compound poorly even when hot).

  • Procedure:

    • Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., ethanol, acetone).

    • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.

    • To the hot solution, slowly add a "poor" solvent (e.g., water, hexane) until you observe persistent cloudiness.

    • Add a few drops of the "good" solvent back until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

  • Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.

Q2: I'm getting a very low yield after recrystallization. How can I improve it?

A2: Low yield is often due to using too much solvent or the product having significant solubility in the cold solvent.

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

  • Optimize Solvent System: Experiment with different solvent systems to find one where your product has high solubility at high temperatures and very low solubility at low temperatures.

  • Cooling: Ensure the solution is thoroughly cooled. After reaching room temperature, placing it in an ice bath or even a freezer for a short period can help maximize crystal formation. Be mindful that very rapid cooling can sometimes trap impurities.

Workflow for Recrystallization Troubleshooting

G start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve oiling_out Product Oils Out dissolve->oiling_out Yes low_yield Low Yield dissolve->low_yield No, but... change_solvent Change Solvent/ Solvent System oiling_out->change_solvent slow_cool Slower Cooling oiling_out->slow_cool seed_crystal Add Seed Crystal oiling_out->seed_crystal less_solvent Use Less Solvent low_yield->less_solvent optimize_solvent Optimize Solvent System low_yield->optimize_solvent thorough_cool Ensure Thorough Cooling low_yield->thorough_cool success Pure Crystals change_solvent->success slow_cool->success seed_crystal->success less_solvent->success optimize_solvent->success thorough_cool->success

Caption: Troubleshooting workflow for recrystallization issues.

Column Chromatography

Q1: I'm having trouble separating my product from a close-running impurity on a silica gel column. What can I do?

A1: Poor separation in column chromatography can be addressed by modifying the mobile and stationary phases.

  • Optimize the Mobile Phase:

    • Solvent System: For sulfonamides, common solvent systems include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[2][3]

    • Gradient Elution: If an isocratic (constant solvent mixture) elution doesn't provide good separation, a gradient elution is highly effective. Start with a less polar mobile phase and gradually increase the polarity. This will help to first elute the less polar impurities, followed by your product, and then the more polar impurities.[4]

  • Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider a different stationary phase.

    • Alumina: Can be used in its neutral, acidic, or basic form, offering different selectivity compared to the slightly acidic silica gel.

    • Reverse-Phase Chromatography (C18): In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is particularly useful for separating compounds with different hydrophobicities.

Q2: My product is streaking on the TLC plate and the column, leading to broad peaks and poor separation. What is the cause?

A2: Streaking is often caused by overloading the column, the compound being sparingly soluble in the mobile phase, or strong interactions with the stationary phase.

  • Sample Loading: Ensure you are not overloading the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Solubility: The crude sample should be dissolved in a minimum amount of the initial mobile phase or a slightly more polar solvent before loading onto the column. If the compound is not very soluble in the eluent, it can precipitate at the top of the column and then slowly redissolve, causing streaking.

  • Acidic/Basic Nature: Sulfonamides can be slightly acidic. If your compound is interacting too strongly with the acidic silica gel, you can add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds, to improve the peak shape.

Experimental Protocol: Flash Column Chromatography of this compound

  • Preparation of the Column:

    • Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Carefully apply the sample solution to the top of the column.

    • Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a bellows or nitrogen line) to achieve a steady flow rate.

    • Begin with a low polarity eluent and collect fractions.

    • Gradually increase the polarity of the eluent (e.g., from 9:1 to 4:1 Hexane:Ethyl Acetate).

    • Monitor the elution of your compound by thin-layer chromatography (TLC) of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Logical Relationship for Column Chromatography Optimization

G start Poor Separation optimize_mobile Optimize Mobile Phase start->optimize_mobile change_stationary Change Stationary Phase start->change_stationary gradient Use Gradient Elution optimize_mobile->gradient isocratic Adjust Isocratic Polarity optimize_mobile->isocratic reverse_phase Reverse Phase (C18) change_stationary->reverse_phase alumina Alumina change_stationary->alumina success Good Separation gradient->success isocratic->success reverse_phase->success alumina->success

Caption: Decision tree for optimizing column chromatography.

Liquid-Liquid Extraction

Q1: How can I use liquid-liquid extraction to remove acidic or basic impurities from my crude product?

A1: Liquid-liquid extraction is an excellent technique for a preliminary cleanup of your crude product based on the acidic or basic properties of the components.

  • To Remove Basic Impurities (e.g., unreacted aniline):

    • Dissolve the crude product in an organic solvent that is immiscible with water (e.g., dichloromethane, ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic impurities will be protonated and move into the aqueous layer.

    • Separate the layers.

    • Wash the organic layer with water and then with brine to remove any remaining acid and dissolved water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and evaporate the solvent.

  • To Remove Acidic Impurities (e.g., indoline-5-sulfonic acid):

    • Dissolve the crude product in an organic solvent.

    • Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaHCO₃ or 1 M NaOH). The acidic impurities will be deprotonated and move into the aqueous layer.

    • Separate the layers and work up the organic layer as described above.

Note: this compound itself is weakly acidic due to the sulfonamide proton. Using a strong base like NaOH for washing might lead to some loss of the desired product into the aqueous layer. A milder base like sodium bicarbonate is generally preferred for removing more strongly acidic impurities.

Frequently Asked Questions (FAQs)

Q: What are the typical physicochemical properties of this compound that are relevant for purification?

Q: Which analytical techniques are best for assessing the purity of this compound after purification?

A: A combination of techniques should be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a preliminary assessment of purity. A single spot in multiple solvent systems is a good indication of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A single sharp peak is desired.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities if their signals are detectable.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[6]

Q: Are there any safety precautions I should be aware of when working with sulfonamides and the solvents used for purification?

A: Yes, always follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when using volatile organic solvents.

  • Chemical Hazards: Sulfonamides can be allergens for some individuals. Avoid inhalation of dust and skin contact. The solvents used in purification are often flammable and may have their own specific health hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Bubniene, G., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8201. Available from: [Link]

  • Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. (2022). Molecules. Available from: [Link]

  • BenchChem Technical Support Team. (2025).
  • Lima, L. M., et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 17(12), 14651-14672. Available from: [Link]

  • Kazancioglu, E. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. Available from: [Link]

  • Otsuka, T., et al. (2015). Discovery of a Novel Series of this compound Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. Journal of Medicinal Chemistry, 58(10), 4270-4287. Available from: [Link]

  • Umar, A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Drug Design, Development and Therapy, 17, 1315-1330. Available from: [Link]

  • Lima, L. M., et al. (2012). Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response. Molecules. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2019).
  • BenchChem Technical Support Team. (2025). Byproduct identification and removal in sulfonamide synthesis. BenchChem.
  • Bitas, D., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(11), 3196. Available from: [Link]

  • Method for preparing N-aryl sulfonamide from indoline and aryl... (2019).
  • Method for preparing high-purity sulfonamide compound, and... (2016).
  • Separation of Benzenesulfonamide, 2-methyl-5-nitro-N-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available from: [Link]

  • Olasunkanmi, L. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7454. Available from: [Link]

  • Davies, T. Q., et al. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Angewandte Chemie International Edition, 56(47), 14937-14941. Available from: [Link]

  • Kohlmann, P., et al. (2011). Synthesis of sulfonamide-containing N-hydroxyindole-2-carboxylates as inhibitors of human lactate dehydrogenase-isoform 5. Bioorganic & Medicinal Chemistry, 19(24), 7543-7552. Available from: [Link]

  • Hoang, T. H., et al. (2023). Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate.
  • Mamatha, M. (2020). AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. World Journal of Pharmacy and Pharmaceutical Sciences, 9(3), 889-893.

Sources

Technical Support Center: N-phenylindoline-5-sulfonamide Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-phenylindoline-5-sulfonamide. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability issues you may encounter during your experiments. As Senior Application Scientists, we have compiled this information based on established scientific principles and practical laboratory experience to ensure the integrity of your research.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the stability of this compound in solution.

Q1: My this compound solution appears to be degrading. What are the most likely causes?

A1: Degradation of this compound in solution is primarily influenced by pH, solvent composition, light exposure, and temperature. The sulfonamide and indoline moieties are susceptible to hydrolysis, oxidation, and photodegradation.

Q2: What are the optimal storage conditions for this compound solutions?

A2: To minimize degradation, solutions should be stored at low temperatures (2-8°C or frozen), protected from light, and maintained at a pH where the compound is most stable, which is typically in the neutral to slightly acidic range.[1][2] The specific optimal pH should be determined experimentally.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and reliable method for quantifying the parent compound and its degradants.[3][4][5] Other techniques like fluorescence spectroscopy can also be employed.[6][7]

Q4: Are there any known incompatibilities with common solvents or excipients?

A4: While specific incompatibility data for this compound is not extensively published, sulfonamides, in general, can interact with certain excipients. It is crucial to perform compatibility studies with your specific formulation components. Strong oxidizing agents and highly acidic or alkaline conditions should be avoided.[8][9][10]

II. Troubleshooting Guides

This section provides detailed troubleshooting guides for specific stability issues you may encounter. Each guide includes potential causes, investigative steps, and preventative measures.

Guide 1: Unexpected Loss of Potency or Concentration Over Time

Issue: A noticeable decrease in the concentration of this compound in solution during storage or experimentation.

Potential Causes:

  • Hydrolysis: The sulfonamide bond is susceptible to cleavage under both acidic and basic conditions.[11][12][13] The indoline ring may also be susceptible to hydrolysis.

  • Oxidation: The indoline nitrogen and the phenyl ring can be sites for oxidation, especially in the presence of oxygen, metal ions, or peroxides.[8][9][10]

  • Photodegradation: Exposure to UV or even ambient light can induce degradation of the indoline and sulfonamide structures.[14][15][16]

Troubleshooting Workflow:

start Start: Loss of Potency Observed check_storage Review Storage Conditions (Temp, Light, Headspace) start->check_storage check_ph Measure pH of Solution check_storage->check_ph analyze_degradants Analyze for Degradants (HPLC-MS) check_ph->analyze_degradants hydrolysis Hydrolysis Suspected analyze_degradants->hydrolysis S-N or C-N bond cleavage products found oxidation Oxidation Suspected analyze_degradants->oxidation Hydroxylated or carbonyl products found photodegradation Photodegradation Suspected analyze_degradants->photodegradation Degradation upon light exposure adjust_ph Optimize pH hydrolysis->adjust_ph use_antioxidants Incorporate Antioxidants oxidation->use_antioxidants protect_from_light Protect from Light photodegradation->protect_from_light end Stability Improved adjust_ph->end use_antioxidants->end protect_from_light->end

Caption: Troubleshooting workflow for loss of potency.

Experimental Protocols:

Protocol 1: Forced Degradation Study to Identify Degradation Pathways

This protocol is designed to intentionally degrade the this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp (254 nm and 365 nm)

  • HPLC-UV/MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ACN.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.[12]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.[9]

  • Photodegradation: Expose 2 mL of the stock solution in a quartz cuvette to UV light (254 nm and 365 nm) for 24 hours.[14]

  • Thermal Degradation: Incubate 2 mL of the stock solution at 60°C for 24 hours in the dark.

  • Analysis: Dilute samples as needed and analyze by HPLC-UV/MS to identify and quantify the parent compound and any degradation products.

Data Interpretation:

Stress ConditionExpected Degradation ProductsPotential Mechanism
Acid/Base HydrolysisCleavage of the sulfonamide S-N or C-N bond, potentially yielding sulfanilic acid derivatives and phenylindoline.[3][17]Hydrolysis
OxidationHydroxylated or N-oxide derivatives of the indoline or phenyl rings.Oxidation
PhotodegradationComplex mixture of products resulting from ring opening or rearrangement.[14][15]Photolysis
Thermal DegradationSimilar to hydrolysis but may also involve other pathways.Thermolysis

Preventative Measures:

  • pH Optimization: Conduct a pH stability profile to identify the pH range of maximum stability. Generally, sulfonamides are more stable in neutral to slightly acidic conditions.[1][2]

  • Inert Atmosphere: For oxygen-sensitive solutions, purge with an inert gas like nitrogen or argon and use sealed vials.

  • Antioxidants: Consider the addition of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid, ensuring they are compatible with your downstream application.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil.[18] Perform experiments under subdued lighting conditions.

Guide 2: Formation of Precipitate or Cloudiness in Solution

Issue: The solution of this compound becomes cloudy or forms a precipitate upon standing or temperature change.

Potential Causes:

  • Poor Solubility: The compound may have limited solubility in the chosen solvent system, especially at higher concentrations or lower temperatures.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities.

  • Degradation to an Insoluble Product: A degradation product may be less soluble than the parent compound.

Troubleshooting Workflow:

start Start: Precipitate Observed check_concentration Verify Concentration vs. Solubility Limit start->check_concentration analyze_precipitate Isolate and Analyze Precipitate (FTIR, DSC, XRD, HPLC) check_concentration->analyze_precipitate parent_compound Precipitate is Parent Compound analyze_precipitate->parent_compound Matches reference spectra degradant Precipitate is a Degradant analyze_precipitate->degradant New peaks observed adjust_solvent Adjust Solvent System (e.g., add co-solvent) parent_compound->adjust_solvent reduce_concentration Lower Concentration parent_compound->reduce_concentration address_degradation Address Degradation (See Guide 1) degradant->address_degradation end Clear Solution adjust_solvent->end reduce_concentration->end address_degradation->end

Sources

Preventing degradation of N-phenylindoline-5-sulfonamide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-phenylindoline-5-sulfonamide

Introduction

Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their experiments. This compound and its derivatives are of significant interest in medicinal chemistry, particularly as potent and selective enzyme inhibitors.[1][2][3] The stability and purity of this compound are paramount for generating reliable and reproducible experimental data. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to prevent and diagnose degradation during storage and handling.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: What are the primary causes of this compound degradation?

A1: The degradation of this compound is primarily driven by three factors inherent to its chemical structure:

  • Hydrolysis: The sulfonamide (S-N) bond is susceptible to cleavage, especially under acidic or strongly basic conditions, yielding sulfanilic acid and aniline derivatives.[4][5][6][7] This is often the most common degradation pathway.

  • Oxidation: The indoline ring is an electron-rich system that can be oxidized, particularly at the C2 and C3 positions, to form the corresponding indole.[8][9][10][11] This dehydrogenation can be accelerated by exposure to air (oxygen), light, or trace metal contaminants.

  • Photodegradation: Aromatic and heterocyclic compounds, including indolines and sulfonamides, can be sensitive to light, particularly UV radiation.[12][13] Light can provide the energy needed to initiate oxidative or cleavage reactions.

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize degradation, the solid compound should be stored under conditions that mitigate the risks of hydrolysis, oxidation, and photodegradation.

ParameterRecommended ConditionRationale
Temperature -20°C or lower (Freezer)Reduces the kinetic energy of molecules, significantly slowing the rate of all potential degradation reactions.[14][15]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing oxidation of the indoline ring.[10]
Light Amber Vial / Protect from LightPrevents photolytic cleavage and photo-oxidation.[15]
Humidity Tightly Sealed Container with DesiccantMinimizes exposure to atmospheric moisture, preventing hydrolysis of the sulfonamide bond.[14]

Q3: I've observed a color change in my solid compound (e.g., from white to yellow/brown). What does this indicate?

A3: A color change is a common visual indicator of degradation. This is often due to the formation of oxidized species or complex polymeric byproducts. The oxidation of the indoline ring to an indole, followed by further reactions, can lead to highly conjugated systems that absorb visible light, appearing colored. If you observe a color change, it is crucial to re-analyze the compound's purity by a reliable analytical method like HPLC before use.

Q4: How should I prepare and store solutions of this compound?

A4: Solutions are generally less stable than the solid compound.

  • Solvent Choice: Use anhydrous, high-purity solvents (e.g., DMSO, DMF, Ethanol). If using aqueous buffers, they should be freshly prepared, degassed, and adjusted to a neutral pH (around 7.0). Avoid acidic conditions, as they can accelerate hydrolysis.[16]

  • Preparation: Prepare solutions fresh for each experiment whenever possible. If storage is necessary, prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Storage: Store solution aliquots at -80°C under an inert atmosphere (argon or nitrogen). This combination provides the best protection against both chemical degradation and solvent evaporation.

Part 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving specific degradation-related issues.

Guide 1: Investigating Loss of Purity in Stored Compound

Symptom: HPLC analysis shows a significant decrease in the main peak area and/or the appearance of new, unidentified peaks compared to the initial analysis.

G

Step-by-Step Investigation:

  • Correlate with Storage History: Immediately review the storage log for the specific vial. Were there any deviations from the recommended -20°C? Was the container properly sealed? Was it exposed to light for any period?

  • Hypothesize Degradation Products:

    • Hydrolysis: Look for early-eluting, more polar peaks in your chromatogram. The primary hydrolysis products would be indoline-5-sulfonic acid and aniline, or related compounds.[4][5]

    • Oxidation: Look for a peak corresponding to the dehydrogenated indole analog. This compound is less polar than the parent indoline and will likely have a different UV absorbance profile.

  • Confirm with Mass Spectrometry (LC-MS): The most effective way to identify degradants is by LC-MS.

    • Expected Mass for Hydrolysis Product (S-N cleavage): Look for masses corresponding to sulfanilic acid or aniline.[4]

    • Expected Mass for Oxidation Product: Look for a mass that is 2 Da less than the parent compound (loss of two hydrogen atoms).

  • Implement Corrective Actions: Based on the identified degradation pathway, implement stricter storage protocols. If oxidation is confirmed, re-packaging the material under an inert gas like argon is critical. If hydrolysis is the issue, ensure the use of a desiccator and anhydrous solvents.

Part 3: Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Storage

This protocol is designed to maximize the shelf-life of solid this compound.

Materials:

  • This compound (solid)

  • High-purity Argon or Nitrogen gas with regulator

  • Amber glass vials with PTFE-lined screw caps

  • Parafilm or other sealing film

  • -20°C or -80°C Freezer

  • Desiccator cabinet

Procedure:

  • Aliquot in a Controlled Environment: If possible, handle the solid compound in a glove box or under a gentle stream of inert gas to minimize exposure to oxygen and moisture.

  • Weigh and Dispense: Weigh the desired amount of compound into pre-labeled amber glass vials. Use smaller vials for smaller amounts to minimize headspace.

  • Purge with Inert Gas: Gently flush the headspace of each vial with argon or nitrogen for 15-30 seconds.

  • Seal Tightly: Immediately and tightly screw on the PTFE-lined cap. The PTFE liner provides a superior barrier against moisture and gas exchange compared to other materials.

  • Wrap for Extra Protection: Wrap the cap-vial interface with Parafilm for an additional seal.

  • Store Cold and Dry: Place the sealed vials inside a desiccator cabinet that is then placed in a -20°C (or -80°C for maximum protection) freezer.

  • Maintain Records: Keep a detailed log for each batch, noting the date of storage and the conditions used.

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a general-purpose Reverse-Phase HPLC (RP-HPLC) method to assess the purity of this compound and detect common degradants.

G

Instrumentation & Columns:

  • System: Standard HPLC with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: HPLC-grade Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN) with 0.1% TFA or FA.

  • Sample Diluent: Acetonitrile or 50:50 Acetonitrile:Water.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the compound in the diluent to a final concentration of approximately 1 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Monitor at 254 nm and 280 nm, or collect a full spectrum with a DAD to observe all components.

    • Injection Volume: 5-10 µL

  • Gradient Elution:

    • Start at 5-10% Mobile Phase B.

    • Ramp to 95% B over 15-20 minutes.

    • Hold at 95% B for 2-3 minutes.

    • Return to initial conditions and equilibrate for 5 minutes before the next injection.

  • Data Analysis: Integrate all peaks detected. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. More polar degradation products (from hydrolysis) will elute earlier, while less polar products (from oxidation) may elute later than the parent compound.

References

  • Štěpánková, I., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 52(21), 12589-12597. Available at: [Link]

  • Chen, H., & Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Applied Microbiology and Biotechnology, 102(23), 9963-9975. Available at: [Link]

  • Horwitz, W. (1977). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 60(5), 1014-1024. Available at: [Link]

  • Quiclet-Sire, B., & Zard, S. Z. (2006). Convergent routes to a variety of indolines, indoles, oxindoles, and their aza analogues involving radical additions of xanthates. Angewandte Chemie International Edition, 45(15), 2382-2385. Available at: [Link]

  • Białk-Bielińska, A., et al. (2011). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 52(21), 12589–12597. Available at: [Link]

  • Chen, H., & Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Applied Microbiology and Biotechnology. Available at: [Link]

  • Brown, R. S., & King, J. F. (1985). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Journal of the Chemical Society, Chemical Communications, (13), 875-876. Available at: [Link]

  • Gribble, G. W. (2010). Indoline Dehydrogenation. In Heterocyclic Scaffolds II (pp. 1-43). Springer, Berlin, Heidelberg. Available at: [Link]

  • Bose, A. K., et al. (1998). Facile hydrolytic cleavage of a sulfonamide bond under microwave irradiation. Tetrahedron Letters, 39(32), 5751-5752. Available at: [Link]

  • Wang, J., Wang, S. (2020). Research progress on biodegradation of sulfonamides. Environmental Engineering. Available at: [Link]

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Technical Support Center: N-phenylindoline-5-sulfonamide Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the scale-up synthesis of N-phenylindoline-5-sulfonamide. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. My objective is to provide not just protocols, but the underlying rationale and field-proven insights to help you anticipate and overcome the challenges inherent in scaling up this important structural motif. We will address common pitfalls in a direct question-and-answer format, focusing on causality and robust solutions.

Section 1: Overview of the Synthetic Pathway

The synthesis of this compound is typically approached via a multi-step sequence. A common and logical pathway involves the protection of the indoline nitrogen, followed by electrophilic chlorosulfonation, subsequent amidation with aniline, and a final deprotection step. Each of these stages presents unique scale-up challenges.

G cluster_0 Step 1: Protection cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Sulfonamide Formation cluster_3 Step 4: Deprotection Indoline Indoline ProtectedIndoline 1-Acetylindoline Indoline->ProtectedIndoline Acetic Anhydride Sulfochloride 1-Acetylindoline- 5-sulfonyl Chloride ProtectedIndoline->Sulfochloride Chlorosulfonic Acid ProtectedProduct N-Phenyl-(1-acetylindoline) -5-sulfonamide Sulfochloride->ProtectedProduct FinalProduct N-Phenylindoline- 5-sulfonamide ProtectedProduct->FinalProduct Acidic or Basic Hydrolysis Aniline Aniline Aniline->ProtectedProduct

Caption: General synthetic workflow for this compound.

Section 2: Troubleshooting the Chlorosulfonation Stage

The electrophilic substitution of protected indoline with chlorosulfonic acid is often the most critical and hazardous step during scale-up.

Q1: We are experiencing low and inconsistent yields of 1-acetylindoline-5-sulfonyl chloride, with a significant amount of the corresponding sulfonic acid impurity. What is the root cause and how can we mitigate this?

A1: This is a classic scale-up challenge driven by the high reactivity and moisture sensitivity of sulfonyl chlorides.[1] The sulfonic acid is the hydrolysis product of your desired intermediate. On a larger scale, factors that are minor in the lab become dominant.

  • Causality — The Role of Water: The sulfonyl chloride is highly electrophilic. Any trace of water will act as a nucleophile, leading to hydrolysis. The longer reaction times and larger surface areas of industrial reactors increase the opportunity for moisture ingress. Furthermore, the quench step, typically done by adding the reaction mixture to ice or water, is a major source of hydrolysis if not perfectly controlled.[2][3] An aqueous workup is often necessary but must be carefully designed to precipitate the product before significant hydrolysis can occur.[4]

  • Troubleshooting & Solutions:

    • Rigorous Moisture Control: Ensure all solvents are anhydrous and reactors are thoroughly dried. Operate under a dry nitrogen or argon atmosphere.

    • Controlled Reagent Addition: The addition of 1-acetylindoline to chlorosulfonic acid should be slow and temperature-controlled (e.g., 0-5 °C) to prevent localized overheating, which can promote side reactions.[5]

    • Optimized Quench Protocol: Instead of adding the reaction mass to water, consider a "reverse quench" where water is slowly added to the reaction mass at low temperature, if your equipment allows for sufficient heat removal. A more robust method is to quench into a biphasic system (e.g., ice/dichloromethane). The sulfonyl chloride will preferentially dissolve in the organic layer, protecting it from hydrolysis in the aqueous phase.

    • Aqueous Process Chemistry: For some aryl sulfonyl chlorides, performing the reaction under specific aqueous acidic conditions can be advantageous. The product's low solubility in water causes it to precipitate directly from the reaction mixture, protecting it from hydrolysis and simplifying isolation.[2][4]

Q2: Our pilot-scale chlorosulfonation is showing a dangerous exotherm that we didn't observe on the bench. What are the key parameters for thermal safety?

A2: This is a critical safety observation. The reaction between chlorosulfonic acid and an organic substrate is highly exothermic.[6] What is easily managed in a lab flask with a large surface-area-to-volume ratio becomes a serious runaway reaction risk in a large vessel.

  • Causality — Heat Generation vs. Heat Removal: In scale-up, the volume of the reaction (heat generation) increases by a cube (V ∝ r³), while the surface area of the reactor (heat removal) only increases by a square (A ∝ r²). This fundamental principle means your ability to cool the reaction diminishes significantly as you scale up.

  • Troubleshooting & Solutions:

    • Calorimetry Studies: Before scaling, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction, maximum temperature of the synthetic reaction (MTSR), and other critical safety parameters. This data is non-negotiable for safe scale-up.

    • Semi-Batch Operation: The entire batch of 1-acetylindoline should not be added at once. A semi-batch process, where the indoline derivative is added slowly and controllably to the chlorosulfonic acid, is mandatory. The addition rate should be dictated by the reactor's ability to remove heat, maintaining a constant internal temperature.

    • Flow Chemistry: For this class of reaction, transitioning to a continuous flow process offers superior safety.[6][7] The small reactor volume and high surface-area-to-volume ratio allow for near-instantaneous heat removal, preventing thermal runaway.[6]

G Start High Exotherm Detected? Calorimetry Perform Reaction Calorimetry (RC1) Start->Calorimetry Yes SemiBatch Implement Semi-Batch (Controlled Addition) Calorimetry->SemiBatch Data acquired FlowChem Consider Flow Chemistry for Enhanced Safety SemiBatch->FlowChem If hazard remains high Proceed Proceed with Scale-Up SemiBatch->Proceed Process validated

Caption: Decision workflow for managing exotherms during chlorosulfonation.

Section 3: Troubleshooting the Sulfonamide Formation

The coupling of 1-acetylindoline-5-sulfonyl chloride with aniline is generally less hazardous but is critical for achieving high purity and yield.

Q1: The sulfonamide coupling reaction is sluggish, resulting in incomplete conversion even after extended reaction times. How can we improve the reaction kinetics?

A1: Incomplete conversion often points to issues with nucleophilicity, reagent quality, or inadequate acid scavenging.

  • Causality — Reaction Mechanism: The reaction is a nucleophilic attack of the aniline nitrogen on the electrophilic sulfur of the sulfonyl chloride. This generates one equivalent of hydrochloric acid (HCl), which will protonate the starting aniline, rendering it non-nucleophilic and effectively stopping the reaction. A base is required to neutralize this HCl.[1]

  • Troubleshooting & Solutions:

    • Base Selection is Crucial: Pyridine is a common choice as it acts as both a base and a nucleophilic catalyst. However, on scale, its removal can be problematic. Consider using a tertiary amine with a higher boiling point that is easily removed by aqueous extraction, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). At least two equivalents of aniline can also be used, with one acting as the base, but this is less atom-economical.

    • Check Reagent Quality: The sulfonyl chloride intermediate can degrade upon storage, especially if exposed to moisture. Use freshly prepared or recently qualified material.

    • Temperature Optimization: Gently heating the reaction (e.g., to 40-60 °C) can increase the reaction rate. However, monitor for impurity formation, as higher temperatures can lead to side reactions.

    • Solvent Choice: Aprotic polar solvents like N,N-dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF) are suitable. Ensure the chosen solvent can fully dissolve all reactants.

Q2: We are observing a persistent impurity identified as the di-sulfonated aniline by-product. How is this forming and how can we prevent it?

A2: This impurity, N,N-bis[(1-acetylindoline-5-sulfonyl)]aniline, can form under certain conditions, complicating purification.

  • Causality — Competing Reactions: The primary sulfonamide product still has an N-H bond. While this nitrogen is significantly less nucleophilic than aniline due to the electron-withdrawing sulfonyl group, it can react with a second molecule of the highly reactive sulfonyl chloride, especially if there is a localized excess of the sulfonyl chloride or if the reaction is run at elevated temperatures for a prolonged period.

  • Troubleshooting & Solutions:

    • Control Stoichiometry and Addition: Instead of adding the aniline to the sulfonyl chloride, use a "reverse addition" protocol. Add the sulfonyl chloride solution slowly to a solution of aniline and the base. This ensures that the sulfonyl chloride is never in excess, minimizing the chance of double addition.

    • Maintain Moderate Temperatures: Avoid excessive heating, which can provide the activation energy needed for the less-favored secondary reaction to occur.

    • Use a Slight Excess of Aniline: Employing a small excess of aniline (e.g., 1.05-1.1 equivalents) can help ensure the sulfonyl chloride is consumed by the more nucleophilic starting material rather than the product.

Section 4: Purification and Final Product Quality

Q1: What is a robust and scalable method for purifying the final this compound, avoiding column chromatography?

A1: For multi-kilogram scale, chromatography is generally not economically viable. A well-designed crystallization protocol is the industry standard.

  • Methodology — Crystallization:

    • Solvent Screening: The key is finding a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution. Common choices for sulfonamides include isopropanol (IPA), ethanol, ethyl acetate, or mixtures like toluene/heptane or IPA/water.

    • Protocol: A typical procedure would be to dissolve the crude product in a minimal amount of the chosen hot solvent (e.g., refluxing IPA). If the solution is colored, a charcoal treatment can be performed. The solution is then filtered hot to remove particulates and allowed to cool slowly and without agitation to promote the formation of large, pure crystals. Cooling can be staged (e.g., cool to 40 °C over 2 hours, then to 5 °C over 3 hours) to maximize yield and purity.

    • Washing: The filtered crystals should be washed with a small amount of cold solvent to remove any mother liquor containing impurities from the crystal surfaces.

Table 1: Example Crystallization Solvent Screening Data
Solvent SystemSolubility at 60°C (g/L)Solubility at 5°C (g/L)Crystal HabitImpurity Rejection
Isopropanol1508NeedlesGood
Ethyl Acetate21025PlatesFair
Acetonitrile25040PoorPoor
Toluene/Heptane (1:2)80< 5Fine PowderExcellent

Appendix A: Detailed Experimental Protocols

Protocol A.1: Scale-Up Synthesis of 1-Acetylindoline-5-sulfonyl Chloride (Illustrative)

Safety Warning: This procedure involves highly corrosive and reactive chemicals. It must be performed in an appropriate reactor by trained personnel with all necessary safety precautions (e.g., fume hood, personal protective equipment, quench station).

  • Charge a clean, dry, glass-lined reactor with chlorosulfonic acid (4.0 equivalents) and cool to 0-5 °C under a nitrogen atmosphere.

  • In a separate vessel, dissolve 1-acetylindoline (1.0 equivalent) in an appropriate solvent like dichloromethane (if used).

  • Slowly add the 1-acetylindoline solution to the stirred chlorosulfonic acid over 2-4 hours, ensuring the internal temperature does not exceed 10 °C. The reactor's cooling system must be able to handle the generated heat load.

  • After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1-2 hours, monitoring for completion by an in-process control (e.g., HPLC).

  • Prepare a quench vessel containing a mixture of crushed ice and dichloromethane.

  • Slowly transfer the reaction mixture into the vigorously stirred quench vessel, maintaining the quench pot temperature below 15 °C.

  • Once the quench is complete, separate the organic layer. Wash the organic layer with cold water and then a saturated sodium bicarbonate solution to remove residual acids.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude sulfonyl chloride, which should be used promptly in the next step.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. Benchchem.
  • Moody, T. J., & Williamson, J. S. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(6), 1037–1043. [Link]

  • Dahl, J. D., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1084–1092. [Link]

  • ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Request PDF. [Link]

  • Hone, C. A., et al. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 4, 1054-1063. [Link]

  • ResearchGate. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • Zhang, X., et al. (2024). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. ResearchGate. [Link]

  • Barros, C. D., et al. (2014). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 19(10), 15636-15655. [Link]

  • Severina, A. O., et al. (2022). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 92(1), 177-184. [Link]

  • Kim, M., et al. (2014). Approach to the Synthesis of Indoline Derivatives from Diaryliodonium Salts. The Journal of Organic Chemistry, 79(15), 7147–7153. [Link]

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  • Owa, T., et al. (2015). Discovery of a Novel Series of this compound Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. Journal of Medicinal Chemistry, 58(10), 4197-4214. [Link]

  • Dakhel, Z. A., & Al-Khafaji, N. A. (2017). Synthesis of New Sulfonamide Derivatives-Phenyl. Der Pharmacia Lettre, 9(3), 121-135. [Link]

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  • Al-Masoudi, N. A., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Scientific Reports, 13, 16421. [Link]

  • Das, B., & Mohanty, P. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Organic Chemistry, 17(5), 535-554. [Link]

  • Sapegin, A., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8196. [Link]

  • ResearchGate. (2024). Recent advances in the synthesis of N-acyl sulfonamides. [Link]

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Technical Support Center: Reaction Monitoring for N-phenylindoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis of N-phenylindoline-5-sulfonamide and its derivatives. This document provides in-depth, field-proven insights for researchers, scientists, and drug development professionals. We will explore the nuances of using both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for effective reaction monitoring, focusing on practical troubleshooting and the scientific principles behind our methodological choices.

| Introduction: The Critical Role of Reaction Monitoring

The synthesis of this compound derivatives, a class of compounds with significant therapeutic potential, requires precise control and monitoring to ensure optimal yield and purity.[1] In-process reaction monitoring allows chemists to determine the point of reaction completion, identify the formation of byproducts, and make informed decisions about reaction workup and purification. Both TLC and HPLC are powerful techniques for this purpose, each with its own set of advantages and challenges. This guide is designed to help you navigate these challenges and implement robust monitoring protocols.

| Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, cost-effective, and indispensable tool for qualitative reaction monitoring. It provides a quick snapshot of the reaction mixture, allowing for the simultaneous analysis of starting materials, products, and byproducts. The separation is based on the differential partitioning of analytes between the stationary phase (typically silica gel) and the mobile phase.

2.1 | Experimental Protocol: Step-by-Step TLC Analysis
  • Plate Preparation : Use silica gel 60 F254 plates.[2] With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.

  • Sample Preparation & Spotting :

    • Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane).

    • Prepare separate solutions of your starting materials for reference.

    • Using a capillary tube, spot the starting material, a "co-spot" (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline. Keep spots small and concentrated.[3]

  • Developing the Plate :

    • Prepare the mobile phase (eluent). A good starting point for sulfonamides is a mixture of a non-polar and a polar solvent, such as Ethyl Acetate/Hexane (1:1) or Dichloromethane/Methanol (95:5) .

    • Pour a small amount of the mobile phase into a developing chamber, ensuring the level is below your baseline.[3] Place a piece of filter paper inside to saturate the chamber atmosphere.

    • Place the TLC plate in the chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization :

    • Remove the plate and immediately mark the solvent front with a pencil.

    • UV Light : View the plate under short-wave UV light (254 nm). As this compound contains aromatic rings, the compounds should appear as dark spots on a fluorescent green background.[4] This is a non-destructive method.

    • Chemical Staining : If spots are not visible under UV or for better visualization, use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for detecting oxidizable functional groups.[5] Fluorescamine is another option that can be used for sulfonamides.[6][7]

2.2 | TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_viz Analysis prep_plate 1. Prepare Silica Plate (Draw Baseline) prep_sample 2. Prepare & Spot Samples (Start, Co-spot, Reaction) prep_plate->prep_sample prep_chamber 3. Prepare Developing Chamber (Mobile Phase) prep_sample->prep_chamber develop 4. Develop Plate prep_chamber->develop dry 5. Dry Plate develop->dry uv 6. Visualize: UV Light (254 nm) dry->uv stain 7. Visualize: Chemical Stain (e.g., KMnO4) uv->stain interpret 8. Interpret Results (Calculate Rf values) stain->interpret

Caption: Workflow for TLC reaction monitoring.

2.3 | Troubleshooting Guide & FAQs for TLC

Q: My spots are streaking down the plate. What's wrong?

  • A: This is a classic issue with amine-containing compounds on acidic silica gel. The basic nitrogen atom can interact strongly with acidic silanol groups on the stationary phase, causing poor migration and streaking.

    • Solution 1 (Causality): The primary cause is an acid-base interaction. To mitigate this, you need to neutralize one of the components. Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your mobile phase.[8] This deactivates the acidic sites on the silica, allowing for symmetrical spot development.

    • Solution 2: Your sample may be too concentrated (overloaded). Try diluting your sample significantly before spotting.[3]

Q: My starting material and product have very similar Rf values. How can I improve separation?

  • A: This indicates that the polarity of your chosen mobile phase is not optimal for differentiating the compounds.

    • Solution: You need to adjust the eluting strength of the mobile phase. If the spots are very high on the plate (high Rf), the eluent is too polar; decrease the proportion of the polar solvent (e.g., methanol). If the spots are very low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent. If this doesn't work, you may need to switch to a different solvent system entirely to exploit different intermolecular interactions (e.g., switching from an ethyl acetate/hexane system to a dichloromethane/acetone system).[8][9]

Q: I don't see any spots on my plate after development.

  • A: This can happen for several reasons.

    • Cause 1: Insufficient Concentration. The concentration of your analyte might be below the detection limit of your visualization method.[3]

      • Solution: Try spotting the same location multiple times, allowing the solvent to dry between applications, to concentrate the sample on the baseline. Alternatively, prepare a more concentrated sample.[3]

    • Cause 2: Inappropriate Visualization. Your compound may not be UV-active or may not react with your chosen stain.

      • Solution: this compound should be UV active.[4] If you still see nothing, try a more universal, destructive stain like potassium permanganate or p-anisaldehyde, which react with a broader range of functional groups.[5][6]

    • Cause 3: Solvent Level Too High. If the solvent level in the chamber is above the baseline where you spotted your samples, your compounds will dissolve directly into the solvent pool instead of migrating up the plate.[3]

      • Solution: Always ensure the solvent level is well below the baseline.

| High-Performance Liquid Chromatography (HPLC) Monitoring

For quantitative analysis and superior separation efficiency, HPLC is the method of choice. A validated HPLC method can provide precise information on conversion rates, impurity profiles, and reaction kinetics. For this compound, a reversed-phase (RP-HPLC) method is most suitable.

3.1 | Experimental Protocol: Step-by-Step HPLC Analysis
  • System Preparation :

    • Mobile Phase A : 0.1% Phosphoric Acid in Water.[10]

    • Mobile Phase B : Acetonitrile.

    • Purge the system thoroughly to remove air bubbles.

  • Sample Preparation :

    • Take a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction if necessary and dilute it significantly with the mobile phase (e.g., 1:1000 in 50:50 Water:Acetonitrile). The final concentration should be within the linear range of the detector (typically in the low µg/mL range).

    • Filter the sample through a 0.45 µm syringe filter to prevent particulates from damaging the column.

  • Method Parameters :

    • Set up the instrument with the parameters outlined in the table below.

    • Equilibrate the column with the initial mobile phase conditions for at least 15-20 column volumes to ensure a stable baseline.

  • Analysis :

    • Inject a blank (diluent) first, followed by a standard of the starting material, and then the reaction sample.

    • Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak.

3.2 | Recommended HPLC Method Parameters
ParameterRecommended SettingRationale & Scientific Justification
Column C18, 250 x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the N-phenylindoline core. A C8 column is a viable alternative if retention is too strong.[10][11]
Mobile Phase A: Water + 0.1% Phosphoric AcidB: AcetonitrilePhosphoric acid adjusts the pH to ~2.5, which protonates residual silanol groups on the silica support, drastically reducing peak tailing for the basic indoline nitrogen.[10][12]
Gradient 5% B to 95% B over 20 minA gradient elution ensures that both polar starting materials and potentially less polar products are eluted with good peak shape in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.[10]
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times and can improve peak efficiency.[10]
Detection UV at 278 nmThis wavelength is often used for sulfonamide detection and provides good sensitivity for the aromatic chromophores in the molecule.[10]
Injection Vol. 5 µLA small injection volume helps prevent peak distortion and column overloading.[11]
3.3 | HPLC Workflow Diagram

HPLC_Workflow cluster_prep System & Sample Preparation cluster_run Data Acquisition cluster_analysis Data Analysis prep_mobile 1. Prepare & Degas Mobile Phase prep_sample 2. Dilute & Filter Reaction Sample prep_mobile->prep_sample prep_system 3. Purge & Equilibrate HPLC System prep_sample->prep_system inject_blank 4. Inject Blank (Diluent) prep_system->inject_blank inject_std 5. Inject Standards inject_blank->inject_std inject_sample 6. Inject Reaction Sample inject_std->inject_sample integrate 7. Integrate Peak Areas inject_sample->integrate quantify 8. Quantify Conversion (% Area Normalization) integrate->quantify report 9. Report Results quantify->report

Caption: Workflow for HPLC reaction monitoring.

3.4 | Troubleshooting Guide & FAQs for HPLC

Q: My peaks are tailing significantly. What is causing this?

  • A: Peak tailing is the most common problem when analyzing basic compounds like this compound on silica-based columns.

    • Causality: The primary cause is a secondary retention mechanism where the basic amine functional group interacts ionically with deprotonated (negatively charged) silanol groups on the stationary phase surface.[12][13] This strong interaction causes a portion of the analyte molecules to lag behind the main band, resulting in a tail.

    • Solution 1 (Verify pH): Ensure your mobile phase pH is low (pH 2.5-3.0). Using an acid like phosphoric or formic acid protonates the silanols, neutralizing their negative charge and minimizing this unwanted interaction.[12]

    • Solution 2 (Column Choice): If tailing persists, you may be using an older "Type A" silica column with high metal content and acidic silanols.[13] Switching to a modern, high-purity, end-capped "Type B" silica column or a hybrid particle column will significantly improve peak shape.

    • Solution 3 (Check for Voids): Physical issues like a void at the column inlet can also cause tailing. This can be checked by reversing the column and flushing it at a low flow rate. If pressure is much lower, a void has likely formed.

Q: My retention times are drifting between injections.

  • A: Unstable retention times point to an unequilibrated system or changes in the mobile phase.

    • Cause 1: Insufficient Equilibration. This is especially common with gradient methods or when using ion-pairing reagents.

      • Solution: Ensure you are running a sufficient post-run equilibration step at the initial mobile phase conditions. A good rule of thumb is to allow at least 10-15 column volumes to pass through the column before the next injection.

    • Cause 2: Mobile Phase Composition Change. If you are manually mixing your mobile phase, improper mixing or solvent evaporation (especially of the more volatile organic component) can alter the composition over time.

      • Solution: Use an online mixer if available. Keep mobile phase bottles capped and prepare fresh mobile phase regularly.

    • Cause 3: Temperature Fluctuation.

      • Solution: Use a column oven to maintain a constant temperature, as even small changes in ambient lab temperature can affect retention times.[10]

Q: How do I choose between TLC and HPLC for my reaction?

  • A: Use them together for a comprehensive monitoring strategy.

    • TLC is for rapid, qualitative checks. Use it frequently (e.g., every 30-60 minutes) to get a quick visual confirmation that the starting material is being consumed. It's ideal for determining if the reaction is progressing at all.

    • HPLC is for precise, quantitative analysis. Use it at key time points (e.g., start, midpoint, and expected endpoint) to get accurate data on the percent conversion and to identify and quantify any byproduct formation. HPLC is superior for resolving closely related impurities that may co-elute on a TLC plate.[10]

| References
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience. [Link]

  • TLC of Sulfonamides | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. (2020). Bioorganic Chemistry. [Link]

  • How to separate these sulfonamides with TLC. (2024). Reddit. [Link]

  • Discovery of a Novel Series of this compound Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. (2015). Journal of Medicinal Chemistry. [Link]

  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. (n.d.). MDPI. [Link]

  • Waters Column Selection Guide for Polar Compounds. (n.d.). Waters Corporation. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. [Link]

  • N-1-naphthylindoline-5-sulfonamide. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Use of Three-Dimensional Minimum ±-Plots for Optimization of Mobile Phase Composition for RP-HPLC Separation of Sulfonamides. (n.d.). Journal of Chromatographic Science. [Link]

  • Development of an HPLC-DAD Method for the Determination of Five Sulfonamides in Shrimps and Validation According to the European Decision 657/2002/EC. (2016). ResearchGate. [Link]

  • How to Reduce Peak Tailing in HPLC? (n.d.). Phenomenex. Retrieved January 19, 2026, from [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (n.d.). MDPI. [Link]

  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. [Link]

  • HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific. [Link]

  • Synthesis of New Sulfonamide Derivatives-Phenyl. (n.d.). Scholars Research Library. [Link]

  • Detection and Visualization Methods Used in Thin-Layer Chromatography. (2017). ResearchGate. [Link]

  • HPLC Peak Tailing. (n.d.). Axion Labs. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. (n.d.). Waters Corporation. [Link]

  • Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. (n.d.). National Institutes of Health. [Link]

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2021). National Institutes of Health. [Link]

  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. (n.d.). MDPI. [Link]

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. (2021). LCGC North America. [Link]

  • Development of an analysis method for determination of sulfonamides and their five acetylated metabolites in baby foods by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap-MS). (n.d.). PubMed. [Link]

  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester. [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022). MDPI. [Link]

  • 2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025). Alwsci. [Link]

  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. (n.d.). ResearchGate. [Link]

  • N-(1-methyl-3-phenylpropyl)indoline-5-sulfonamide. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • I.M. Choma i W. Jesionek, TLC of Sulfonamides... (2013). ResearchGate. [Link]

  • Thin-layer chromatography in drug analysis. I. Identification procedure of various sulfonamides in pharmaceutical combinations. (1962). Journal of Pharmaceutical Sciences. [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (n.d.). MDPI. [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025). Bitesize Bio. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed. [Link]

  • Thin Layer Chromatography. (n.d.). Unknown Source. [Link]

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (n.d.). Phenomenex. [Link]

  • One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. (2017). Angewandte Chemie International Edition in English. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Unknown Source. [Link]

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Validation & Comparative

Comparative Analysis of N-phenylindoline-5-sulfonamide Analogs' Potency: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the N-phenylindoline-5-sulfonamide scaffold has emerged as a privileged structure, yielding potent and selective modulators of various biological targets. This guide provides a comprehensive comparative analysis of the potency of this compound analogs, drawing upon key structure-activity relationship (SAR) studies and experimental data. We will delve into the nuances of their design, the rationale behind specific structural modifications, and the resulting impact on their inhibitory activities against critical enzymes implicated in metabolic diseases, cancer, and inflammation.

The Versatile this compound Core

The this compound core is a bicyclic structure that offers a rigid framework amenable to functionalization at multiple positions. This structural rigidity helps in pre-organizing the substituents for optimal interaction with the target protein, a crucial factor in achieving high potency. The key points of diversification on this scaffold are typically the indoline nitrogen (N1), the phenyl ring of the sulfonamide, and other positions on the indoline ring system.

Caption: Core chemical scaffold of this compound with key diversification points.

I. N-phenylindoline-5-sulfonamides as Potent MGAT2 Inhibitors

Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2) is a key enzyme in the resynthesis of triglycerides in the small intestine, making it an attractive target for the treatment of obesity and metabolic diseases.[1] A series of this compound derivatives have been identified as potent and selective inhibitors of MGAT2.[1]

Structure-Activity Relationship (SAR) Insights

The development of potent MGAT2 inhibitors from an initial N-phenylbenzenesulfonamide hit involved a strategic exploration of the chemical space around the core scaffold. A significant leap in potency was achieved by introducing a bicyclic indoline core to restrict the orientation of substituents.[1]

  • 1-Position of Indoline: Introduction of a hydrophobic group at the 1-position of the indoline ring was found to be crucial for enhancing MGAT2 inhibitory activity.[1]

  • Shifting Hydrophobic Groups: Moving the hydrophobic group to an adjacent position and incorporating the bicyclic indoline core led to the discovery of derivative 10b , which exhibited a remarkable improvement in potency with an IC50 value of 1.0 nM.[1]

  • Pharmacokinetic Optimization: Further optimization focused on improving pharmacokinetic properties. This led to the identification of compound 24d , which not only displayed potent MGAT2 inhibition (IC50 = 3.4 nM) but also high oral bioavailability (F = 52% in mice).[1] This compound effectively suppressed the elevation of plasma triacylglycerol levels in an oral fat tolerance test in mice.[1]

Comparative Potency of MGAT2 Inhibitor Analogs
Compound IDKey Structural FeaturesMGAT2 IC50 (nM)Selectivity against related acyltransferases (MGAT3, DGAT1, DGAT2, ACAT1)
1 N-phenylbenzenesulfonamide (Initial Hit)ModerateNot specified
10b This compound with restricted substituent orientation1.0>30,000-fold
24d 5-[(2,4-difluorophenyl)sulfamoyl]-7-(2-oxopyrrolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-indole-1-carboxamide3.4High (not quantified in the same manner as 10b)

Table 1: Comparative potency of this compound analogs as MGAT2 inhibitors. [1]

II. Indoline-5-Sulfonamides as Inhibitors of Carbonic Anhydrases for Cancer Therapy

Carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII, are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[2][3] Sulfonamides are a well-established class of CA inhibitors, and the indoline-5-sulfonamide scaffold has been successfully exploited to develop potent and selective inhibitors of tumor-associated CAs.[2][3]

Structure-Activity Relationship (SAR) Insights

A scaffold-hopping approach from a known CA IX-selective inhibitor led to the design and synthesis of a series of 1-acylated indoline-5-sulfonamide analogs.[2][3]

  • 1-Acyl Group: The nature of the 1-acyl group on the indoline ring plays a significant role in determining the inhibitory potency and selectivity against different CA isoforms.

  • Potency against CA IX and CA XII: Several 1-acylated indoline-5-sulfonamides demonstrated potent inhibitory activity against the tumor-associated CA IX and CA XII, with KI values in the nanomolar range.[2][3] For instance, some analogs showed KI values up to 132.8 nM for CA IX and 41.3 nM for CA XII.[2][3]

  • Antiproliferative Activity: Compound 4f , a potent inhibitor of both CA IX and CA XII, exhibited hypoxic selectivity and suppressed the growth of MCF7 breast cancer cells with an IC50 of 12.9 µM.[2][3][4]

Comparative Potency of Carbonic Anhydrase Inhibitor Analogs
Compound IDKey Structural FeaturesCA IX KI (nM)CA XII KI (nM)Antiproliferative Activity (MCF7 cells, IC50 µM)
4a-u (series) 1-Acylated indoline-5-sulfonamidesUp to 132.8Up to 41.3Varies within the series
4f Specific 1-acylated analogPotent inhibitorPotent inhibitor (one of the most potent)12.9 (hypoxic conditions)[2][3][4]

Table 2: Comparative potency of indoline-5-sulfonamide analogs as carbonic anhydrase inhibitors. [2][3][4]

Carbonic_Anhydrase_Inhibition_Pathway cluster_cell Inside Tumor Cell Tumor_Cell Tumor Cell Extracellular_Space Acidic Extracellular Space (Low pH) Proliferation Tumor Proliferation & Survival Extracellular_Space->Proliferation Promotes CAIX Carbonic Anhydrase IX (CA IX) H+ H+ CAIX->H+ Catalyzes HCO3_minus HCO3- CAIX->HCO3_minus CAIX->Proliferation Contributes to H2CO3 H2CO3 H+->Extracellular_Space Indoline_Sulfonamide Indoline-5-sulfonamide Analog (e.g., 4f) Indoline_Sulfonamide->CAIX Inhibits CO2 CO2 CO2->CAIX H2O H2O H2O->CAIX Experimental_Workflow_for_Potency_Analysis start Start: Synthesis of Analogs synthesis Chemical Synthesis of This compound Analogs start->synthesis purification Purification and Characterization (TLC, NMR, MS) synthesis->purification in_vitro_assay In Vitro Enzyme Inhibition Assay (e.g., MGAT2, CA IX) purification->in_vitro_assay cell_based_assay Cell-Based Assays (e.g., Antiproliferative Assay) purification->cell_based_assay dose_response Dose-Response Curve Generation in_vitro_assay->dose_response ic50_determination Calculation of IC50/KI Values dose_response->ic50_determination in_vivo_studies In Vivo Efficacy Studies (e.g., Mouse Models) ic50_determination->in_vivo_studies sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_determination->sar_analysis cell_based_assay->in_vivo_studies cell_based_assay->sar_analysis lead_optimization Lead Optimization in_vivo_studies->lead_optimization sar_analysis->lead_optimization

Sources

Validating the In Vivo Efficacy of N-phenylindoline-5-sulfonamide as a Carbonic Anhydrase IX Inhibitor in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo efficacy of N-phenylindoline-5-sulfonamide derivatives. While direct in vivo efficacy data for the specifically named "this compound" is not extensively published, this guide will focus on the well-documented potential of the broader indoline-5-sulfonamide class as potent inhibitors of tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII.[1][2][3][4][5][6] We will use a representative lead compound, hereafter referred to as Val-Indo-Sulfonamide , to illustrate the experimental design and comparative analysis.

The indoline-sulfonamide scaffold has emerged as a promising pharmacophore in modern medicinal chemistry. Its derivatives have been investigated for a range of biological activities, including anticancer and antimalarial properties.[7][8][9] Notably, certain this compound derivatives have been identified as potent inhibitors of acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2) for metabolic diseases, demonstrating in vivo activity in mouse models.[10] Another derivative, J30, has shown in vivo efficacy in cancer xenograft models through microtubule disruption.[11] This guide, however, will focus on the compelling application of this class as targeted anticancer agents against hypoxic tumors.

The Rationale: Targeting Hypoxia-Induced Acidosis in Tumors

Solid tumors often contain regions of low oxygen, or hypoxia. In response, cancer cells activate the transcription factor HIF-1α, which upregulates the expression of various proteins that promote survival and an aggressive phenotype.[1] Among these are the transmembrane carbonic anhydrases IX and XII. These enzymes play a crucial role in maintaining the intracellular pH of cancer cells by converting carbon dioxide and water into protons and bicarbonate ions. The excess protons are extruded, leading to an acidic extracellular tumor microenvironment.[1][4] This acidosis contributes to chemoresistance, extracellular matrix degradation, and increased metastatic potential.[1]

Val-Indo-Sulfonamide and its analogs are designed to selectively inhibit CA IX and XII.[1][5] By blocking this pH-regulating mechanism, these inhibitors can disrupt the tumor's ability to survive in hypoxic conditions, potentially re-sensitizing it to conventional therapies and reducing its metastatic capabilities.

Mechanism of Action: A Visualized Pathway

The sulfonamide moiety of Val-Indo-Sulfonamide is a key pharmacophore that coordinates with the zinc ion in the active site of carbonic anhydrases, effectively blocking their enzymatic activity.[6] This targeted inhibition disrupts the pH balance within the tumor microenvironment, leading to increased intracellular acidosis and reduced tumor cell proliferation and survival.

Mechanism_of_Action cluster_0 Cancer Cell (Hypoxic) cluster_1 Extracellular Space CO2 CO2 + H2O CAIX Carbonic Anhydrase IX/XII CO2->CAIX Catalyzes H_HCO3 H+ + HCO3- H_out Extruded H+ H_HCO3->H_out Proton Export CAIX->H_HCO3 HIF1a HIF-1α Upregulation HIF1a->CAIX Upregulates Hypoxia Tumor Hypoxia Hypoxia->HIF1a Acidosis Acidic Microenvironment (pHe < 7.0) H_out->Acidosis Chemoresistance Chemoresistance & Metastasis Acidosis->Chemoresistance ValIndoSulfonamide Val-Indo-Sulfonamide ValIndoSulfonamide->CAIX Inhibits

Caption: Mechanism of Val-Indo-Sulfonamide in hypoxic tumor cells.

In Vivo Efficacy Validation: A Step-by-Step Protocol

The following protocol outlines a robust methodology for assessing the antitumor efficacy of Val-Indo-Sulfonamide in a preclinical setting. A human breast cancer xenograft model (e.g., MCF-7) is proposed, as these cells are known to express CA IX under hypoxic conditions.[1][5]

Experimental Workflow

Experimental_Workflow start Start cell_culture 1. Cell Culture (MCF-7 Breast Cancer Cells) start->cell_culture animal_model 2. Animal Model (Immunocompromised Mice) cell_culture->animal_model tumor_implantation 3. Tumor Implantation (Subcutaneous Injection) animal_model->tumor_implantation tumor_growth 4. Tumor Growth Monitoring (Calipers) tumor_implantation->tumor_growth randomization 5. Randomization (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment 6. Treatment Initiation (Daily Dosing) randomization->treatment monitoring 7. In-life Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint 8. Study Endpoint (Tumor Volume >1500 mm³ or 21 days) monitoring->endpoint analysis 9. Endpoint Analysis (Tumor Weight, Biomarkers) endpoint->analysis end End analysis->end

Caption: Workflow for in vivo efficacy testing of Val-Indo-Sulfonamide.

Detailed Methodology
  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Culture and Implantation: MCF-7 human breast cancer cells are cultured under standard conditions. A suspension of 5 x 10⁶ cells in 100 µL of Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow, and their volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: Val-Indo-Sulfonamide (e.g., 50 mg/kg, oral gavage, daily)

    • Group 3: Standard-of-care chemotherapy (e.g., Doxorubicin, 2 mg/kg, intravenous, weekly)

    • Group 4: Combination therapy (Val-Indo-Sulfonamide + Doxorubicin)

  • Monitoring: Tumor volume and body weight are monitored twice weekly. Clinical signs of toxicity are observed daily.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days). At necropsy, tumors are excised, weighed, and processed for histological and biomarker analysis (e.g., CA IX expression, proliferation markers like Ki-67, and apoptosis markers like cleaved caspase-3).

Comparative Performance Analysis

The efficacy of Val-Indo-Sulfonamide should be benchmarked against both a standard cytotoxic agent and, if possible, another targeted CA IX inhibitor.

FeatureVal-Indo-Sulfonamide Doxorubicin (Chemotherapy) SLC-0111 (Alternative CAIX Inhibitor)
Primary Mechanism Selective inhibitor of Carbonic Anhydrase IX/XII.[1][5]DNA intercalation and topoisomerase II inhibition.Selective inhibitor of Carbonic Anhydrase IX.[6]
Target Cell Population Hypoxic cancer cells with high CA IX expression.[1]Rapidly dividing cells (cancerous and healthy).Hypoxic cancer cells with high CA IX expression.[6]
Expected In Vivo Efficacy Tumor growth delay, especially in hypoxic tumors. Potential synergy with chemotherapy.[6]Significant tumor regression, but potential for resistance.Tumor growth delay and reduction of metastases.[6]
Potential Advantages High selectivity for tumor cells, overcomes hypoxia-related chemoresistance, favorable oral bioavailability.[10]Broad-spectrum anticancer activity.High selectivity, demonstrated preclinical efficacy.[6]
Potential Side Effects Generally well-tolerated in preclinical models; specific profile to be determined.Cardiotoxicity, myelosuppression, nausea.Specific profile to be determined in further clinical studies.
Route of Administration Oral.[10][11]Intravenous.Oral.[6]

Interpreting the Data: Insights from a Senior Scientist

The primary endpoint for this study is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and control groups. A statistically significant TGI for the Val-Indo-Sulfonamide group would validate its single-agent efficacy.

However, the most compelling result would be a synergistic effect in the combination therapy group. A TGI significantly greater than the additive effects of each monotherapy would strongly suggest that Val-Indo-Sulfonamide is effectively overcoming hypoxia-induced chemoresistance to Doxorubicin.

Biomarker analysis is critical for mechanistic validation. Immunohistochemical staining of tumor sections should confirm a reduction in CA IX expression or activity, a decrease in the proliferation marker Ki-67, and an increase in apoptosis markers in the treated groups. These data provide a direct link between the drug's mechanism of action and its observed in vivo effect.

Conclusion

The this compound scaffold represents a promising class of targeted anticancer agents. By selectively inhibiting carbonic anhydrases IX and XII, these compounds can disrupt a key survival mechanism in hypoxic tumors, offering a novel therapeutic strategy. The experimental framework provided here offers a robust pathway to validate the in vivo efficacy of lead candidates like Val-Indo-Sulfonamide . A successful outcome, particularly in combination with standard-of-care agents, would provide a strong rationale for advancing these compounds into further preclinical and clinical development.

References

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Author: BenchChem Technical Support Team. Date: January 2026

The N-phenylindoline-5-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for potent and selective inhibitors targeting a range of enzymes implicated in various disease states. Understanding the selectivity profile of this chemical series is paramount for drug development professionals, as it dictates therapeutic efficacy and potential off-target effects. This guide provides an in-depth, objective comparison of the this compound's performance against several key enzyme families, supported by experimental data and methodological insights.

Introduction: The Versatility of the Sulfonamide Scaffold

Sulfonamides are a cornerstone of medicinal chemistry, renowned for their role as the first synthetic antimicrobial agents.[1] Their mechanism of action in bacteria involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis.[1][2][3][4][5] Because mammals acquire folate from their diet, this pathway provides a basis for selective toxicity against bacteria.[1]

Beyond their antibacterial properties, the structural versatility of the sulfonamide group (-SO₂NH₂) has led to its incorporation into drugs targeting a diverse array of enzymes, including carbonic anhydrases, cyclooxygenases, and acyltransferases.[6][7][8] The this compound core, in particular, has proven to be a highly adaptable framework. By modifying substituents on the indoline and phenyl rings, researchers can fine-tune the compound's affinity and selectivity for specific enzyme targets, paving the way for novel therapeutics in oncology, metabolic disease, and inflammation.

Primary Target Profile: Potent and Selective Inhibition of MGAT2

A significant breakthrough involving the this compound scaffold was the development of potent and highly selective inhibitors of Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2).[6] MGAT2 is a key enzyme in the resynthesis of triglycerides in the small intestine, making it an attractive target for treating obesity and metabolic diseases.[6]

Starting from a less potent N-phenylbenzenesulfonamide, strategic structural modifications, including the introduction of a bicyclic indoline core to restrict substituent orientation, led to the discovery of compound 10b . This derivative displayed a remarkable improvement in potency, with an IC₅₀ value of 1.0 nM for MGAT2.[6]

Comparative Selectivity Data against Related Acyltransferases

The true value of an inhibitor lies not just in its potency but also in its selectivity. Compound 10b was profiled against other acyltransferases involved in lipid metabolism to assess its specificity. The results demonstrate exceptional selectivity, a critical feature for minimizing off-target effects.

EnzymeIC₅₀ (nM)Selectivity Fold vs. MGAT2
MGAT2 1.0-
MGAT3 >30,000>30,000
DGAT1 >30,000>30,000
DGAT2 >30,000>30,000
ACAT1 >30,000>30,000
Data sourced from Yamashita et al., J. Med. Chem. 2015.[6]

This greater than 30,000-fold selectivity highlights the scaffold's potential for developing targeted therapies for metabolic disorders.[6] Further optimization of this series led to compound 24d , which maintained high potency (IC₅₀ = 3.4 nM) and possessed improved pharmacokinetic properties, effectively suppressing plasma triacylglycerol levels in an oral fat tolerance test in mice.[6]

Broadening the Scope: Inhibition of Cancer-Related Carbonic Anhydrases

The indoline-5-sulfonamide core has also been successfully exploited to target carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[8][9] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer progression and metastasis.[8][10][11] The primary sulfonamide group is an excellent zinc-binding group, making it ideal for designing CA inhibitors.[9]

A series of 1-acylated indoline-5-sulfonamides demonstrated potent inhibitory activity against these tumor-associated isoforms.[8][10][11]

Comparative Selectivity Data against Human CA Isoforms

The selectivity profile against different CA isoforms is crucial, as non-selective inhibition of ubiquitously expressed isoforms like CA I and CA II can lead to side effects. The data below showcases the inhibitory constants (Kᵢ) for a representative compound, 4f (1-(3-chlorobenzoyl)indoline-5-sulfonamide), against key CA isoforms.

Enzyme IsoformKᵢ (nM)
hCA I 10,874
hCA II 108.5
hCA IX 132.8
hCA XII 43.5
Data sourced from Krasavin et al., Pharmaceuticals 2022.[8]

Compound 4f emerged as one of the most potent inhibitors of both CA IX and CA XII in its series and exhibited hypoxic selectivity in suppressing the growth of MCF7 breast cancer cells.[8][11] This demonstrates that the this compound scaffold can be tailored to target enzymes relevant to oncology.

Profile Against Inflammatory Targets: Cyclooxygenase (COX) Enzymes

The sulfonamide moiety is a hallmark of selective COX-2 inhibitors (coxibs), a major class of nonsteroidal anti-inflammatory drugs (NSAIDs).[12][13] The selectivity for COX-2 over COX-1 is attributed to the sulfonamide group's ability to bind within a specific side pocket present in the COX-2 active site but not in COX-1.[13][14]

Studies on sulfonamide-substituted (dihydro)pyrrolo[3,2,1-hi]indoles, which share structural similarities with the indoline core, have confirmed their potency and selectivity as COX-2 inhibitors.[12][15][16]

Comparative Selectivity Data against COX Isoforms

The table below presents the COX inhibitory activity for a series of sulfonamide-substituted 1,2-dihydropyrrolo[3,2,1-hi]indoles. The selectivity index (SI) is a critical parameter, calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
1a >1000.253>395
1b >1000.136>735
1c >1000.092>1087
1d >1000.174>575
Data sourced from Laube et al., Molecules 2019.[12]

These compounds all showed potent and selective inhibition of COX-2, with IC₅₀ values in the nanomolar range and high selectivity indices.[12] This confirms that the broader indole-sulfonamide scaffold is highly effective for developing selective anti-inflammatory agents.

Structure-Activity Relationship (SAR) and Molecular Design

The diverse targeting capabilities of the this compound scaffold are governed by its structure-activity relationship (SAR). Modifications at key positions can dramatically shift its selectivity from one enzyme family to another.

Caption: Key SAR points for the this compound scaffold.

Experimental Protocol: Determining Enzyme Inhibition and Selectivity

The trustworthiness of selectivity data hinges on robust and well-validated experimental protocols. The following is a generalized, step-by-step methodology for determining the inhibitory activity of a compound against a target enzyme using a fluorescence-based assay, a common technique in drug discovery.[17][18]

Workflow: In Vitro Fluorescence-Based Enzyme Inhibition Assay

Assay_Workflow A 1. Compound Preparation (Serial Dilution in DMSO) D 4. Dispense Compound & Controls (Test, Positive, Negative) A->D B 2. Reagent Preparation (Enzyme, Substrate, Buffer) E 5. Add Enzyme Solution B->E G 7. Initiate Reaction (Add Fluorogenic Substrate) B->G C 3. Assay Plate Setup (384-well, black) D->E F 6. Pre-incubation (e.g., 15 min at 25°C) E->F F->G H 8. Kinetic Reading (Fluorescence Plate Reader) G->H I 9. Data Analysis (Calculate % Inhibition, IC₅₀ Curve) H->I

Caption: Generalized workflow for an in vitro enzyme inhibition assay.

Step-by-Step Methodology
  • Compound Preparation:

    • Create a stock solution of the this compound test compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) of the stock solution in a separate plate to generate a range of concentrations for IC₅₀ determination.

  • Assay Buffer Preparation:

    • Prepare an appropriate assay buffer optimized for the target enzyme's activity and stability (e.g., 50 mM Tris-HCl, pH 7.5, containing necessary cofactors or additives).[19] The choice of buffer is critical to ensure the enzyme is in its most active and stable conformation.

  • Reaction Setup in a Microplate:

    • Using a suitable microplate (e.g., 384-well black plate for fluorescence assays), add a small volume (e.g., 1 µL) of the serially diluted compound to the test wells.

    • Add 1 µL of DMSO to the "negative control" (100% enzyme activity) wells.

    • Add 1 µL of a known potent inhibitor to the "positive control" (0% enzyme activity) wells.

  • Enzyme Addition and Pre-incubation:

    • Dilute the target enzyme to its working concentration in the prepared assay buffer.

    • Add the enzyme solution (e.g., 20 µL) to all wells except for a "no enzyme" background control.

    • Allow the plate to incubate for a set period (e.g., 15 minutes) at a controlled temperature. This step allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation and Measurement:

    • Prepare the fluorogenic substrate in the assay buffer. The substrate concentration is often set near its Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibitors.

    • Initiate the enzymatic reaction by adding the substrate solution (e.g., 20 µL) to all wells.

    • Immediately place the plate into a fluorescence plate reader. Measure the increase in fluorescence signal over time (kinetic read) at the appropriate excitation and emission wavelengths.[18]

  • Data Analysis and Selectivity Determination:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the data by calculating the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • To determine selectivity, repeat this entire protocol for each of the related enzymes. The selectivity fold is calculated by dividing the IC₅₀ of the off-target enzyme by the IC₅₀ of the primary target enzyme.[17]

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for designing potent and selective enzyme inhibitors. The experimental data clearly demonstrates that subtle modifications to the core structure can pivot its selectivity profile towards distinct enzyme families, including acyltransferases, carbonic anhydrases, and cyclooxygenases. A derivative can be a highly selective inhibitor of MGAT2 with an IC₅₀ of 1.0 nM and over 30,000-fold selectivity against related enzymes, making it a promising candidate for treating metabolic diseases.[6] By altering the acyl substituent, the scaffold can be repurposed to effectively inhibit cancer-associated carbonic anhydrases IX and XII.[8] Furthermore, the inherent properties of the sulfonamide group make related indole structures potent and selective COX-2 inhibitors for inflammation.[12]

For drug development professionals, this comparative guide underscores the importance of comprehensive selectivity profiling. The insights into the structure-activity relationships provide a rational basis for future drug design, enabling the optimization of on-target potency while engineering out undesirable off-target activities. The continued exploration of this privileged scaffold holds significant promise for the development of next-generation therapeutics.

References

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  • Uddin, M. J., et al. (2018). Structure Activity Relationship of 4‐Phenyl‐1‐(1‐Acylindolin‐5‐Ylsulfonyl)Pyrrolidin‐2‐Ones on Anticancer Activity. ResearchGate. Available at: [Link]

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  • Laube, M., et al. (2019). Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted (Dihydro)Pyrrolo[3,2,1-hi]indoles and Their Potential Prodrugs. PubMed Central. Available at: [Link]

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  • de Oliveira, M. R., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. PubMed Central. Available at: [Link]

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  • Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. Available at: [Link]

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  • Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed. Available at: [Link]

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  • Al-Balas, Q., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI. Available at: [Link]

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  • Orlando, M., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). PubMed Central. Available at: [Link]

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A Comparative Guide to the Mechanistic Action of N-phenylindoline-5-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mechanism of action of N-phenylindoline-5-sulfonamide, a novel class of enzyme inhibitors. We will dissect its primary mode of action, compare it with classical sulfonamides and other related inhibitors, and provide detailed experimental frameworks for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply this compound class in their work.

Introduction: A New Direction for a Classic Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, famously associated with the first generation of antibacterial agents that inhibit folic acid synthesis.[1][2] However, the versatility of the sulfonamide scaffold extends far beyond this initial application. Recent drug discovery efforts have repurposed this moiety to target a diverse array of enzymes, leading to potent inhibitors for conditions ranging from glaucoma to cancer.[2][3]

A significant development in this area is the emergence of this compound derivatives. Unlike their antibacterial predecessors, these compounds have been engineered for high specificity against novel therapeutic targets. This guide focuses on a prominent member of this class, a potent inhibitor of Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2), an enzyme implicated in metabolic diseases.[4] We will explore its mechanism, contrast it with alternatives, and outline the necessary experimental procedures to confirm its mode of action.

Primary Mechanism of Action: Inhibition of MGAT2

The principal therapeutic action of the this compound series is the potent and selective inhibition of MGAT2.[4]

The Role of MGAT2 in Lipid Metabolism

MGAT2 is a key enzyme in the intestinal absorption of dietary fats.[4] It catalyzes the resynthesis of triacylglycerols (TGs) from monoacylglycerol and fatty acyl-CoA. This process is crucial for the packaging of dietary lipids into chylomicrons, which are then transported into the bloodstream. By inhibiting MGAT2, this compound derivatives can effectively reduce the absorption of dietary fat, making it a promising target for the treatment of obesity and related metabolic disorders like type 2 diabetes.[4]

MGAT2_Pathway cluster_enterocyte Inside Enterocyte Dietary_TG Dietary Triacylglycerols (TG) Pancreatic_Lipase Pancreatic Lipase Dietary_TG->Pancreatic_Lipase Hydrolysis MAG_FA Monoacylglycerol (MAG) + Free Fatty Acids (FA) Pancreatic_Lipase->MAG_FA Enterocyte Intestinal Enterocyte MAG_FA->Enterocyte Absorption MGAT2 MGAT2 Enzyme MAG_FA->MGAT2 Acyl_CoA Fatty Acyl-CoA Acyl_CoA->MGAT2 DGAT DGAT1/2 Acyl_CoA->DGAT DAG Diacylglycerol (DAG) MGAT2->DAG Acylation DAG->DGAT Resynthesized_TG Resynthesized TG DGAT->Resynthesized_TG Chylomicron Chylomicron Assembly Resynthesized_TG->Chylomicron Bloodstream Bloodstream Chylomicron->Bloodstream Secretion Inhibitor N-phenylindoline- 5-sulfonamide Inhibitor->MGAT2 Inhibition

Figure 1: MGAT2 pathway and inhibition.
Mode of Inhibition

This compound derivatives act as competitive inhibitors of MGAT2. The core structure is designed to fit within the enzyme's active site, preventing the binding of its natural substrates. Structure-activity relationship (SAR) studies have shown that modifications to the phenyl and indoline rings can significantly enhance potency and selectivity.[4] For instance, the derivative 5-[(2,4-difluorophenyl)sulfamoyl]-7-(2-oxopyrrolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-indole-1-carboxamide demonstrates exceptional potency with an IC50 value in the low nanomolar range (1.0 nM).[4]

Comparative Mechanisms: Contextualizing the Action

To fully appreciate the novelty of this compound as an MGAT2 inhibitor, it is essential to compare its mechanism with that of other sulfonamide-containing drugs.

Compound ClassPrimary TargetMechanism of ActionTherapeutic Area
This compound Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2)Competitive inhibition of triacylglycerol synthesis.[4]Metabolic Disorders
Classical Sulfonamide Antibiotics (e.g., Sulfamethoxazole) Dihydropteroate Synthase (DHPS)Competitive inhibition of PABA, blocking bacterial folic acid synthesis.[2][5]Infectious Diseases
Carbonic Anhydrase Inhibitors (e.g., Acetazolamide) Carbonic Anhydrases (CAs)Non-competitive inhibition, blocking the conversion of CO2 to bicarbonate.[3]Glaucoma, Diuresis

Table 1: Comparison of Mechanisms for Sulfonamide-Based Drugs.

Versus Classical Antibacterial Sulfonamides

The original sulfa drugs function by mimicking para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[5] This competitive inhibition halts the synthesis of folic acid, a vitamin essential for bacterial DNA synthesis and replication.[6][] This mechanism is selective for bacteria because humans acquire folate from their diet.[5] This contrasts sharply with this compound, which targets a human enzyme involved in lipid metabolism, a completely different pathway and cellular context.

Versus Carbonic Anhydrase Inhibitors

Certain sulfonamides are potent inhibitors of carbonic anhydrases (CAs).[3] Interestingly, some indoline-5-sulfonamide derivatives have also been shown to inhibit cancer-related CA isoforms, such as CA IX and CA XII.[8][9] This represents a potential secondary or alternative mechanism of action for this scaffold. The inhibition of CAs by these compounds is typically achieved by the sulfonamide group coordinating to the zinc ion in the enzyme's active site.[3] While the primary focus of this guide is MGAT2 inhibition, this off-target activity is a critical consideration during drug development, as it can lead to side effects or present opportunities for polypharmacology.

Experimental Validation Framework

Confirming the mechanism of action requires a multi-tiered approach, from biochemical assays to cell-based and in vivo models. The protocols described below are designed to be self-validating, with each step providing evidence that builds upon the last.

Workflow for Mechanistic Confirmation

Experimental_Workflow cluster_biochem Biochemical Characterization cluster_cell Cellular Activity cluster_vivo Physiological Relevance start Start: Compound Synthesis biochem Tier 1: Biochemical Assays start->biochem cell_based Tier 2: Cell-Based Assays biochem->cell_based in_vivo Tier 3: In Vivo Models cell_based->in_vivo conclusion Conclusion: Confirmed MOA in_vivo->conclusion enzymatic_assay MGAT2 Enzymatic Assay (Determine IC50) selectivity_assay Selectivity Profiling (vs. DGAT1/2, ACAT1, CAs) enzymatic_assay->selectivity_assay lipid_uptake Lipid Uptake Assay (e.g., Caco-2 cells) toxicity Cytotoxicity Assay (e.g., MTT) lipid_uptake->toxicity oftt Oral Fat Tolerance Test (Mouse Model) pk_pd Pharmacokinetics (PK/PD) oftt->pk_pd

Figure 2: Experimental workflow for MOA validation.
Detailed Experimental Protocols
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound derivative against human MGAT2.

  • Principle: This assay measures the enzymatic activity of MGAT2 by quantifying the formation of a product, typically using radiolabeled or fluorescently tagged substrates.

  • Methodology:

    • Reagent Preparation:

      • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4).

      • Reconstitute recombinant human MGAT2 enzyme in assay buffer.

      • Prepare substrates: monoacylglycerol and radiolabeled [14C]oleoyl-CoA.

      • Prepare serial dilutions of the test compound (this compound) in DMSO, then dilute in assay buffer.

    • Assay Procedure:

      • In a 96-well plate, add 10 µL of the test compound dilution.

      • Add 70 µL of the MGAT2 enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.

      • Initiate the reaction by adding 20 µL of the substrate mixture.

      • Incubate for 30 minutes at 37°C.

    • Reaction Termination and Detection:

      • Stop the reaction by adding 100 µL of an isopropanol/heptane/water mixture.

      • Add heptane to extract the lipids, and vortex.

      • Separate the phases by centrifugation.

      • Transfer an aliquot of the upper organic phase (containing the radiolabeled diacylglycerol product) to a scintillation vial.

      • Quantify the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

      • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Trustworthiness Check: The protocol includes positive (no inhibitor) and negative (no enzyme) controls. The selectivity assay (Protocol 2) will validate that the inhibition is specific to MGAT2.

  • Objective: To assess the selectivity of the compound for MGAT2 over other related acyltransferases such as DGAT1, DGAT2, and ACAT1.

  • Principle: This involves running parallel enzymatic assays for each of the off-target enzymes using their respective specific substrates and conditions.

  • Methodology:

    • Follow the general procedure outlined in Protocol 1, but substitute the MGAT2 enzyme and its specific substrates with the appropriate enzyme (DGAT1, DGAT2, or ACAT1) and substrates.

    • Determine the IC50 value for the test compound against each of these enzymes.

    • Calculate the selectivity ratio (IC50 of off-target enzyme / IC50 of MGAT2). A high ratio (>100-fold) indicates good selectivity.[4]

  • Objective: To confirm that the compound inhibits triacylglycerol synthesis in a relevant cellular context.

  • Principle: This assay uses a human intestinal cell line (e.g., Caco-2) and measures the incorporation of radiolabeled fatty acids into triacylglycerols.

  • Methodology:

    • Cell Culture: Culture Caco-2 cells in a suitable medium until they differentiate into enterocyte-like cells.

    • Treatment: Pre-incubate the differentiated cells with various concentrations of the this compound derivative for 1-2 hours.

    • Lipid Labeling: Add a labeling medium containing [14C]oleic acid complexed to albumin and incubate for 4-6 hours.

    • Lipid Extraction: Wash the cells with PBS, then lyse them and extract total lipids using a chloroform/methanol solvent system.

    • Analysis:

      • Separate the different lipid classes (triacylglycerols, phospholipids, etc.) using thin-layer chromatography (TLC).

      • Visualize the lipid spots (e.g., with iodine vapor) and scrape the spot corresponding to triacylglycerols.

      • Quantify the radioactivity in the scraped spot using a scintillation counter.

    • Data Analysis: Determine the IC50 for the inhibition of cellular triacylglycerol synthesis.

Conclusion and Future Directions

The this compound scaffold represents a significant evolution from its historical roots in antibacterial therapy. As potent and selective inhibitors of MGAT2, these compounds offer a promising mechanistic approach for tackling obesity and metabolic diseases.[4] The provided experimental framework offers a robust pathway for confirming this mechanism of action, emphasizing scientific rigor through biochemical precision, cellular relevance, and comparative analysis.

Future research should continue to explore the structure-activity relationships of this scaffold to further optimize potency, selectivity, and pharmacokinetic properties. Additionally, investigating the potential for dual-inhibition of MGAT2 and carbonic anhydrases could open new avenues for synergistic therapies in complex diseases like cancer metabolism.

References

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A Comparative Guide to N-Phenylindoline-5-sulfonamide Derivatives: SAR Across Metabolic and Oncology Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the N-phenylindoline-5-sulfonamide scaffold has emerged as a privileged structure, demonstrating remarkable versatility in engaging diverse biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for two distinct classes of inhibitors derived from this scaffold: Acyl CoA:Monoacylglycerol Acyltransferase-2 (MGAT2) inhibitors for metabolic disorders and Carbonic Anhydrase (CA) inhibitors with applications in oncology. By examining the nuanced chemical modifications that govern potency and selectivity for each target, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for future discovery efforts.

The this compound Core: A Scaffold for Targeted Inhibition

The inherent structural rigidity of the indoline core, coupled with the hydrogen bonding capabilities of the sulfonamide moiety, provides a robust platform for designing potent and selective enzyme inhibitors. The strategic positioning of substituents on the N-phenyl ring, the indoline nitrogen, and other positions on the bicyclic core allows for the fine-tuning of interactions within the active sites of disparate enzymes. This guide will dissect the SAR of this compound derivatives against two therapeutically relevant enzymes, MGAT2 and Carbonic Anhydrases, highlighting the distinct structural modifications that confer target specificity.

Comparative SAR Analysis: MGAT2 vs. Carbonic Anhydrase Inhibition

N-Phenylindoline-5-sulfonamides as MGAT2 Inhibitors

Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2) is a key enzyme in the resynthesis of triglycerides in the small intestine, making it an attractive target for the treatment of obesity and related metabolic diseases.[1] A seminal study by Takeda Pharmaceutical Co., Ltd. detailed the discovery of a potent and selective series of this compound-based MGAT2 inhibitors.[1]

The optimization journey began with an N-phenylbenzenesulfonamide hit compound and evolved to the more rigid this compound core, which dramatically improved potency.[1] The general SAR for this class of inhibitors can be summarized as follows:

  • Indoline N1-Substitution: Introduction of a carboxamide at the N1 position of the indoline ring was found to be crucial for high potency. The nature of the substituent on the carboxamide nitrogen plays a significant role in activity.

  • 7-Position of the Indoline Ring: Substitution at the 7-position with a 2-oxopyrrolidin-1-yl group was identified as a key modification for enhancing potency and improving pharmacokinetic properties.[1]

  • N-Phenyl Ring Substitution: The substitution pattern on the N-phenyl ring of the sulfonamide is critical. A 2,4-difluoro substitution was found to be optimal for potent MGAT2 inhibition.[1]

  • Carboxamide Phenyl Ring: For the N1-carboxamide, a 4-(trifluoromethyl)phenyl group was shown to be highly favorable for activity.[1]

This strategic combination of substitutions led to the discovery of compound 24d , a potent and orally bioavailable MGAT2 inhibitor with an IC50 of 3.4 nM.[1] In a mouse oral fat tolerance test, this compound effectively suppressed the elevation of plasma triacylglycerol levels, demonstrating its in vivo efficacy.[1]

Table 1: SAR of this compound Derivatives as MGAT2 Inhibitors

CompoundR1 (Indoline N1)R2 (Indoline C7)R3 (Sulfonamide N-Phenyl)hMGAT2 IC50 (nM)
10b --2,4-difluoro1.0
24d -CO-NH-(4-CF3-Ph)2-oxopyrrolidin-1-yl2,4-difluoro3.4

Data sourced from a 2015 study on novel MGAT2 inhibitors.[1]

MGAT2 Inhibitor SAR cluster_substitutions Key Substitutions This compound Core This compound Core N1-Carboxamide N1-Carboxamide This compound Core->N1-Carboxamide Crucial for potency C7-(2-oxopyrrolidin-1-yl) C7-(2-oxopyrrolidin-1-yl) This compound Core->C7-(2-oxopyrrolidin-1-yl) Enhances potency & PK N-Phenyl (2,4-difluoro) N-Phenyl (2,4-difluoro) This compound Core->N-Phenyl (2,4-difluoro) Optimal for inhibition Potent MGAT2 Inhibition Potent MGAT2 Inhibition N1-Carboxamide->Potent MGAT2 Inhibition Carboxamide-NH-(4-CF3-Ph) Carboxamide-NH-(4-CF3-Ph) N1-Carboxamide->Carboxamide-NH-(4-CF3-Ph) Favorable for activity C7-(2-oxopyrrolidin-1-yl)->Potent MGAT2 Inhibition N-Phenyl (2,4-difluoro)->Potent MGAT2 Inhibition Carboxamide-NH-(4-CF3-Ph)->Potent MGAT2 Inhibition

Caption: Key structural features for potent MGAT2 inhibition.

Indoline-5-sulfonamides as Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are implicated in cancer cell survival and proliferation, making them attractive targets for anticancer drug development.[2] A study on indoline-5-sulfonamides revealed their potential as inhibitors of these tumor-associated CAs.[2]

The SAR for this class of inhibitors presents a different set of structural requirements compared to the MGAT2 inhibitors:

  • Indoline N1-Substitution: Acylation of the indoline nitrogen with various benzoyl derivatives was a key strategy. The nature and position of substituents on this benzoyl ring significantly influenced the inhibitory potency and selectivity against different CA isoforms.[2]

  • Benzoyl Ring Substitution:

    • Halogens: The presence of chlorine atoms on the benzoyl ring, particularly in the 3- and 4-positions, was found to be favorable for potent inhibition of CA IX and CA XII.[2] For instance, the 3-chlorobenzoyl derivative (4f ) was one of the most potent inhibitors of CA IX and XII.[3]

    • Methoxy Group: A methoxy group at the 3-position of the benzoyl ring also conferred potent inhibitory activity.[2]

  • Selectivity: While many derivatives showed potent inhibition of the target isoforms CA IX and XII, they also exhibited significant inhibition of the off-target cytosolic isoforms CA I and CA II. However, certain substitution patterns, such as with chlorine atoms, demonstrated a degree of selectivity.[2]

Table 2: SAR of 1-Acylindoline-5-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors

CompoundR1 (Indoline N1-Acyl)hCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
4b 3-Fluorobenzoyl60.542.22109.4198.1
4f 3-Chlorobenzoyl31.05.2132.841.3
4g 4-Chlorobenzoyl31.66.1176.742.2
4j 3-Methoxybenzoyl77.516.5176.845.9

Data sourced from a 2022 study on indoline-5-sulfonamides as CA inhibitors.[2]

A molecular modeling study of an indoline-5-sulfonamide analog in the active site of CA IX revealed that the sulfonamide moiety coordinates with the catalytic zinc ion, a hallmark of this class of inhibitors.[2] The N-acyl group extends into a hydrophobic pocket, and its substituents can form additional interactions with active site residues, explaining the observed SAR.[2]

CA_Inhibitor_Binding_Model cluster_active_site CA IX Active Site cluster_inhibitor Indoline-5-sulfonamide Zn2+ Zn2+ Hydrophobic Pocket Hydrophobic Pocket Thr199 Thr199 Sulfonamide Moiety Sulfonamide Moiety Sulfonamide Moiety->Zn2+ Coordinates Sulfonamide Moiety->Thr199 H-bonds Indoline Core Indoline Core Indoline Core->Hydrophobic Pocket N1-Acyl Group N1-Acyl Group N1-Acyl Group->Hydrophobic Pocket Extends into

Caption: Hypothesized binding mode in Carbonic Anhydrase IX.

Experimental Protocols

General Synthesis of 1-Acylindoline-5-sulfonamides

The synthesis of the target compounds typically involves a multi-step sequence starting from N-acetylindoline.[2]

Synthesis_Workflow A N-Acetylindoline B 1-Acetyl-5-(chlorosulfonyl)indoline A->B Chlorosulfonic acid C 1-Acetylindoline-5-sulfonamide B->C NH4OH D Indoline-5-sulfonamide C->D HCl, MeOH E 1-Acylindoline-5-sulfonamide Derivatives D->E Acyl chloride, Pyridine

Caption: Synthetic workflow for 1-acylindoline-5-sulfonamides.

Step-by-step methodology:

  • Chlorosulfonylation: N-acetylindoline is treated with chlorosulfonic acid to yield 1-acetyl-5-(chlorosulfonyl)indoline.[2]

  • Amination: The resulting sulfonyl chloride is reacted with ammonium hydroxide to form 1-acetylindoline-5-sulfonamide.[2]

  • Deacetylation: The acetyl group is removed by acid hydrolysis (e.g., with HCl in methanol) to afford the key intermediate, indoline-5-sulfonamide.[2]

  • N-Acylation: The indoline-5-sulfonamide is then acylated with the desired acyl chloride in the presence of a base like pyridine to yield the final 1-acylindoline-5-sulfonamide derivatives.[2]

MGAT2 Inhibition Assay (In Vitro)

The inhibitory activity against MGAT2 is determined using an in vitro enzymatic assay.

Materials:

  • Recombinant human MGAT2 enzyme

  • 2-oleoyl-glycerol (monoacylglycerol substrate)

  • [14C]Oleoyl-CoA (acyl-CoA substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Test compounds dissolved in DMSO

  • Scintillation cocktail and vials

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the assay buffer, recombinant MGAT2 enzyme, and the monoacylglycerol substrate.

  • Add the diluted test compound or DMSO (vehicle control) to the respective wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding [14C]Oleoyl-CoA.

  • Incubate the reaction mixture for a defined period at 37°C.

  • Stop the reaction by adding a quench solution (e.g., isopropanol/heptane/water).

  • Extract the lipids into the organic phase.

  • Separate the radiolabeled diacylglycerol product from the unreacted [14C]Oleoyl-CoA by TLC.

  • Quantify the amount of product formed using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Technique)

The inhibition of CA activity is measured using a stopped-flow instrument to monitor the kinetics of CO2 hydration.

Principle:

The assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton, which leads to a decrease in pH. This pH change is monitored by a pH indicator (e.g., phenol red) as a change in absorbance over time.

Materials:

  • Purified human CA isoforms (e.g., hCA I, II, IX, XII)

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl) containing a pH indicator

  • Test compounds dissolved in DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

  • Load one syringe with the CO2-saturated water and the other with a solution of the CA enzyme and pH indicator in buffer. For inhibition studies, pre-incubate the enzyme with the test compound for a specified time before loading.

  • Rapidly mix the two solutions in the observation cell of the instrument.

  • Monitor the change in absorbance of the pH indicator at a specific wavelength as a function of time.

  • Calculate the initial rate of the reaction from the slope of the absorbance curve.

  • Determine the inhibition constants (Ki) by fitting the data to the appropriate inhibition model.

Conclusion

The this compound scaffold demonstrates remarkable adaptability, serving as a foundation for the development of potent and selective inhibitors for distinct enzyme classes. For MGAT2 inhibition, the key to high potency lies in the strategic placement of a carboxamide at the indoline N1-position and a 2-oxopyrrolidin-1-yl group at the C7-position, coupled with specific substitutions on the N-phenyl and carboxamide phenyl rings. In contrast, for carbonic anhydrase inhibition, the focus shifts to the N1-acyl group of the indoline, where halogen and methoxy substituents on a benzoyl ring are critical for potent activity against tumor-associated isoforms.

This comparative guide underscores the importance of a nuanced understanding of SAR to guide rational drug design. The detailed experimental protocols provided herein offer a practical framework for researchers to synthesize and evaluate novel this compound derivatives, paving the way for the discovery of new therapeutic agents for metabolic and oncological diseases.

References

  • Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]

  • Takeda Pharmaceutical Co., Ltd. (2015). Discovery of a Novel Series of this compound Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. Journal of Medicinal Chemistry, 58(10), 4345-4359. [Link]

  • Takeda Pharmaceutical Co., Ltd. (2015). Discovery of a Novel Series of this compound Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. PubMed, 25974332. [Link]

  • Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed Central, PMC9786477. [Link]

  • Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. [Link]

  • Takeda Pharmaceutical Co., Ltd. (2015). Optimization of a novel series of this compound-based acyl CoA:monoacylglycerol acyltransferase-2 inhibitors: Mitigation of CYP3A4 time-dependent inhibition and phototoxic liabilities. PubMed, 26093414. [Link]

Sources

A Comparative Analysis of Indoline-5-Sulfonamides and Clinically Established Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of a novel class of carbonic anhydrase inhibitors, N-substituted indoline-5-sulfonamides, with well-established clinical inhibitors such as acetazolamide, dorzolamide, and brinzolamide. This document is intended for researchers, scientists, and professionals in the field of drug development, offering objective analysis and supporting experimental data to inform future research and development in this area.

Introduction to Carbonic Anhydrases as Therapeutic Targets

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This seemingly simple reaction is vital for pH regulation, CO₂ and bicarbonate transport, electrolyte secretion, and numerous biosynthetic pathways.[1][2]

There are at least 15 known human CA isoforms, each with distinct tissue distribution and subcellular localization, making them attractive targets for therapeutic intervention in a variety of diseases.[2] Inhibition of specific CA isoforms can lead to diuretic effects, reduction of intraocular pressure in glaucoma, anticonvulsant activity, and even anticancer effects by modulating the tumor microenvironment.[3][4]

The primary class of CA inhibitors is the sulfonamides (R-SO₂NH₂), which bind to the zinc ion in the enzyme's active site, preventing the binding of a water molecule and thereby inhibiting the catalytic activity.[2]

The Rise of Indoline-5-Sulfonamides: A Novel Scaffold

Recent research has focused on developing isoform-selective CA inhibitors to minimize off-target effects and enhance therapeutic efficacy. The indoline-5-sulfonamide scaffold has emerged as a promising core structure for a new generation of CA inhibitors. By modifying the indoline core, particularly at the 1-position, researchers have synthesized a range of derivatives with varying inhibitory profiles against different CA isoforms.[5] This guide will focus on the comparative performance of 1-acylated indoline-5-sulfonamides as representatives of this novel class.

Comparative Inhibitory Potency

A critical aspect of evaluating new inhibitors is their potency against various CA isoforms. The following table summarizes the inhibition constants (Ki) of a representative 1-acylated indoline-5-sulfonamide (specifically, 1-(3-chlorobenzoyl)indoline-5-sulfonamide, a potent example from a studied series) and compares it with the clinically used inhibitors acetazolamide, dorzolamide, and brinzolamide. Lower Ki values indicate higher inhibitory potency.

InhibitorCA I (Ki, nM)CA II (Ki, nM)CA IX (Ki, nM)CA XII (Ki, nM)
1-(3-chlorobenzoyl)indoline-5-sulfonamide 255.3[5]102.5[5]132.8[5]41.3[5]
Acetazolamide 250[6]12[6]25[7]5.7[7]
Dorzolamide 6000[8]1.9[8]--
Brinzolamide ~1365[9]3.2[4]--

From this data, several key insights can be drawn:

  • Potency against CA II: The established topical glaucoma drugs, dorzolamide and brinzolamide, are highly potent and selective inhibitors of CA II, the primary isoform involved in aqueous humor production.[4][8] The representative indoline-5-sulfonamide shows moderate potency against CA II, suggesting it may be less effective for glaucoma treatment compared to these specialized agents. Acetazolamide, a systemic inhibitor, also demonstrates high potency against CA II.[6]

  • Activity against Tumor-Associated Isoforms (CA IX and XII): The 1-acylated indoline-5-sulfonamide exhibits notable inhibitory activity against the cancer-related isoforms CA IX and CA XII.[5] This is a significant point of differentiation, as these isoforms are overexpressed in many hypoxic tumors and contribute to an acidic tumor microenvironment, promoting tumor growth and metastasis.[5] Acetazolamide also shows potent inhibition of these isoforms.[7]

  • Isoform Selectivity: Dorzolamide and brinzolamide exhibit high selectivity for CA II over CA I.[8][9] The indoline-5-sulfonamide derivative shows a more balanced inhibition profile across the tested isoforms, with a preference for CA XII.[5] This broader spectrum of activity could be advantageous for applications where targeting multiple isoforms is beneficial, but could also lead to more off-target effects if high selectivity for a single isoform is desired.

Mechanism of Action and Structural Insights

The inhibitory action of sulfonamides is well-understood. The deprotonated sulfonamide nitrogen coordinates with the zinc ion in the active site of the carbonic anhydrase, mimicking the transition state of the CO₂ hydration reaction and blocking the enzyme's catalytic activity.

Below is a diagram illustrating the general mechanism of carbonic anhydrase inhibition by sulfonamides.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn(II) Zn(II) His1 His1 Zn(II)->His1 His2 His2 Zn(II)->His2 His3 His3 Zn(II)->His3 H2O H2O Zn(II)->H2O CO2 CO2 R-SO2NH2 R-SO2NH2 R-SO2NH2->Zn(II) Coordinates with Zinc Ion Displaces Water Molecule

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

The indoline-5-sulfonamide scaffold provides a versatile platform for structure-based drug design. The "tail" of the molecule, in this case, the N-acyl group on the indoline ring, can be modified to interact with different amino acid residues lining the active site cleft of the various CA isoforms, thereby influencing both potency and selectivity.[5]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory potency of N-phenylindoline-5-sulfonamide and other inhibitors is typically determined using an esterase activity assay, with p-nitrophenyl acetate (p-NPA) as the substrate. This is a well-established and reliable method.

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically by measuring the absorbance at 405 nm. The rate of this reaction is proportional to the enzyme's activity. In the presence of an inhibitor, the reaction rate decreases, and the extent of this decrease is used to determine the inhibitor's potency (IC₅₀ or Ki).

Materials and Reagents:

  • Human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compounds (e.g., 1-acylated indoline-5-sulfonamides) and a reference inhibitor (e.g., acetazolamide)

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the CA enzyme in the assay buffer.

    • Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile.

    • Prepare stock solutions of the test and reference inhibitors in DMSO. Create a series of dilutions of the inhibitors in the assay buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add the assay buffer.

    • Add a small volume of the inhibitor solution (or DMSO for the control group with no inhibition).

    • Add the CA enzyme solution to all wells except for the blank.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm over time (kinetic mode).

  • Data Analysis:

    • Calculate the rate of the reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • The inhibition constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.

The following diagram illustrates the experimental workflow for the carbonic anhydrase inhibition assay.

G cluster_workflow Experimental Workflow A Prepare Reagents: - CA Enzyme - p-NPA Substrate - Inhibitor Solutions B Plate Setup (96-well): - Add Assay Buffer - Add Inhibitor/DMSO A->B C Enzyme Addition & Pre-incubation (10-15 min) B->C D Reaction Initiation: Add p-NPA Substrate C->D E Kinetic Measurement: Read Absorbance at 405 nm D->E F Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50/Ki E->F

Caption: Workflow for the carbonic anhydrase inhibition assay.

Clinical Perspectives and Future Directions

While the established inhibitors dorzolamide and brinzolamide are highly effective for the treatment of glaucoma due to their potent and selective inhibition of CA II, their utility in other therapeutic areas is limited.[3] Acetazolamide, a systemic inhibitor, has a broader range of applications but is also associated with more systemic side effects, such as metabolic acidosis and paresthesia.[3]

The emergence of the indoline-5-sulfonamide scaffold opens up new avenues for the development of CA inhibitors with novel selectivity profiles. The demonstrated activity of 1-acylated indoline-5-sulfonamides against the tumor-associated isoforms CA IX and XII is particularly noteworthy.[5] This suggests that this class of compounds could be further explored for their potential as anticancer agents, either as monotherapy or in combination with other treatments.

Future research should focus on:

  • Synthesizing and screening a wider range of N-substituted indoline-5-sulfonamides to establish a more comprehensive structure-activity relationship (SAR).

  • Evaluating the in vivo efficacy and safety of the most promising compounds in relevant animal models of cancer and other diseases.

  • Conducting crystallographic studies to elucidate the binding modes of these inhibitors to different CA isoforms, which can guide the design of more potent and selective compounds.

Conclusion

The N-substituted indoline-5-sulfonamide scaffold represents a valuable addition to the armamentarium of carbonic anhydrase inhibitors. While they may not supplant the highly specialized and potent topical inhibitors used in glaucoma treatment, their distinct inhibitory profiles, particularly against cancer-related CA isoforms, make them an exciting area for further investigation. The continued exploration of this and other novel chemical scaffolds will undoubtedly lead to the development of the next generation of CA inhibitors with improved therapeutic properties.

References

  • National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibitors. In StatPearls. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide (AAZ) as standard drug. Retrieved from [Link]

  • Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. Retrieved from [Link]

  • Supuran, C. T. (2010). 3-phenyl-1H-indole-5-sulfonamides: structure-based drug design of a promising class of carbonic anhydrase inhibitors. Current pharmaceutical design, 16(29), 3317–3326.
  • Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]

  • Angeli, A., et al. (2025). Hybridization Approach Applied to Umbelliferon and Vanilloids toward New Inhibitors of Carbonic Anhydrases IX and XII with In. Journal of Medicinal Chemistry.

Sources

A Researcher's Guide to the Reproducibility of N-phenylindoline-5-sulfonamide Synthesis and its Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the N-phenylindoline-5-sulfonamide scaffold has emerged as a privileged structure, serving as the foundation for potent inhibitors of various enzymatic targets, most notably monoacylglycerol acyltransferase-2 (MGAT2) and carbonic anhydrases (CAs). The journey from initial synthesis to reliable biological data, however, is fraught with potential for variability. This guide provides an in-depth analysis of the synthetic routes and biological evaluation of this compound class, with a core focus on reproducibility. We will dissect the critical parameters of the synthesis, offer detailed, field-proven protocols, and compare the biological data and methodologies to equip researchers with the tools to generate consistent and reliable results.

Part 1: The Synthesis of N-phenylindoline-5-sulfonamides: A Reproducible Pathway

The synthesis of N-phenylindoline-5-sulfonamides is typically achieved through a convergent approach, culminating in the coupling of an indoline-5-sulfonyl chloride intermediate with a substituted or unsubstituted aniline. While numerous derivatives have been reported, this guide will focus on a generalized, robust protocol for the synthesis of the core this compound structure.

Diagram of the General Synthetic Workflow

G Indoline Indoline Indoline_Sulfonyl_Chloride Indoline-5-sulfonyl chloride Indoline->Indoline_Sulfonyl_Chloride Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Indoline_Sulfonyl_Chloride Final_Compound This compound Indoline_Sulfonyl_Chloride->Final_Compound Sulfonamide Formation Aniline Aniline Aniline->Final_Compound Pyridine Pyridine (Base) Pyridine->Final_Compound

Caption: General synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a composite of best practices derived from the synthesis of numerous sulfonamide derivatives. The key to reproducibility lies in the strict control of temperature, moisture, and stoichiometry.

Step 1: Synthesis of Indoline-5-sulfonyl Chloride

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool chlorosulfonic acid (5 equivalents) to 0°C in an ice-water bath.

    • Expertise & Experience: The use of a significant excess of chlorosulfonic acid ensures complete conversion of the starting material and acts as the solvent. Strict temperature control at 0°C is critical to prevent unwanted side reactions and decomposition.

  • Addition of Indoline: Slowly add indoline (1 equivalent) dropwise to the cooled chlorosulfonic acid over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

    • Trustworthiness: This slow, controlled addition is a self-validating step. A rapid addition will cause a noticeable exotherm, indicating a loss of control over the reaction and a higher likelihood of byproduct formation.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude indoline-5-sulfonyl chloride will precipitate as a solid.

    • Expertise & Experience: The quenching on ice serves two purposes: it hydrolyzes the excess chlorosulfonic acid and precipitates the less water-soluble product. This must be done in a well-ventilated fume hood due to the evolution of HCl gas.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve indoline-5-sulfonyl chloride (1 equivalent) in anhydrous pyridine at 0°C.

    • Expertise & Experience: Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction. Anhydrous conditions are crucial as sulfonyl chlorides are moisture-sensitive and can hydrolyze back to the sulfonic acid.

  • Addition of Aniline: Add aniline (1.1 equivalents) dropwise to the solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the pyridine under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Trustworthiness: The aqueous work-up is a self-validating system. The HCl wash removes any remaining pyridine and unreacted aniline. The bicarbonate wash removes any sulfonic acid byproduct. A successful separation will be visually evident.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure this compound.

Reproducibility and Characterization Data

Reproducibility in synthesis is contingent on consistent purification and characterization. While data for the unsubstituted parent compound is sparse in comparative literature, the following table presents expected characterization data based on analysis of its derivatives.

ParameterExpected Value/ObservationSource of Potential Variability
Yield 40-70%Incomplete reaction, side reactions, purification losses.
Melting Point Dependent on purityPresence of residual solvents or starting materials.
¹H NMR Aromatic protons (δ 7.0-8.0 ppm), Indoline CH₂ (δ 3.0-4.5 ppm), NH (broad singlet)Residual solvents, purity.
¹³C NMR Aromatic carbons (δ 110-150 ppm), Indoline CH₂ (δ 25-55 ppm)Purity.
Mass Spec (ESI) [M+H]⁺ or [M-H]⁻ corresponding to the molecular weightFragmentation pattern can vary with instrument conditions.

Part 2: Biological Data Reproducibility: A Case Study on MGAT2 Inhibition

This compound derivatives have been extensively studied as potent inhibitors of MGAT2, an enzyme involved in dietary fat absorption.[1] The reproducibility of biological data, such as IC50 values, is paramount for establishing structure-activity relationships (SAR) and for the progression of drug candidates.

Signaling Pathway of MGAT2 in Lipid Absorption

G Dietary_TAG Dietary Triglycerides (TAG) MAG_FFA Monoacylglycerol (MAG) + Free Fatty Acids (FFA) Dietary_TAG->MAG_FFA Hydrolysis Pancreatic_Lipase Pancreatic Lipase Pancreatic_Lipase->MAG_FFA Enterocyte Enterocyte MAG_FFA->Enterocyte Absorption DAG Diacylglycerol (DAG) MAG_FFA->DAG Acylation MGAT2 MGAT2 MGAT2 Enterocyte->MGAT2 DGAT DGAT1/2 Enterocyte->DGAT Resynthesized_TAG Resynthesized TAG DAG->Resynthesized_TAG Acylation DGAT1/2 Chylomicrons Chylomicrons Resynthesized_TAG->Chylomicrons Packaging Lymphatics Lymphatics Chylomicrons->Lymphatics Secretion Inhibitor N-phenylindoline- 5-sulfonamide Inhibitor->MGAT2 Inhibition

Caption: Role of MGAT2 in dietary fat absorption and its inhibition.

Comparative Biological Data for MGAT2 Inhibitors
CompoundTargetReported IC50 (nM)Key Considerations for Reproducibility
Derivative 10b Human MGAT21.0[1]Assay format (biochemical vs. cell-based), enzyme source and purity, substrate concentrations.
CpdB Human MGAT28.1[2]Slight variations in assay conditions can lead to shifts in IC50 values.
Alternative: DGAT1 Inhibitors Human DGAT1VariesDifferent mechanism of action, potential for off-target effects.[3]

The slight difference in reported IC50 values for similar compounds highlights the importance of standardized assay protocols for ensuring data reproducibility.

Detailed Experimental Protocol: In Vitro MGAT2 Inhibition Assay

This protocol is based on established methods for measuring MGAT2 activity and its inhibition.[4][5]

Objective: To determine the IC50 value of a test compound against MGAT2.

Materials:

  • Recombinant human MGAT2 (e.g., from Sf9 cell membrane fractions).

  • 2-oleoyl-glycerol (monoacylglycerol substrate).

  • [¹⁴C]Oleoyl-CoA (radiolabeled acyl-CoA substrate).

  • Assay buffer: 100 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

  • Test compound stock solution in DMSO.

  • Scintillation cocktail and vials.

  • Thin Layer Chromatography (TLC) plates.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Mixture: In a microplate, add the assay buffer, recombinant MGAT2 enzyme, and the 2-oleoyl-glycerol substrate.

  • Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the respective wells and pre-incubate for 15 minutes at 37°C.

    • Expertise & Experience: The pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is crucial for obtaining accurate IC50 values for time-dependent inhibitors.

  • Reaction Initiation: Start the reaction by adding [¹⁴C]Oleoyl-CoA to each well. Incubate for a predetermined time (e.g., 20 minutes) at 37°C, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a solution of chloroform:methanol (2:1).

  • Extraction and Analysis: Vortex the plate and centrifuge to separate the phases. Spot the lower organic phase onto a TLC plate and develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid).

  • Quantification: Visualize the radiolabeled diacylglycerol product using a phosphorimager and quantify the radioactivity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness: The robustness of this assay is ensured by running appropriate controls, including a no-enzyme control to account for background signal and a positive control inhibitor with a known IC50 value to validate the assay performance.

Part 3: Comparison with Alternatives and Concluding Remarks

The this compound scaffold represents a promising starting point for the development of potent enzyme inhibitors. When compared to other classes of MGAT2 inhibitors, such as DGAT1 inhibitors, they may offer a better side-effect profile, as DGAT1 inhibition has been associated with gastrointestinal adverse events in clinical trials.[3]

For researchers working with this class of compounds, the key to success lies in a meticulous and systematic approach. In synthesis, strict control over reaction conditions and rigorous purification and characterization are non-negotiable for achieving reproducibility. In biological evaluation, the use of well-validated, standardized assay protocols with appropriate controls is essential for generating reliable and comparable data. By adhering to the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of this compound chemistry and biology, ultimately accelerating the path toward novel therapeutics.

References

  • Cao, G., et al. (2014). Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS. Journal of Lipid Research, 55(4), 776-785.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are MGAT2 inhibitors and how do they work? Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • Okuma, C., et al. (2016).
  • Rajput, S., et al. (2021). Novel Cell-Based Assay to Investigate Monoacylglycerol Acyltransferase 2 Inhibitory Activity Using HIEC-6 Cell Line. ACS Omega, 6(2), 1483-1492.
  • Cheng, D., et al. (2022). MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity. Cell Metabolism, 34(11), 1732-1748.e5.
  • Lodd, E., et al. (2021). Novel Cell-Based Assay to Investigate Monoacylglycerol Acyltransferase 2 Inhibitory Activity Using HIEC-6 Cell. ACS Omega, 6(2), 1483–1492.
  • ResearchGate. (2025). Identification and design of a novel series of MGAT2 inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Ishikawa, M., et al. (2015). Discovery of a Novel Series of this compound Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors. Journal of Medicinal Chemistry, 58(10), 4266-4281.
  • Yen, C. L. E., et al. (2015). MOGAT2: A New Therapeutic Target for Metabolic Syndrome. Molecules, 20(9), 15897-15915.
  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906.
  • LookChem. (2019). Optimization of a novel series of this compound-based acyl CoA:monoacylglycerol acyltransferase-2 inhibitors: Mitigation of CYP3A4 time-dependent inhibition and phototoxic liabilities. Retrieved from [Link]

  • Patsnap Synapse. (2025). Top Enzymatic Assays for Drug Screening in 2025. Retrieved from [Link]

  • Gieling, R. G., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 8(1), 16155.
  • ResearchGate. (2011). 1H NMR and 13C NMR of the prepared compounds. Retrieved from [Link]

  • Quiroga, J., et al. (2007). 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. Magnetic Resonance in Chemistry, 45(2), 185-188.
  • BioWorld. (2013). New MGAT2 inhibitors for hypertriglyceridemia presented by Eli Lilly. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 17(12), 14649-14666.
  • Journal of Young Investigators. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Retrieved from [Link]

  • Nocentini, A., et al. (2022). Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1248-1264.
  • Royal Society of Chemistry. (n.d.). Metallogel-Mediated Phenylation of Indole with Phenyl Boronic - Supporting Information. Retrieved from [Link]

  • Sato, K., et al. (2019). Inhibition of MGAT2 modulates fat-induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high-fat diet. British Journal of Pharmacology, 176(16), 2959-2972.
  • Akazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279.
  • Google Patents. (n.d.). Substituted pyridinones as mgat2 inhibitors.
  • Al-Masoudi, N. A., et al. (2022). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Chemistry, 2022, 1-11.
  • National Center for Biotechnology Information. (2024). EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS. Retrieved from [Link]

  • American Chemical Society. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. Retrieved from [Link]

  • Abdel-Magid, A. F. (2013). Fighting Obesity and Metabolic Disorders with MGAT-2 Inhibitors. ACS Medicinal Chemistry Letters, 4(10), 913-914.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Severin, A. O., et al. (2022). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 92(2), 174-184.
  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-phenylindoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of N-phenylindoline-5-sulfonamide. Developed for researchers, scientists, and drug development professionals, this guide establishes a self-validating protocol to ensure personal safety, regulatory compliance, and environmental stewardship. Adherence to these procedures is critical for minimizing risk and maintaining a safe laboratory environment.

Core Principles of Chemical Disposal

The disposal of any research chemical, including this compound, is not merely a final step but an integral part of the experimental lifecycle. The core principle is cradle-to-grave responsibility . This means that from the moment the chemical is synthesized or acquired to its final neutralization or destruction, its containment and safe handling are paramount. Improper disposal can lead to regulatory penalties, environmental contamination, and significant safety hazards. Sulfonamide-based compounds, in particular, are of environmental concern due to their potential persistence in aquatic environments and contribution to antibiotic resistance.[1][2]

Hazard Identification and Risk Assessment

Table 1: Anticipated Hazard Profile of this compound

Hazard Class Description Causality and Recommended Precautions
Acute Oral Toxicity Harmful if swallowed.[3] The sulfonamide moiety can be toxic upon ingestion. Avoid hand-to-mouth contact. Wash hands thoroughly after handling.
Skin Irritation Causes skin irritation.[3][5] Aromatic amines and sulfonamides can defat the skin and cause irritation upon contact. Always wear chemical-resistant gloves.
Eye Irritation Causes serious eye irritation.[3][5] The fine, powdered nature of many research chemicals makes them an eye hazard. Tightly sealed safety goggles are mandatory.
Respiratory Irritation May cause respiratory irritation.[3][4] Inhalation of fine dust can irritate the mucous membranes of the respiratory tract. Handle exclusively in a certified chemical fume hood.

| Environmental Hazard | Potential for persistence in aquatic environments. | Sulfonamides are not easily degraded and can persist in water, necessitating disposal as controlled hazardous waste.[2] |

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to prevent exposure. The selection of PPE is not arbitrary; each component is chosen to counteract a specific hazard identified in the risk assessment.

PPE CategorySpecificationRationale for Use
Eye Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[6]Protects against splashes and airborne dust particles that can cause serious eye irritation.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber), inspected before use.Prevents direct skin contact, mitigating the risk of skin irritation.[6]
Body Protection Fire/flame-resistant and impervious lab coat.Protects skin and personal clothing from spills and contamination.[6]
Respiratory Protection Required when dusts are generated. Use within a certified chemical fume hood.Minimizes the risk of inhaling irritating dust particles.[6]

Emergency Protocol: Spill Management

In the event of a spill, a swift and systematic response is critical to contain the hazard.

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access and post warning signs.[6]

  • Ventilate: Ensure adequate ventilation. If the spill is inside a fume hood, keep the hood running.[6]

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE detailed in Section 3.

  • Contain the Spill: For solid spills, gently cover with a damp paper towel to avoid raising dust. Do not use dry sweeping methods.

  • Cleanup: Carefully scoop the material into a designated hazardous waste container. Use a wet-wipe method for final decontamination of the surface.

  • Collect Waste: All cleanup materials (gloves, wipes, etc.) are considered hazardous waste and must be placed in the same sealed container.

  • Report: Report the incident to the Laboratory Supervisor and the institutional Environmental Health & Safety (EHS) office.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a certified hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7]

Step 1: Waste Segregation

Proper segregation is the foundation of safe disposal.[8] this compound waste must be collected separately from other waste streams to prevent unintended chemical reactions.

  • Solid Waste: Collect unused or expired solid compounds, contaminated weighing papers, and disposable equipment into a dedicated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other solvent streams unless approved by your EHS department.

Step 2: Containerization and Labeling

All waste must be collected in containers that are chemically compatible, in good condition, and can be securely sealed.

  • Select Container: Use a high-density polyethylene (HDPE) or glass container with a screw-top lid.

  • Affix Label: The container must be labeled before any waste is added. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • An accurate list of all contents, including any solvents.

    • The accumulation start date (the date the first waste is added).[8]

    • The name and contact information of the responsible researcher.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within the lab, near the point of generation, for the temporary storage of hazardous waste.[8]

  • The SAA must be under the control of laboratory personnel.

  • Waste containers must be kept closed at all times, except when adding waste.[8]

  • Store the container in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

  • Segregate from incompatible materials, such as strong oxidizing agents.[9]

Step 4: Final Disposal

The ultimate disposal must be handled by a licensed and certified hazardous waste management entity.

  • Schedule Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Manifesting: Ensure all required paperwork and waste manifests are completed accurately as per institutional and local regulations.

  • Handover: Transfer the waste to authorized EHS personnel for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via high-temperature incineration.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound.

G This compound Disposal Workflow start Start: Handling This compound ppe Step 1: Don Mandatory PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Step 2: Handle in Certified Fume Hood ppe->fume_hood waste_gen Step 3: Generate Waste (Solid or Liquid) fume_hood->waste_gen spill Spill Occurs fume_hood->spill Potential Hazard segregate Step 4: Segregate Waste (Dedicated Container) waste_gen->segregate spill_protocol Execute Spill Protocol (Evacuate, Contain, Clean) spill->spill_protocol spill_protocol->segregate label_container Step 5: Label Container ('Hazardous Waste', Full Name, Date) segregate->label_container store_saa Step 6: Store in SAA (Secondary Containment, Closed Lid) label_container->store_saa schedule_pickup Step 7: Schedule EHS Pickup store_saa->schedule_pickup end End: Document and Transfer to EHS schedule_pickup->end

Caption: Disposal workflow for this compound.

References

  • Benchchem. (n.d.). Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
  • Spectrum Chemical. (2019, May 28). Safety Data Sheet.
  • Cayman Chemical. (2025, June 3). Safety Data Sheet - Sulfanilamide.
  • Sigma-Aldrich. (2025, July 18). Safety Data Sheet.
  • Fisher Scientific. (2010, January 7). Safety Data Sheet - Sulfanilamide.
  • Taneja, N., & Sharma, M. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 26(15), 14541-14557.
  • Zhang, Q., et al. (2025, August 6). Occurrence and source apportionment of sulfonamides and their metabolites in Liaodong Bay and the adjacent Liao River basin, North China. Environmental Pollution, 263, 114532.
  • PubChem. (n.d.). 2,3-dihydro-1H-indole-5-sulfonamide. National Center for Biotechnology Information.
  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • Benchchem. (n.d.). Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
  • Benchchem. (n.d.). Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals.

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Personal protective equipment for handling N-phenylindoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Safe Handling of N-phenylindoline-5-sulfonamide

For Research, Scientific, and Drug Development Professionals

A Note on Hazard Identification: As of the date of this publication, a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound is not readily accessible. Consequently, the following guidance is synthesized from an analysis of its core chemical structures—an indoline ring, an aromatic amine (aniline derivative), and a sulfonamide group—and adheres to the principle of treating compounds with limited toxicological data with a high degree of caution. The recommendations herein are based on the known hazards of these analogous chemical classes.

Hazard Analysis and Risk Assessment

This compound is a solid organic compound. Based on its constituent functional groups, a comprehensive risk assessment must account for the following potential hazards:

  • Skin and Eye Irritation: The indoline and sulfonamide moieties suggest a potential for irritation upon contact.[1][2][3] A GHS classification for the parent indoline structure indicates it can cause skin and serious eye irritation.[1] Similarly, many sulfonamide-containing compounds are classified as skin and eye irritants.[2][3]

  • Respiratory Irritation: As a powdered solid, airborne dust presents an inhalation hazard. Both indoline and sulfonamide derivatives are noted to have the potential to cause respiratory irritation.[1][2][3]

  • Acute Toxicity (Oral): While data for the specific compound is unavailable, the indoline structure is classified as harmful if swallowed.[1]

  • Sensitization: Aromatic amines are a well-known class of potential skin sensitizers. Repeated exposure may lead to an allergic reaction.[4]

Given these potential hazards, this compound should be handled as a hazardous substance in a controlled laboratory environment.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Area Required PPE Rationale and Specifications
Eye and Face Chemical Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes. A full-face shield is required when handling larger quantities (>1g) or when there is a significant risk of dust generation.[5]
Hand Protection Double-Gloving: Nitrile GlovesAn inner and outer pair of chemical-resistant nitrile gloves should be worn.[6] A study on aromatic amine permeation highlighted varying breakthrough times for different glove materials, making proper selection critical.[7][8] Gloves must be inspected before use and changed immediately if contamination is suspected.
Body Protection Chemical-Resistant Lab CoatA long-sleeved, cuffed lab coat is required. For operations with a higher risk of dust exposure, disposable chemical-resistant coveralls should be considered.[6]
Respiratory NIOSH-Approved RespiratorAll handling of the solid compound must be performed in a certified chemical fume hood.[9] If there is a potential for dust to escape the primary containment, a NIOSH-approved half-mask or full-face air-purifying respirator with appropriate particulate filters is necessary.[6][10]

Operational Plan: A Step-by-Step Handling Guide

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Pre-Handling Preparations
  • Designated Area: All handling of this compound must occur in a designated area within a certified chemical fume hood.

  • Emergency Equipment Check: Ensure that an eyewash station and safety shower are unobstructed and have been recently tested.[5] Have a spill kit readily available that is appropriate for solid chemical spills.

  • Waste Containers: Prepare clearly labeled, sealed containers for hazardous solid waste and any potentially contaminated disposable materials.[11][12]

Handling the Compound
  • Donning PPE: Follow the correct sequence for putting on PPE, starting with the lab coat, then the respirator, followed by eye/face protection, and finally gloves (donning the outer pair last).

  • Weighing and Transfer: Use a microbalance or an analytical balance within the fume hood to weigh the compound. To minimize dust generation, use weighing paper or a small, tared container. Avoid scooping or pouring actions that could create airborne dust.

  • In Solution: Whenever possible, work with the compound in a solution to mitigate the risks associated with airborne dust.

  • Post-Handling: Thoroughly decontaminate the work area. Wipe down all surfaces with an appropriate solvent and cleaning agent.

Doffing PPE

The removal of PPE is a critical step to prevent cross-contamination. Follow this sequence:

  • Remove outer gloves.

  • Remove face shield and goggles.

  • Remove lab coat.

  • Remove inner gloves.

  • Remove respirator.

  • Wash hands thoroughly with soap and water.

Below is a visual representation of the PPE donning and doffing workflow.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) d1 1. Lab Coat / Coverall d2 2. Respirator d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves (Outer Pair) d3->d4 f1 1. Outer Gloves f2 2. Goggles / Face Shield f1->f2 f3 3. Lab Coat / Coverall f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Respirator f4->f5 f6 6. Wash Hands f5->f6

Caption: Workflow for Donning and Doffing PPE.

Disposal Plan

Improper disposal of this compound and associated materials can pose a risk to the environment and public health.

  • Waste Segregation: All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipettes, gloves), and experimental media, must be segregated as hazardous chemical waste.[11]

  • Containerization: Use chemically resistant, leak-proof containers for collecting this waste.[11] The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[11][12]

  • Empty Containers: Containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[13]

  • Final Disposal: All waste must be disposed of through a licensed chemical waste management company in accordance with all federal, state, and local regulations.[9][12] Do not dispose of this chemical down the drain or in regular trash.[12]

By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and compliant laboratory environment.

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Benchchem. (n.d.). Proper Disposal of Sulfametrole: A Guide for Laboratory Professionals.
  • National Center for Biotechnology Information. (n.d.). Indoline. PubChem.
  • Benchchem. (n.d.). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
  • Benchchem. (n.d.). Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet.
  • Berardinelli, S. P. Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837-841.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
  • Cayman Chemical. (2025, June 3). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.
  • Elemental Microanalysis. (2024, November 13). SULPHANILAMIDE Safety Data Sheet.
  • Capot Chemical. (2012, April 13). MSDS of 2-phenylindole-5-sulphonic acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.